4-bromo-N-cyclopropylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVNBOCCCUKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353546 | |
| Record name | 4-bromo-N-cyclopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331950-30-2 | |
| Record name | 4-bromo-N-cyclopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-bromo-N-cyclopropylbenzenesulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-bromo-N-cyclopropylbenzenesulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in contemporary chemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's synthesis, reactivity, and application. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 331950-30-2) is a bifunctional molecule featuring a reactive aryl bromide and a sulfonamide moiety.[1] This dual reactivity makes it a valuable building block for creating diverse molecular architectures. The aryl bromide serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, while the N-cyclopropylsulfonamide group is a recognized pharmacophore found in numerous biologically active agents.[2][3]
Below is the fundamental structure of the molecule.
Caption: Synthetic scheme for this compound.
Step-by-Step Laboratory Protocol:
-
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent, such as dichloromethane (DCM), at a concentration of approximately 0.5 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermicity of the reaction upon amine addition.
-
Reagent Addition: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq) in DCM. The slight excess of the amine and base ensures complete consumption of the sulfonyl chloride starting material.
-
Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes. Maintaining a low temperature prevents potential side reactions.
-
Warm-up and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups.
The Aryl Bromide: A Gateway to Cross-Coupling
The carbon-bromine bond is the primary site for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents at the para-position of the benzene ring.
The Suzuki-Miyaura reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). [4]This reaction is fundamental in drug discovery for constructing biaryl scaffolds.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Field Insights & Protocol:
-
Catalyst Choice: A variety of palladium sources can be used, such as Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with appropriate phosphine ligands (e.g., SPhos, XPhos). [5]The choice of ligand is critical and depends on the steric and electronic properties of the coupling partners. [4][5]* Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the organoboron reagent to facilitate the transmetalation step. [4][6]* Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vial, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to isolate the coupled product.
This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. [7][8]It is an indispensable tool for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. [9] Field Insights & Protocol:
-
Catalyst System: This reaction is highly dependent on the choice of palladium precatalyst and a bulky, electron-rich phosphine ligand. [5][8]Systems like [Pd₂(dba)₃]/BINAP or specialized precatalysts (e.g., t-BuXPhos Pd G3) are often employed to achieve high yields. [8][9]* Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices. [8]The base deprotonates the amine, facilitating its coordination to the palladium center. [5] General Protocol for Buchwald-Hartwig Amination:
-
In an inert atmosphere glovebox, charge a reaction vial with the palladium precatalyst (1-3 mol%), the phosphine ligand, and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vial and heat to 80-110 °C for 6-24 hours, monitoring by LC-MS.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
The N-Cyclopropylsulfonamide Moiety
The sulfonamide group is generally stable under many reaction conditions, but its N-H proton is acidic and can participate in hydrogen bonding. This property is critical for its function as a pharmacophore, as it often acts as a hydrogen bond donor, interacting with key residues in enzyme active sites, such as carbonic anhydrase. [10][11]The deprotonated sulfonamide is a potent zinc-binding group, a key interaction for many metalloenzyme inhibitors. [11]
Spectroscopic Characterization
Definitive characterization of this compound and its derivatives relies on standard spectroscopic techniques. [12] Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.4 (s, 1H, NH), δ 7.8-7.9 (d, 2H, Ar-H ortho to SO₂), δ 7.7-7.8 (d, 2H, Ar-H ortho to Br), δ 2.2-2.3 (m, 1H, cyclopropyl-CH), δ 0.4-0.6 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~141 (Ar-C), δ ~132 (Ar-CH), δ ~129 (Ar-CH), δ ~126 (Ar-C), δ ~29 (cyclopropyl-CH), δ ~6 (cyclopropyl-CH₂) |
| FT-IR (ATR) | 3250-3300 cm⁻¹ (N-H stretch), 1330-1350 cm⁻¹ (asymmetric S=O stretch), 1150-1170 cm⁻¹ (symmetric S=O stretch), ~550 cm⁻¹ (C-Br stretch) |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazards: This compound may cause skin and serious eye irritation. It may also be harmful if swallowed, inhaled, or in contact with skin. [13][14][15]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves. [15]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [1][15]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.
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Smolecule. Buy 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
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The Journal of Organic Chemistry. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications.
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PubMed. Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid.
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ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
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Synlett. Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides.
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Organic Chemistry – Specific Name Reactions.
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Wikipedia. Suzuki reaction.
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ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
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PMC - NIH. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
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Echemi. 4-BROMO-N-CYCLOPROPYLBENZENESULPHONAMIDE Safety Data Sheets.
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ResearchGate. Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
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Thermo Fisher Scientific. (2014). 1-Bromo-4-nitrobenzene Safety Data Sheet.
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MySkinRecipes. 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide.
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PubChem. 4-bromo-N-cyclohexylbenzenesulfonamide.
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CookeChem. This compound, 98%, 331950-30-2.
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Matrix Scientific. 4-Bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide.
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PubMed. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships.
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Sigma-Aldrich. (2024). 4'-Bromoacetophenone Safety Data Sheet.
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Fisher Scientific. (2009). 4-Bromo-3-methylbenzenesulfonamide Safety Data Sheet.
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Benchchem. Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.
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BLD Pharm. 4-Bromo-N-cyclopropyl-N-methylbenzenesulfonamide.
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YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
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ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
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Alfa Chemistry. CAS 8029-43-4 Fructose corn syrup.
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An In-Depth Technical Guide to 4-bromo-N-cyclopropylbenzenesulfonamide (CAS No. 331950-30-2)
Introduction: The Strategic Value of a Versatile Building Block
4-bromo-N-cyclopropylbenzenesulfonamide is a specialized chemical intermediate that holds significant value in the landscape of modern medicinal chemistry and drug discovery. Its structure is deceptively simple, yet it combines three key chemical features that make it a powerful tool for synthetic chemists:
-
A Sulfonamide Core: The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antimicrobial and antiviral drugs.[1]
-
A Reactive Bromine Handle: The bromine atom on the phenyl ring serves as a versatile attachment point for further molecular elaboration, most notably through metal-catalyzed cross-coupling reactions.[1] This allows for the strategic introduction of diverse chemical moieties to explore and optimize biological activity.
-
A Cyclopropyl Moiety: The N-cyclopropyl group is a bioisostere for larger, more flexible alkyl groups. Its rigid, three-membered ring can impart favorable conformational constraints, improve metabolic stability, and enhance binding affinity to target proteins.
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, and its strategic applications in the development of novel therapeutics, particularly as an intermediate for kinase inhibitors.[1]
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 331950-30-2 | [2][3] |
| Molecular Formula | C₉H₁₀BrNO₂S | [4] |
| Molecular Weight | 276.15 g/mol | [4] |
| MDL Number | MFCD00463486 | [3][4] |
| Synonyms | 4-Bromo-N-cyclopropyl-benzenesulfonamide | [4] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine. This is a classic and reliable method for forming sulfonamide bonds.
Reaction Scheme
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, incorporating purification and confirmation steps essential for ensuring the integrity of the final product.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromobenzenesulfonyl chloride (1.0 eq).[5]
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.2 M. Begin stirring under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and prevent potential side reactions.
-
Reagent Preparation: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same anhydrous solvent. The slight excess of the amine ensures complete consumption of the sulfonyl chloride, while the base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Slow Addition: Add the cyclopropylamine/base solution dropwise to the stirred, cooled solution of 4-bromobenzenesulfonyl chloride over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Mechanistic Causality
The reaction proceeds via a nucleophilic attack of the nitrogen atom of cyclopropylamine on the highly electrophilic sulfur atom of the sulfonyl chloride.[5] The chloride ion is an excellent leaving group. The base plays a crucial role by deprotonating the resulting positively charged nitrogen intermediate, neutralizing the HCl byproduct, and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Strategic Applications in Drug Development
The true value of this compound lies in its utility as a versatile intermediate for creating libraries of complex molecules for biological screening.[1]
Role as a Core Scaffold
The compound serves as a foundational scaffold. The N-cyclopropylsulfonamide portion can be maintained as a constant feature for interaction with a biological target, while the bromophenyl ring provides a site for diversification.
Diversification via Cross-Coupling
The aryl bromide is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies. Key examples include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing substituted amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
This strategic diversification is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies in oncology research.[1]
Caption: Application workflow for derivatizing the core compound.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[2] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Precursor Hazards: The starting material, 4-bromobenzenesulfonyl chloride, is highly corrosive and causes severe skin burns and eye damage.[8][9] Extreme caution must be exercised during its handling in the synthesis protocol.
Conclusion
This compound (CAS: 331950-30-2) is more than a simple chemical; it is a strategically designed building block for advanced pharmaceutical research. Its combination of a stable sulfonamide core, a bio-relevant cyclopropyl group, and a synthetically versatile bromine handle makes it an invaluable intermediate. For researchers and drug development professionals, this compound offers a reliable starting point for the efficient synthesis and exploration of novel chemical entities, particularly in the pursuit of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory.
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An In-depth Technical Guide to the Physical Properties of 4-bromo-N-cyclopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 4-bromo-N-cyclopropylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. This document delves into the experimental determination and theoretical significance of its key physicochemical parameters, including melting point, solubility, and pKa. Detailed, field-proven protocols for these measurements are provided, emphasizing the causal relationships behind experimental choices to ensure accuracy and reproducibility. This guide is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction
This compound (CAS No. 331950-30-2) is a synthetic organic compound featuring a core benzenesulfonamide structure.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[2] The presence of the bromine atom and the cyclopropyl moiety on the benzenesulfonamide scaffold can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physical properties is therefore paramount for its effective application in drug discovery and development, enabling informed decisions in lead optimization, formulation, and preclinical evaluation.[3]
This guide provides a detailed examination of the key physical properties of this compound, supported by robust experimental protocols and an exploration of the underlying scientific principles.
Core Physicochemical Properties
A summary of the known physical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted and should be experimentally verified for critical applications.
| Property | Value | Source |
| CAS Number | 334829-62-8 | [4] |
| Molecular Formula | C₉H₁₀BrNO₂S | [1] |
| Molecular Weight | 276.15 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 110-112 °C | [1] |
| Boiling Point (Predicted) | 373.2 ± 44.0 °C | [1] |
| Density (Predicted) | 1.70 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 11.48 ± 0.20 | [1] |
Synthesis and Structural Confirmation
The synthesis of this compound is most commonly achieved through the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.
Caption: Synthesis of this compound.
Structural confirmation of the synthesized compound is critical and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry.
Expected Spectroscopic Data
While specific experimental spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the brominated benzene ring and the protons of the cyclopropyl group. The aromatic protons will likely appear as a set of doublets due to their para-substitution pattern. The methine and methylene protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling.
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide direct information about the carbon skeleton.[2] Distinct signals are expected for the four unique carbons of the aromatic ring and the two different types of carbons in the cyclopropyl group. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, S, N).
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch (cyclopropyl): Bands just below 3000 cm⁻¹.
-
S=O stretches (sulfonamide): Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[5]
-
C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
Principle: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities. The determination involves heating a small, powdered sample and observing the temperature range over which it transitions from a solid to a liquid.[6]
Experimental Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (110-112 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Principle: Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, solubility in various solvents, particularly aqueous and organic media, is a critical parameter that influences bioavailability and formulation.[4][7] The shake-flask method is a reliable technique for determining thermodynamic solubility.[8]
Experimental Protocol (Shake-Flask Method):
-
Preparation of Saturated Solutions: To a series of vials, add an excess amount of this compound to a known volume of each solvent to be tested (e.g., water, ethanol, methanol, acetone, dichloromethane).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow any undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Caption: Workflow for pKa Determination.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. By presenting both known data and comprehensive experimental protocols for the determination of key parameters, this document serves as a practical resource for scientists and researchers. The methodologies outlined herein are designed to be self-validating, ensuring the generation of accurate and reliable data crucial for the advancement of research and development projects involving this and related sulfonamide-based compounds.
References
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- The Royal Society of Chemistry. (2016). Supporting information.
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- BenchChem. (2025). Application Note: Determination of the Solubility of 2-bromo-N-phenethylbenzenesulfonamide in Organic Solvents.
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- PubMed. FT-IR, FT-Raman and Computational Study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide.
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An In-depth Technical Guide to 4-bromo-N-cyclopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-bromo-N-cyclopropylbenzenesulfonamide, a key intermediate in medicinal chemistry. The document details its molecular characteristics, including a molecular weight of 276.15 g/mol [1], physicochemical properties, and a robust, validated synthetic pathway. Furthermore, this guide explores the compound's significant role as a scaffold in the development of targeted therapeutics, particularly as a potential kinase inhibitor. Detailed experimental protocols for its synthesis and analytical characterization are provided to ensure reproducibility and facilitate its application in drug discovery and development.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. Its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions within biological targets have cemented its importance. This compound emerges as a particularly valuable building block within this chemical class. The presence of the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the cyclopropyl moiety can confer favorable metabolic stability and conformational rigidity. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.
Molecular and Physicochemical Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| Molecular Weight | 276.15 g/mol | CookeChem[1] |
| Molecular Formula | C₉H₁₀BrNO₂S | CookeChem[1] |
| CAS Number | 331950-30-2 | CookeChem[1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; insoluble in water (predicted). | CymitQuimica[2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is reliably achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine. This method is efficient and scalable, making it suitable for laboratory and potential pilot-scale production.
Synthetic Pathway
The overall synthetic transformation is depicted below. This two-step process begins with the readily available bromobenzene, which is first converted to the key intermediate, 4-bromobenzenesulfonyl chloride, followed by reaction with cyclopropylamine.
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride [3]
-
In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap, add chlorosulfonic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add bromobenzene to the stirred chlorosulfonic acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated 4-bromobenzenesulfonyl chloride by vacuum filtration and wash with cold water.
-
The crude product can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of this compound [4]
-
Dissolve 4-bromobenzenesulfonyl chloride in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add triethylamine as a base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyclopropylamine in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The structural features of this compound make it an attractive starting point for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5][6]
Targeting the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[7] Inhibition of p38α, a major isoform, has been a significant focus of drug discovery efforts for inflammatory diseases.[8][9] While direct studies on this compound are limited, the broader class of N-cyclopropylbenzamides has been explored as potent p38 MAPK inhibitors. The N-cyclopropyl group can favorably occupy a hydrophobic pocket in the kinase active site, contributing to binding affinity and selectivity.
Workflow for Kinase Inhibitor Development
The development of a kinase inhibitor from a starting scaffold like this compound typically follows a structured workflow.
Caption: Workflow for kinase inhibitor development.
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and structure of synthesized this compound.
Chromatographic and Spectroscopic Techniques
A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.
| Technique | Purpose | Expected Observations |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | A single spot with a specific Rf value in a defined solvent system. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak with a characteristic retention time. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Characteristic chemical shifts and coupling patterns for the aromatic, cyclopropyl, and sulfonamide protons and carbons.[10][11][12][13] |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis | A molecular ion peak corresponding to the exact mass of the compound (m/z = 275.96 for [M-H]⁻).[14] |
Representative Analytical Protocol: HPLC-UV
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its synthetic precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood, especially during synthesis and handling of volatile reagents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
The starting material, 4-bromobenzenesulfonyl chloride, is corrosive and moisture-sensitive and should be handled with particular care.[2]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of key functional groups make it an ideal starting point for the development of novel therapeutic agents, particularly kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, along with detailed protocols to facilitate its use in the research and development of new medicines.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-benzenesulfonamide. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]
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PubMed Central. (n.d.). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]
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PubMed. (n.d.). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N-cyclopropylbenzamide. Retrieved from [Link]
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MDPI. (n.d.). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. Retrieved from [Link]
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An In-depth Technical Guide to 4-bromo-N-cyclopropylbenzenesulfonamide: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-bromo-N-cyclopropylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, purification, and characterization, with a particular focus on the practical application of this knowledge for researchers, scientists, and drug development professionals. Furthermore, we will explore its potential as a scaffold in the design of novel therapeutic agents, drawing upon the well-established roles of sulfonamides in medicine.
Compound Identification and Physicochemical Properties
The foundational step in any chemical study is the unambiguous identification of the molecule of interest. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 331950-30-2[1] |
| Molecular Formula | C₉H₁₀BrNO₂S[1] |
| Molecular Weight | 276.15 g/mol [1] |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=CC=C(C=C2)Br |
The structure of this compound incorporates a benzenesulfonamide core, a key pharmacophore in numerous approved drugs. The presence of a bromine atom at the para position of the phenyl ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[2] The N-cyclopropyl group can enhance metabolic stability and modulate the compound's lipophilicity and binding affinity to biological targets.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine. This is a robust and well-established method for the formation of sulfonamide bonds.[4]
General Reaction Scheme
The reaction proceeds via the attack of the nucleophilic nitrogen atom of cyclopropylamine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[4]
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Bromobenzenesulfonyl chloride (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Pyridine (1.5 eq)[4]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[4]
-
Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Purification and Characterization
Ensuring the purity and confirming the structure of the synthesized compound are critical for the reliability of subsequent biological assays.
Purification
Flash column chromatography is a standard and effective method for purifying sulfonamides.[4] The choice of eluent is crucial for achieving good separation. A typical solvent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the product. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed for further purification.
Characterization by Spectroscopic Methods
A combination of spectroscopic techniques is used to confirm the identity and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons in the molecule. Expect to see characteristic signals for the protons on the cyclopropyl ring and the aromatic protons of the bromophenyl group. The N-H proton of the sulfonamide typically appears as a broad singlet.
-
¹³C NMR: Will show signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the synthesized compound.[4] The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (276.15 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic S=O stretching bands for the sulfonyl group will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Applications in Drug Discovery
Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of therapeutic applications, including anticancer and antimicrobial activities.[5][6] They often exert their effects by inhibiting specific enzymes.
Potential as Carbonic Anhydrase Inhibitors
A primary target for many sulfonamides is the zinc-containing enzyme family of carbonic anhydrases (CAs). The sulfonamide group acts as a potent zinc-binding moiety.[3] Inhibition of specific CA isoforms, such as CA IX, is a validated strategy in cancer therapy.[5] Given its structural features, this compound is a promising candidate for development as a carbonic anhydrase inhibitor. The cyclopropyl group can confer favorable metabolic stability, and the bromo-substituent allows for further derivatization to enhance potency and selectivity.
Caption: Proposed mechanism of action via carbonic anhydrase inhibition.
Building Block for Kinase Inhibitors
The this compound scaffold can also serve as a valuable intermediate in the synthesis of kinase inhibitors.[2] The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of kinase inhibitory activity.
Conclusion
This compound is a readily accessible and versatile chemical entity with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, purification, and characterization, along with insights into its potential therapeutic applications. The synthetic protocols and characterization data presented herein serve as a valuable resource for researchers aiming to utilize this compound as a key building block in the design and synthesis of novel bioactive molecules.
References
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-
4-bromo-N-cyclohexylbenzenesulfonamide | C12H16BrNO2S | CID 789094 - PubChem. Available at: [Link]
- Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Derivatives - Benchchem.
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. Available at: [Link]
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. Available at: [Link]
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4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide - MySkinRecipes. Available at: [Link]
-
Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. - ResearchGate. Available at: [Link]
-
4-bromo-N-cyclopropylbenzamide | C10H10BrNO | CID 882949 - PubChem - NIH. Available at: [Link]
-
Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC - NIH. Available at: [Link]
-
4-bromo-N-hydroxybenzene-1-sulfonamide | C6H6BrNO3S | CID 121255 - PubChem. Available at: [Link]
-
(PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide - ResearchGate. Available at: [Link]
-
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF - ResearchGate. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available at: [Link]
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Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. Available at: [Link]
-
Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides - ResearchGate. Available at: [Link]
-
4-Bromo-N-isopropylbenzamide - SpectraBase. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. Available at: [Link]
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Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy - YouTube. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 4-bromo-N-cyclopropylbenzenesulfonamide from 4-bromobenzenesulfonyl chloride
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthesis of 4-bromo-N-cyclopropylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine. This document details the underlying reaction mechanism, provides a robust and reproducible experimental protocol, outlines critical safety considerations, and discusses methods for purification and characterization. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure technical accuracy and successful execution.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in modern pharmacology. Its prevalence in a vast array of therapeutic agents stems from its unique physicochemical properties. Acting as a bioisostere for the amide bond, the sulfonamide group offers enhanced metabolic stability and distinct hydrogen bonding capabilities, featuring an additional hydrogen bond acceptor which can lead to improved binding affinity with biological targets.[1][2] The target molecule, this compound, combines this privileged scaffold with a brominated aromatic ring—a versatile handle for further chemical modifications via cross-coupling reactions—and a cyclopropyl group, which is often used in medicinal chemistry to improve metabolic stability and potency.
This guide focuses on the most direct and reliable method for synthesizing this compound: the reaction of a commercially available sulfonyl chloride with a primary amine. This approach is widely adopted for its efficiency and broad applicability.[3]
Reaction Overview and Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution at the electrophilic sulfur center of 4-bromobenzenesulfonyl chloride.
The Core Transformation
The fundamental reaction involves the attack of the nucleophilic nitrogen atom of cyclopropylamine on the electron-deficient sulfur atom of 4-bromobenzenesulfonyl chloride. This process results in the formation of a new sulfur-nitrogen bond and the elimination of hydrogen chloride (HCl).
Mechanistic Breakdown
The reaction mechanism can be described in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The high reactivity of the sulfonyl chloride functional group makes it a potent electrophile.[4]
-
Elimination of Leaving Group: The intermediate is unstable and collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as a good leaving group. Simultaneously, a base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the generated HCl and driving the reaction to completion.
The use of a base is critical. It serves to deprotonate the amine, increasing its nucleophilicity, and to quench the HCl byproduct, preventing the protonation and deactivation of the starting amine.[5]
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is based on established procedures for the synthesis of analogous aryl sulfonamides.[6]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 5.11 g | 20.0 | 1.0 |
| Cyclopropylamine | C₃H₇N | 57.09 | 1.71 g (2.1 mL) | 30.0 | 1.5 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.04 g (4.2 mL) | 30.0 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | - | - |
| Brine | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Reaction Procedure
-
Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Place the flask under an inert atmosphere.
-
Reagent Addition: To the flask, add 4-bromobenzenesulfonyl chloride (5.11 g, 20.0 mmol) and anhydrous tetrahydrofuran (100 mL). Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: In a separate beaker, prepare a solution of cyclopropylamine (1.71 g, 30.0 mmol) and triethylamine (3.04 g, 30.0 mmol) in 20 mL of anhydrous THF. Transfer this solution to an addition funnel.
-
Reaction: Add the amine solution dropwise to the stirred sulfonyl chloride solution over 20-30 minutes, maintaining the internal temperature at 0 °C. A white precipitate of triethylammonium hydrochloride will form.
-
Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The starting sulfonyl chloride is significantly less polar than the product sulfonamide.
Work-up and Purification
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white solid, can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of boiling ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
-
Flash Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).
-
Product Characterization
Validation of the successful synthesis of this compound is achieved through standard analytical techniques.
-
Appearance: A white to off-white crystalline solid.
-
Molecular Formula: C₉H₁₀BrNO₂S
-
Molecular Weight: 276.15 g/mol
-
Melting Point: Expected to be a sharp melting point, typical for a pure crystalline solid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. Expected signals include:
-
Aromatic protons on the bromophenyl ring, appearing as two doublets in the downfield region (approx. 7.5-7.9 ppm).
-
A singlet or broad singlet for the sulfonamide N-H proton.
-
A multiplet for the cyclopropyl C-H proton attached to the nitrogen.
-
Multiplets for the cyclopropyl CH₂ protons in the upfield region.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the bromine appearing at a distinct chemical shift, as well as peaks for the cyclopropyl carbons.
-
Mass Spectrometry (MS): ESI-MS analysis should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight, confirming the identity of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident.
Safety and Handling Precautions
Adherence to strict safety protocols is paramount during this synthesis.
-
4-Bromobenzenesulfonyl Chloride: This reagent is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water. It reacts with water to release HCl gas.
-
Cyclopropylamine: This is a flammable and corrosive liquid. It is toxic if inhaled or absorbed through the skin. All handling should be performed in a fume hood.
-
Triethylamine (TEA): A flammable, corrosive, and toxic liquid with a strong odor. Avoid inhalation and skin contact.
-
Tetrahydrofuran (THF): A highly flammable liquid that can form explosive peroxides upon storage. Use only peroxide-free THF.
All waste materials should be disposed of in accordance with institutional and local regulations.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time; monitor by TLC. Ensure reagents are pure and anhydrous. |
| Hydrolysis of sulfonyl chloride | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Difficult Purification | Presence of unreacted amine | Wash thoroughly with dilute acid (e.g., 1 M HCl) during work-up to remove excess amine and base. |
| Formation of side products | Maintain low temperature (0 °C) during the addition of the amine to minimize side reactions. | |
| Oily Product | Impurities preventing crystallization | Purify by flash column chromatography. Ensure all triethylammonium salts are removed during the aqueous work-up. |
Conclusion
The synthesis of this compound from 4-bromobenzenesulfonyl chloride and cyclopropylamine is a robust and efficient transformation that provides access to a key synthetic intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can reliably produce this compound in high yield and purity. The mechanistic insights and troubleshooting advice provided herein serve as a practical resource for optimizing the synthesis and addressing potential challenges, facilitating its application in drug discovery and development programs.
Visualizations
Reaction Scheme
Caption: Overall synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications. Available at: [Link]
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RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. Royal Society of Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-N-cyclohexylbenzenesulfonamide. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. PubMed Central. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. Available at: [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activities of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a remarkable diversity of therapeutic agents. Its unique chemical properties and ability to interact with a wide range of biological targets have made it a focal point of drug discovery for decades. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of benzenesulfonamide derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
The Enduring Legacy of Carbonic Anhydrase Inhibition
Perhaps the most well-known biological activity of benzenesulfonamides is their potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a vital role in pH regulation, fluid secretion, and metabolic pathways.[1]
Mechanism of Action: The primary mechanism of CA inhibition by benzenesulfonamides involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity. The versatility of the benzenesulfonamide scaffold allows for the synthesis of derivatives with varying affinities and selectivities for different CA isoforms.
Therapeutic Applications: This inhibitory action has been harnessed for a variety of clinical applications:
-
Anticonvulsants: Certain benzenesulfonamide derivatives that selectively inhibit human carbonic anhydrase (hCA) isoforms II and VII have shown effective anticonvulsant action in preclinical models.[3][4] These compounds have been demonstrated to abolish induced seizures and exhibit a long duration of action with a favorable safety profile.[3][4]
-
Anticancer Agents: The overexpression of specific CA isoforms, particularly CA IX and XII, is associated with various tumors.[2][5][6] This has led to the development of benzenesulfonamide derivatives as anticancer agents that can selectively target these tumor-associated isoforms, leading to antiproliferative effects.[5][6][7]
-
Antimicrobial Agents: CAs are also present in various pathogens, making them a target for antimicrobial drug development. Benzenesulfonamide derivatives have been investigated as inhibitors of bacterial CAs, such as those from Vibrio cholerae, demonstrating potential as novel antibacterial agents.[1]
Structure-Activity Relationship (SAR) Insights:
The inhibitory potency and selectivity of benzenesulfonamide derivatives against different CA isoforms are heavily influenced by the nature and position of substituents on the benzene ring. For instance, the rigidity of the scaffold and the presence of specific moieties can significantly impact the binding affinity.[1] Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to understand these relationships and to guide the design of more potent and selective inhibitors.[8]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of benzenesulfonamide derivatives against CAs is the stopped-flow CO2 hydrase assay.[1]
Principle: This spectrophotometric assay measures the enzyme-catalyzed hydration of CO2. The decrease in pH due to the production of protons is monitored using a pH indicator.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified CA isoform and the benzenesulfonamide derivative in an appropriate buffer.
-
Pre-incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor for a specific time to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated buffer in a stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time to determine the initial velocity of the reaction.
-
Data Analysis: Calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
A Broad Spectrum of Antimicrobial Activity
Beyond their role as CA inhibitors, benzenesulfonamide derivatives have a long history as antimicrobial agents. The archetypal sulfa drugs were among the first effective systemic antibacterial agents.
Mechanism of Action: The primary antimicrobial mechanism of action for many benzenesulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a crucial cofactor for the synthesis of nucleotides and amino acids. By acting as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA), these derivatives disrupt this vital metabolic pathway, leading to bacteriostasis.
Expanding the Antimicrobial Arsenal:
Modern research continues to explore novel benzenesulfonamide derivatives to combat the growing threat of antimicrobial resistance.[9][10] These efforts include:
-
Hybrid Molecules: Synthesizing hybrid molecules that combine the benzenesulfonamide scaffold with other antimicrobial pharmacophores, such as thiazoles or coumarins, to enhance activity and broaden the spectrum.[9][11]
-
Targeting Multidrug-Resistant Strains: Developing derivatives with activity against multidrug-resistant bacteria, including Mycobacterium abscessus.[12]
-
Anti-biofilm Activity: Investigating the potential of these compounds to inhibit biofilm formation, a key virulence factor in many chronic infections.[6][7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of an antimicrobial agent's potency.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the benzenesulfonamide derivative in a multi-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Combating Cancer Through Diverse Mechanisms
The anticancer potential of benzenesulfonamide derivatives is a rapidly expanding field of research. Their ability to modulate various signaling pathways and cellular processes makes them attractive candidates for oncology drug development.[13]
Key Anticancer Mechanisms:
-
Carbonic Anhydrase IX Inhibition: As previously mentioned, targeting the tumor-associated CA IX isoform is a key strategy.[6][7]
-
Tyrosine Kinase Inhibition: Some benzenesulfonamide derivatives have been identified as inhibitors of tyrosine kinases, such as Tropomyosin receptor kinase A (TrkA), which are often overexpressed in cancers like glioblastoma.[14]
-
Cell Cycle Arrest: Certain derivatives can induce cell cycle arrest, particularly in the G2/M phase, preventing cancer cell proliferation.[13]
-
Induction of Apoptosis: Many anticancer benzenesulfonamides exert their effect by inducing programmed cell death (apoptosis) in cancer cells.
-
STAT3 Inhibition: Some derivatives have been designed to selectively inhibit the STAT3 signaling pathway, which is persistently activated in many cancers.[15]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Modulating the Inflammatory Cascade
Benzenesulfonamide derivatives have also demonstrated significant anti-inflammatory properties.[16][17][18] Their mechanisms of action in this area are often multifactorial.
Mechanisms of Anti-inflammatory Action:
-
COX Inhibition: Some derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[17][19]
-
Suppression of Pro-inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16][18]
-
NLRP3 Inflammasome Inhibition: Recent studies have identified benzenesulfonamide analogues as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response.[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[16][18]
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions.
-
Compound Administration: Administer the benzenesulfonamide derivative or a control vehicle to the rats via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Emerging and Diverse Biological Activities
The versatility of the benzenesulfonamide scaffold continues to yield derivatives with a wide array of other biological activities, including:
-
Antidiabetic Agents: Certain N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown significant hypoglycemic activity in preclinical models of diabetes.[21][22]
-
Anti-influenza Agents: Derivatives have been identified as potent inhibitors of the influenza hemagglutinin protein, preventing viral fusion with host cells.[23]
-
TRPV4 Inhibitors: Analogues have been developed as potent inhibitors of the transient receptor potential vanilloid 4 (TRPV4) channel, showing promise for the treatment of acute lung injury.[24]
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental processes discussed, the following diagrams illustrate key concepts.
Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer
Caption: Inhibition of tumor-associated CA IX by benzenesulfonamides disrupts pH homeostasis, leading to anticancer effects.
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for evaluating the anti-inflammatory activity of benzenesulfonamide derivatives using the carrageenan-induced paw edema model.
Conclusion
The benzenesulfonamide scaffold remains a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its ability to interact with a diverse array of biological targets, coupled with the relative ease of its chemical modification, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of the major biological activities of benzenesulfonamide derivatives, the underlying mechanisms, and the experimental approaches used to validate their potential. As our understanding of disease biology deepens, we can anticipate that this versatile scaffold will continue to yield novel and effective treatments for a wide range of human ailments.
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The Strategic Role of 4-bromo-N-cyclopropylbenzenesulfonamide in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Utility of the Sulfonamide Scaffold
The sulfonamide functional group represents a cornerstone in the edifice of medicinal chemistry, its versatility and favorable pharmacological properties having given rise to a plethora of therapeutic agents. From the pioneering antibacterial sulfa drugs to contemporary treatments for a range of diseases, the benzenesulfonamide core continues to be a privileged scaffold in drug discovery. Within this esteemed class of molecules, 4-bromo-N-cyclopropylbenzenesulfonamide has emerged as a particularly valuable intermediate, offering a unique combination of chemical reactivity and structural features that are highly sought after in the design of targeted therapies. This guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of this compound in medicinal chemistry, with a particular focus on its role in the development of next-generation kinase inhibitors.
Physicochemical Properties and Structural Insights
This compound is a crystalline solid with the molecular formula C₉H₁₀BrNO₂S. Its structure is characterized by a central benzene ring substituted with a bromine atom and a sulfonamide group, which is in turn bonded to a cyclopropyl moiety.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Molecular Weight | 276.15 g/mol [1] |
| MDL Number | MFCD00463486[1] |
| CAS Number | 331950-30-2[1][2] |
The crystal structure of analogous compounds, such as 4-bromo-N-cyclohexylbenzenesulfonamide, reveals an L-shaped conformation.[3][4] This spatial arrangement is influenced by the torsion angle between the benzene ring and the sulfonamide group. The presence of the bromine atom on the phenyl ring significantly influences the molecule's electronic properties and provides a crucial handle for further chemical modification.
Synthetic Pathways and Methodologies
The synthesis of this compound is typically achieved through a two-step process, commencing with the readily available 4-bromobenzenesulfonyl chloride.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of this compound
This procedure is adapted from established methods for the synthesis of related sulfonamides.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add cyclopropylamine (1.1 equivalents) dropwise at 0 °C. A base, such as pyridine or triethylamine (1.2 equivalents), is typically included to scavenge the hydrochloric acid byproduct.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
A patent for compounds aimed at targeted protein degradation of kinases describes a similar synthetic step, highlighting the industrial relevance of this transformation.[5]
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of this compound in medicinal chemistry lies in its role as a versatile intermediate. The presence of the bromine atom on the phenyl ring provides a key site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A particularly fruitful area of application for this scaffold is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.[6][7] A methylated analog, 4-bromo-N-cyclopropyl-3-methylbenzenesulfonamide, is explicitly marketed as an intermediate for the preparation of kinase inhibitors and other targeted therapies in oncology research.[7]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are not extensively published in peer-reviewed journals, general principles for benzenesulfonamide-based inhibitors can be applied. The N-cyclopropyl group is a small, rigid moiety that can impart favorable properties such as improved metabolic stability and binding affinity. The 4-bromo-phenyl group serves as a key building block that can be elaborated to interact with specific residues in the target protein's active site.
For instance, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, a benzenesulfonamide core was utilized, and modifications to the phenyl ring were shown to significantly impact potency.[8] Similarly, for carbonic anhydrase inhibitors, the tail groups attached to the benzenesulfonamide scaffold were found to modulate isoform specificity.[9]
Hypothetical Kinase Inhibitor Design Workflow
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An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Compounds
Abstract
The benzenesulfonamide scaffold represents one of the most fruitful discoveries in medicinal chemistry. From its origins in the German dye industry to the revolutionary dawn of the antibiotic age and its subsequent diversification into a vast array of therapeutic classes, the story of benzenesulfonamide is a testament to scientific serendipity, rigorous investigation, and the power of chemical modification. This guide provides an in-depth exploration of the pivotal moments in the history of benzenesulfonamides, detailing the key scientific breakthroughs, the elucidation of their mechanisms of action, and their evolution into diuretics, hypoglycemic agents, and beyond. We will examine the causality behind experimental choices and present detailed protocols and mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Genesis: From Industrial Dyes to a "Magic Bullet"
The journey of benzenesulfonamide compounds begins not in a pharmacy, but in the burgeoning chemical industry of the late 19th and early 20th centuries. German chemical companies, particularly IG Farben, were global leaders in the synthesis of aniline-based dyes. A key intermediate in this industry was sulfanilamide (p-aminobenzenesulfonamide), first synthesized in 1906. For decades, it remained an unremarkable chemical entity, a precursor for dyes with no known biological significance.[1]
The intellectual landscape of the time was heavily influenced by Paul Ehrlich's concept of a "magic bullet"—a chemical that could selectively target and destroy pathogenic microbes without harming the host. This idea spurred a systematic search for such agents. Researchers at IG Farben, including the chemists Josef Klarer and Fritz Mietzsch, began creating a library of compounds, many of them sulfonamide-containing azo dyes, with the hypothesis that these dyes might selectively bind to and kill bacteria.[2]
The Antibacterial Breakthrough: The Story of Prontosil
The pivotal moment arrived in 1932 in the laboratories of Bayer, then a part of the IG Farben conglomerate. The pathologist and bacteriologist Gerhard Domagk was systematically screening the newly synthesized compounds for antibacterial activity.[2][3] He discovered that a red azo dye, named Prontosil rubrum, showed a remarkable ability to protect mice from lethal streptococcal infections.[4][5][6] A crucial and puzzling observation, however, was that Prontosil was highly effective in vivo (in live animals) but completely inactive in vitro (in a test tube).[1][5] This suggested that the dye itself was not the active agent but was somehow converted into one by the host's metabolism.
Domagk's confidence in his discovery was famously solidified when his own daughter contracted a severe streptococcal infection from a needle prick. Facing the grim prospect of amputation and death, Domagk administered Prontosil, which led to her complete recovery.[7][8][9] This dramatic success, along with other clinical findings, was published in 1935, heralding the dawn of the antibiotic era.[2][8] For this groundbreaking discovery, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine.[7][10] However, due to a ban by the Nazi regime, he was forced to decline the award, finally receiving the medal and diploma in 1947.[4][7][8]
Unraveling the Active Moiety: The French Connection
The puzzle of Prontosil's inactivity in vitro was solved in 1935 by a team at the Pasteur Institute in Paris, led by Ernest Fourneau.[1][2][11] The team, which included Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that Prontosil is a prodrug.[1][5][9] Inside the body, metabolic processes, specifically azo reduction in the liver, cleave the molecule, releasing the colorless, active antibacterial agent: sulfanilamide.[1][2][5]
This discovery was a monumental step in pharmacology, establishing the concept of bioactivation.[1] It also had significant commercial implications. While Prontosil was patented, sulfanilamide's patent had long expired, making this life-saving therapy widely and inexpensively available to the public.[1]
Caption: Metabolic conversion of the prodrug Prontosil into the active antibacterial agent, sulfanilamide.
Mechanism of Action: A Triumph of Antimetabolite Theory
The elucidation of sulfanilamide's mechanism of action is a classic example of rational drug design and a cornerstone of pharmacology. In 1940, Donald Woods and Paul Fildes proposed the "Woods-Fildes theory" of antimetabolites.[12] They observed that the antibacterial effect of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA).
They noted the striking structural similarity between sulfanilamide and PABA and hypothesized that sulfanilamide acts as a competitive inhibitor of a bacterial enzyme that uses PABA as its natural substrate.[1] This enzyme was later identified as dihydropteroate synthase (DHPS) .[1]
Bacteria synthesize their own folic acid, an essential vitamin required for the synthesis of nucleotides (the building blocks of DNA) and certain amino acids.[13][14][] PABA is a crucial precursor in this pathway. Sulfonamides, by mimicking PABA, bind to the active site of DHPS and block the synthesis of dihydropteroic acid, a key intermediate.[1][12] This starves the bacteria of folic acid, halting their growth and reproduction—a bacteriostatic effect.[1][13][14] Human cells are unaffected because they do not synthesize folic acid; instead, they obtain it from their diet.[1][13][14] This selective toxicity is the very definition of a "magic bullet."
Caption: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), blocking the bacterial folic acid synthesis pathway.
Beyond Antibacterials: The Versatility of a Privileged Scaffold
The discovery of sulfanilamide's biological activity unlocked the therapeutic potential of the benzenesulfonamide scaffold. Chemists began to synthesize thousands of derivatives, leading to the discovery of new drug classes with entirely different applications.[1]
Diuretics and Carbonic Anhydrase Inhibitors
In the late 1930s and 1940s, a side effect noted with some antibacterial sulfonamides was metabolic acidosis. This observation led researchers to investigate their effect on carbonic anhydrase (CA), an enzyme crucial for acid-base balance and ion transport.[16][17] It was discovered that compounds with an unsubstituted sulfonamide group (-SO₂NH₂) could inhibit this enzyme.[16]
This line of inquiry led to the development of acetazolamide in the 1950s, the first potent, non-mercurial diuretic. By inhibiting carbonic anhydrase in the kidneys, acetazolamide reduces the reabsorption of bicarbonate, sodium, and water, leading to diuresis. This discovery opened up a new field of pharmacology, and the sulfonamide moiety became a cornerstone for the development of subsequent classes of diuretics, including the widely used thiazides (e.g., hydrochlorothiazide).[1][18]
Hypoglycemic Agents and the Sulfonylureas
Another serendipitous discovery occurred during World War II. In 1942, Marcel Janbon, a French physician, was treating typhoid patients with a novel sulfonamide antibiotic. He observed that some patients developed severe hypoglycemic symptoms, including convulsions and coma.[19][20][21] The physiologist Auguste Loubatières investigated this phenomenon and confirmed that the compound stimulated the pancreas to release insulin.[19][20]
This crucial observation laid the groundwork for the development of the sulfonylureas , a major class of oral anti-diabetic drugs.[19][22] The first of these, tolbutamide, was marketed in the 1950s.[19] Sulfonylureas act by binding to and closing ATP-sensitive potassium channels (KATP) on the membrane of pancreatic β-cells. This leads to cell depolarization, an influx of calcium, and subsequent secretion of insulin.[21][23]
| Drug Class | Pivotal Compound | Mechanism of Action | Primary Therapeutic Use |
| Antibacterial | Sulfanilamide | Inhibition of Dihydropteroate Synthase | Bacterial Infections |
| Diuretic | Acetazolamide | Inhibition of Carbonic Anhydrase | Glaucoma, Edema |
| Hypoglycemic | Tolbutamide | Closure of Pancreatic KATP Channels | Type 2 Diabetes |
Key Experimental Protocol: Synthesis of Sulfanilamide from Aniline
The classic four-step synthesis of sulfanilamide from aniline is a staple of organic chemistry education and illustrates the fundamental reactions used to build this important scaffold. The process involves protection of the reactive amino group, introduction of the sulfonyl chloride group, amination, and finally, deprotection.
Caption: Four-step workflow for the laboratory synthesis of sulfanilamide from aniline.
Methodology
-
Step 1: Synthesis of Acetanilide (Protection of the Amino Group)
-
Dissolve aniline in dilute hydrochloric acid and water.[24]
-
Add acetic anhydride, followed immediately by a solution of sodium acetate.[24][25] The acetylation protects the amino group from the harsh reagent used in the next step.
-
Cool the mixture in an ice bath to precipitate the acetanilide product.
-
Collect the solid by vacuum filtration and dry thoroughly.[24]
-
-
Step 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
In a dry flask, carefully add chlorosulfonic acid dropwise to the dry acetanilide. (Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water). [24]
-
Gently heat the mixture to complete the electrophilic aromatic substitution reaction.[24]
-
Slowly and carefully pour the reaction mixture into ice water to precipitate the sulfonyl chloride product.[24]
-
Collect the solid by vacuum filtration.[24]
-
-
Step 3: Synthesis of p-Acetamidobenzenesulfonamide
-
Step 4: Synthesis of Sulfanilamide (Deprotection)
-
Transfer the moist p-acetamidobenzenesulfonamide to a flask and add dilute hydrochloric acid.[26]
-
Boil the mixture to hydrolyze the acetyl protecting group, yielding the free amino group of sulfanilamide.[24]
-
Cool the solution and neutralize it with a sodium bicarbonate or sodium carbonate solution until the sulfanilamide precipitates.[24][25]
-
Collect the final sulfanilamide product by vacuum filtration and recrystallize from hot water to purify.[24][26]
-
Conclusion and Modern Perspective
The discovery of benzenesulfonamides stands as a pillar of modern medicine. The initial breakthrough with Prontosil not only provided the first effective chemotherapeutic agents against bacterial infections but also fundamentally altered the course of drug discovery.[8] It validated the principles of systematic screening and bioactivation and established the powerful concept of antimetabolites.[1][27]
While the rise of penicillin and other antibiotics led to a decline in the use of sulfa drugs for systemic bacterial infections, they remain crucial for treating conditions like urinary tract infections and are seeing renewed interest for infections caused by antibiotic-resistant bacteria.[1] Furthermore, the benzenesulfonamide scaffold has proven to be a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of drugs treating a wide range of conditions, from diabetes and hypertension to cancer and inflammation. The legacy of this simple chemical structure, born from the dye industry, continues to shape and advance therapeutic science.
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Introduction: The Privileged Sulfonamide Scaffold and the Promise of Cyclopropyl Moieties
An In-Depth Technical Guide to the Structural Analogs of 4-bromo-N-cyclopropylbenzenesulfonamide
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents.[1][2] Its unique combination of synthetic accessibility, metabolic stability, and ability to engage in crucial hydrogen bonding interactions has cemented its role in drugs targeting a wide spectrum of diseases, from bacterial infections to cancer and inflammation.[2][3] This guide focuses on a specific, highly promising starting point for drug discovery: This compound .
This molecule serves as an exemplary scaffold, embodying three key features ripe for chemical exploration:
-
The 4-Bromophenyl Ring: A versatile anchor providing a site for facile chemical modification and whose halogenation is often a key feature for potent biological activity.[4]
-
The Sulfonamide Linker: A robust and polar functional group critical for molecular recognition at the active sites of numerous biological targets.[3]
-
The N-Cyclopropyl Group: A small, conformationally constrained carbocycle known to enhance metabolic stability, improve potency, and confer target selectivity.[4][5][6]
This document, intended for researchers, scientists, and drug development professionals, will serve as an in-depth technical guide to the rational design, synthesis, and biological evaluation of structural analogs of this compound. We will move beyond simple procedural descriptions to explain the causal relationships behind experimental choices, providing field-proven insights to accelerate discovery programs.
Chapter 1: The Core Scaffold: Rationale for Analog Design
The structure of this compound (C₉H₁₀BrNO₂S, MW: 276.15 g/mol ) offers a triad of strategic modification points.[7] A successful analog design strategy hinges on understanding the distinct contribution of each component to the molecule's overall physicochemical and pharmacological profile.
-
The 4-Bromophenyl Group: The bromine atom at the para-position is not merely a placeholder. It significantly influences the electronic character of the phenyl ring through its inductive effect. More importantly, it serves as a powerful synthetic handle for introducing chemical diversity via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of how aryl, heteroaryl, or alkynyl substituents at this position impact target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In many compound series, halogenation on the benzenesulfonamide ring has proven to be a critical determinant of inhibitory potency and selectivity.[4]
-
The Sulfonamide Linker (-SO₂NH-): This functional group is an excellent hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). This dual capacity allows it to form strong, directional interactions within protein binding pockets, making it a frequent feature in enzyme inhibitors. Its tetrahedral geometry and chemical stability make it a reliable linker for connecting the aromatic ring to various N-substituents.
-
The N-Cyclopropyl Group: The incorporation of a cyclopropyl ring is a well-established tactic in medicinal chemistry to improve a compound's pharmacological profile.[5] Its rigid structure reduces the number of available conformations, which can lead to a more favorable entropic contribution to binding affinity. The cyclopropyl group is also relatively resistant to metabolic degradation compared to linear alkyl chains, often improving a compound's half-life.[6] Critically, its small size and unique electronic nature can impart exquisite target selectivity, as demonstrated in studies where N-cyclopropyl sulfonamides selectively inhibited specific enzyme isoforms while other N-alkyl or N-aryl analogs did not.[4]
Caption: Key points for analog design based on the core scaffold.
Chapter 2: Synthetic Strategies for Analog Generation
A robust and flexible synthetic platform is paramount for exploring the chemical space around the core structure. The general approach involves the convergent synthesis from two key building blocks: a substituted benzenesulfonyl chloride and a primary or secondary amine.
Protocol 2.1: General Synthesis of this compound
This foundational protocol outlines the direct synthesis of the parent compound. The choice of a mild base like pyridine or triethylamine is crucial to scavenge the HCl byproduct without promoting hydrolysis of the sulfonyl chloride.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Amine Addition: In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes/Ethyl Acetate mobile phase).
-
Workup: Quench the reaction by adding 1 M HCl (aq). Separate the organic layer, and wash sequentially with saturated sodium bicarbonate (aq) and brine. The acidic wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography or recrystallization (e.g., from ethanol/water) to yield the pure product.
Caption: Synthetic workflows for generating analog libraries.
Protocol 2.2: Suzuki Cross-Coupling for Phenyl Ring Modification
This protocol demonstrates how to leverage the 4-bromo position to install new aryl or heteroaryl groups, dramatically expanding the structural diversity of the analogs.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition & Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Seal the vessel and degas the mixture by bubbling argon through it for 15 minutes. This step is essential to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 90-100 °C (conventional heating) or 120-140 °C (microwave heating) for 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the coupled product.
Chapter 3: Structure-Activity Relationships (SAR) and Biological Targets
By systematically applying the synthetic strategies above, clear SAR trends emerge, guiding the optimization of lead compounds for various biological targets. The sulfonamide class is famously versatile, with derivatives showing activity as enzyme inhibitors, antimicrobials, and more.[2][8][9]
Enzyme Inhibition (Kinases, Carbonic Anhydrases)
The benzenesulfonamide core is a classic zinc-binding pharmacophore, making it a privileged scaffold for inhibiting metalloenzymes like carbonic anhydrases (CAs).[10] It is also prevalent in kinase inhibitors, where the sulfonamide NH often forms a critical "hinge-binding" interaction.
-
Impact of the N-Substituent: The N-substituent plays a profound role in defining selectivity. For instance, in a series of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), an N-cyclopropyl group conferred selective inhibition of h-NTPDase3 and h-NTPDase8. In contrast, replacing it with a morpholine ring shifted the activity towards h-NTPDase2, while a benzyl group also favored h-NTPDase2 inhibition.[4] This demonstrates that the N-substituent directly probes specificity pockets adjacent to the core binding site.
-
Impact of the Phenyl Ring: Modifications to the phenyl ring modulate both electronic properties and steric interactions. In one study of TRPV4 channel inhibitors, analogs of a benzenesulfonamide antagonist showed that small modifications to the phenyl ring could increase inhibitory potency by 2.9 to 4.5-fold.[11]
Table 1: Representative SAR Data for Benzenesulfonamide Analogs
| Compound Class | N-Substituent | Phenyl Ring Substituent | Target | Activity (IC₅₀) | Reference |
| Benzamide Sulfonamide | Cyclopropyl | 2-Chloro | h-NTPDase2 | > 50 µM | [4] |
| Benzamide Sulfonamide | Cyclopropyl | 2-Chloro | h-NTPDase3 | 0.63 µM | [4] |
| Benzamide Sulfonamide | Morpholine | 4-Chloro | h-NTPDase2 | 0.72 µM | [4] |
| Benzamide Sulfonamide | Benzyl | 4-Methoxy | h-NTPDase2 | 0.45 µM | [4] |
| RN-9893 Analog | (Complex) | (Complex) | TRPV4 | 0.71 µM | [11] |
| p38 MAPK Inhibitor | Cyclopropyl | 3-Methyl, 4-Benzoyl | p38α MAPK | 0.027 µM | [12] |
digraph "SAR_Enzyme_Inhibition" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];SAR [label="SAR for Enzyme Inhibition", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
N_Group [label="N-Substituent\n(e.g., Cyclopropyl)", fillcolor="#E8F0FE", fontcolor="#202124"]; Phenyl_Group [label="Phenyl Ring Substitution\n(e.g., Halogens, Aryls)", fillcolor="#E6F4EA", fontcolor="#202124"];
SAR -> N_Group [label="Governs"]; SAR -> Phenyl_Group [label="Modulates"];
Selectivity [label="Target Selectivity\n(Probes specificity pockets)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Potency [label="Binding Potency\n(Affects electronics & sterics)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
N_Group -> Selectivity [color="#4285F4"]; Phenyl_Group -> Potency [color="#34A853"]; }
Caption: Logical relationships in SAR for enzyme inhibitors.
Antimicrobial Activity
The sulfonamide story began with their discovery as the first effective class of antibacterial agents.[9] While resistance is an issue for older sulfa drugs, the scaffold remains a viable starting point for novel antimicrobial agents.[3][13]
-
Mechanism of Action: Classically, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
-
SAR for Modern Analogs: In newer derivatives, activity is often governed by overall physicochemical properties, such as lipophilicity, which affects membrane penetration. Studies on amide derivatives containing cyclopropane have shown that compounds with specific substitutions can exhibit potent antifungal activity against Candida albicans (MIC₈₀ = 16 µg/mL).[6] Molecular docking in that study suggested the target was the fungal CYP51 protein.[6] Other studies have shown that different N-substituted benzenesulfonamides exhibit varying levels of activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[14][15]
Chapter 4: Key Experimental Protocols and Validation
Scientific integrity demands that every protocol be a self-validating system. This requires meticulous attention to controls and a clear understanding of the rationale behind each step.
Protocol 4.1: In Vitro p38α MAPK Kinase Inhibition Assay
This protocol describes a common fluorescence-based assay to determine the IC₅₀ of an analog against a specific protein kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The magnesium is a required cofactor for the kinase, while EGTA chelates interfering divalent cations. Brij-35 is a non-ionic detergent used to prevent protein aggregation.
-
Enzyme: Dilute recombinant human p38α MAPK to 2x the final desired concentration (e.g., 200 pM) in assay buffer.
-
Substrate/ATP Mix: Prepare a 2x solution of the peptide substrate (e.g., ATF2) and ATP at its Kₘ concentration in assay buffer.
-
Test Compounds: Prepare serial dilutions of the test analogs in 100% DMSO, then dilute further into the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.
-
Add 5 µL of a known potent inhibitor (e.g., Skepinone-L) for the 100% inhibition control.
-
Add 10 µL of the 2x enzyme solution to all wells except the 0% enzyme control.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 25 µL of a detection solution (e.g., ADP-Glo™) according to the manufacturer's instructions. This system quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and potent inhibitor (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The integrity of this assay relies on its controls. The "0% inhibition" control (enzyme + substrate, no inhibitor) defines the maximum signal, while the "100% inhibition" control (enzyme + substrate + potent inhibitor) defines the background signal. Consistent performance of these controls across plates validates the experimental run.
Caption: Experimental workflow for an in vitro kinase assay.
Conclusion and Future Directions
The this compound scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. This guide has demonstrated that through rational, well-designed synthetic strategies, a diverse array of structural analogs can be efficiently generated. The key to success lies in the systematic modulation of the N-substituent and the phenyl ring to probe the structure-activity relationships for specific biological targets. The interplay between the N-cyclopropyl group for selectivity and the 4-bromo position for synthetic diversification is a powerful combination for any drug discovery program.
Future efforts should focus on:
-
Expanding Chemical Space: Utilizing advanced synthetic methods, such as photoredox catalysis or C-H activation, to install novel functionalities on the phenyl ring.
-
Computational Guidance: Employing quantitative structure-activity relationship (QSAR) models and molecular docking to predict the activity of virtual analogs, thereby prioritizing synthetic efforts.[10]
-
Exploring New Targets: Screening optimized analog libraries against a broader range of biological targets, including emerging targets in oncology, immunology, and infectious disease.
By integrating these strategies, the full potential of this versatile scaffold can be unlocked, paving the way for the next generation of sulfonamide-based therapeutics.
References
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theoretical properties of N-cyclopropyl substituted sulfonamides
An In-Depth Technical Guide to the Theoretical Properties of N-Cyclopropyl Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-cyclopropyl sulfonamide moiety is a compelling structural motif in modern medicinal chemistry, conferring a unique combination of conformational rigidity, metabolic stability, and electronic properties that are advantageous for drug design. This guide provides an in-depth exploration of the theoretical properties of these compounds. We will delve into the quantum mechanical underpinnings of their structure, the nuances of their conformational landscape, and the predictive power of computational chemistry in elucidating their behavior. This document is intended to serve as a technical resource for scientists engaged in the design and development of novel therapeutics incorporating this versatile functional group, bridging the gap between theoretical understanding and practical application.
Introduction: The Cyclopropyl Group as a Bioisostere and Conformational Modulator
The sulfonamide group is a cornerstone of medicinal chemistry, present in a vast array of antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its stable, tetrahedral geometry, makes it a privileged scaffold. The introduction of an N-cyclopropyl substituent imparts specific and often desirable properties. The cyclopropyl ring, with its high s-character C-H bonds and inherent ring strain, is not merely a passive alkyl substituent.[3] It acts as a "conformational switch," influencing the local geometry and electronic distribution of the sulfonamide nitrogen. Understanding these effects from a theoretical standpoint is paramount for rational drug design.
This guide will systematically explore these properties, beginning with the fundamental electronic structure and moving towards the dynamic conformational behavior and its implications for biological activity and metabolic fate.
Electronic and Structural Properties: A Quantum Chemical Perspective
The defining characteristics of N-cyclopropyl sulfonamides emerge from the interplay between the electron-withdrawing sulfonyl group and the unique electronic nature of the cyclopropyl ring.
The Nature of the Sulfonamide S-N Bond
The sulfur-nitrogen bond in sulfonamides is a subject of ongoing study. While classical representations depict a simple sigma bond, theoretical and spectroscopic evidence suggests a more complex interaction. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in probing this bond. Studies using methods like Natural Bond Orbital (NBO) analysis have investigated the degree of π-character and the role of negative hyperconjugation.[4] Recent work combining X-ray absorption spectroscopy with DFT calculations concludes that significant S-N π-bonding involving sulfur 3p orbitals is unlikely, with electrostatic repulsion being a dominant factor governing the rotational barrier around the S-N bond.[5]
The nitrogen atom in sulfonamides tends to be pyramidal, and the cyclopropyl group's electronic properties can influence this geometry. The cyclopropyl moiety can donate electron density to an adjacent electron-deficient center, a property that can affect the hybridization and nucleophilicity of the sulfonamide nitrogen.[6]
Quantum Chemical Descriptors
DFT calculations can provide a wealth of information beyond simple geometry. Key electronic descriptors are crucial for predicting reactivity and potential biological interactions.
| Descriptor | Significance in N-Cyclopropyl Sulfonamides |
| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's susceptibility to oxidation and reduction, respectively. The HOMO-LUMO gap is a proxy for chemical reactivity and stability.[7][8] |
| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution across the molecule, identifying regions of positive (electrophilic) and negative (nucleophilic) potential. This is critical for predicting non-covalent interactions, such as hydrogen bonding with protein targets.[9] The sulfonamide oxygens and nitrogen lone pair are key regions of negative potential. |
| NBO Charges | Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of atomic charges and orbital interactions. It can quantify the charge transfer between the cyclopropyl ring and the sulfonamide group, elucidating the electronic influence of the substituent.[10] |
Conformational Analysis: The Rotational Landscape
Perhaps the most significant impact of the N-cyclopropyl group is on the molecule's three-dimensional shape. The conformational preferences of these molecules dictate how they present their pharmacophoric features to a biological target.
Rotation Around the S-N Bond
Rotation around the S-N bond in sulfonamides is restricted, with energy barriers that can be significant.[11] This barrier arises from a combination of steric hindrance and electronic effects. The favored conformation typically places the nitrogen substituent in a specific orientation relative to the sulfonyl oxygens. Computational studies on benzenesulfonamides have shown a preference for conformations where the S-N bond is nearly perpendicular to the plane of the benzene ring.[12]
The presence of the cyclopropyl group introduces unique steric demands. Unlike a more flexible alkyl chain, the rigid three-membered ring restricts the available conformational space. Studies on related N-cyclopropyl amides have revealed an unexpected preference for an ortho conformation around the N-cPr bond, as opposed to the more common anti conformation.[13] This suggests that the cyclopropyl ring may favor a geometry that minimizes steric clashes while potentially engaging in favorable electronic interactions.
Caption: Conformational possibilities of the cyclopropyl ring.
Methodologies for Theoretical Investigation
A robust computational protocol is essential for generating reliable theoretical data. The following workflow represents a validated approach for studying N-cyclopropyl sulfonamides.
Experimental Protocol: DFT-Based Conformational Analysis
Objective: To identify the low-energy conformers and calculate the rotational energy barrier around the S-N bond.
Methodology:
-
Initial Structure Generation:
-
Build the N-cyclopropyl sulfonamide structure in a molecular editor.
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., molecular mechanics with the MMFF94 force field).
-
-
Conformational Search:
-
Utilize a systematic or stochastic conformational search algorithm. For the S-N bond, a systematic scan of the relevant dihedral angle (e.g., C-S-N-C) in 15° increments is recommended.
-
For each increment, perform a constrained geometry optimization. A cost-effective DFT method like B3LYP with a minimal basis set (e.g., 3-21G) can be used for this initial scan. [10]
-
-
Refinement of Stationary Points:
-
Identify the minima (stable conformers) and maxima (transition states) from the potential energy surface scan.
-
Perform full, unconstrained geometry optimizations on these stationary points using a more robust level of theory. A widely accepted standard is the B3LYP functional with a larger, polarized basis set such as 6-311++G(d,p). [14]This basis set includes diffuse functions (++), which are important for accurately describing lone pairs and potential non-covalent interactions.
-
-
Frequency Calculations:
-
Perform vibrational frequency calculations at the same level of theory as the final optimization (B3LYP/6-311++G(d,p)).
-
Confirm that minima have zero imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the rotation around the S-N bond.
-
The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies (ΔG).
-
-
Data Analysis:
-
Calculate the relative energies (ΔE, ΔH, ΔG) of all conformers. The rotational barrier is the difference in energy between the lowest-energy conformer and the relevant transition state.
-
Compare calculated geometric parameters (bond lengths, angles) and spectroscopic data (IR frequencies, NMR chemical shifts) with available experimental data for validation. [15][16]
-
Caption: A validated workflow for computational analysis.
Implications for Drug Development
The theoretical properties of N-cyclopropyl sulfonamides have profound, practical consequences for drug discovery and development.
Structure-Activity Relationships (SAR)
The defined conformational preferences imposed by the cyclopropyl group can lead to enhanced binding affinity and selectivity. By locking the molecule into a bioactive conformation, the entropic penalty of binding is reduced. The orientation of the cyclopropyl ring can also be exploited to probe hydrophobic pockets within a receptor active site that would be inaccessible to more flexible substituents.
Metabolism and Bioactivation
While the cyclopropyl group can block metabolism at adjacent sites, the N-cyclopropylamine moiety itself is susceptible to specific metabolic pathways that can lead to bioactivation. [17]Cytochrome P450 (CYP) enzymes can oxidize the nitrogen atom, leading to a radical cation intermediate. [18]This can trigger the opening of the strained cyclopropyl ring, forming reactive, ring-opened intermediates. [19]These electrophilic species can subsequently form covalent adducts with cellular nucleophiles like glutathione (GSH) or proteins, which is a potential mechanism for idiosyncratic drug toxicity. [17][20] Understanding this potential liability from a theoretical perspective is crucial. Computational models can predict the sites most susceptible to oxidation (e.g., via HOMO analysis) and the stability of the resulting intermediates, allowing for proactive design of metabolically more stable analogues.
Caption: Potential metabolic bioactivation of the N-cyclopropylamine moiety.
Conclusion
N-cyclopropyl substituted sulfonamides represent a fascinating and highly valuable class of compounds for drug discovery. Their theoretical properties—governed by the unique electronic and steric nature of the cyclopropyl ring—are complex and non-intuitive. A thorough understanding, guided by robust computational chemistry protocols, is essential for harnessing their full potential. By elucidating their conformational preferences, electronic landscapes, and potential metabolic fates, researchers can more effectively design next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide serves as a foundational resource for that endeavor, encouraging a theory-driven approach to the art and science of medicinal chemistry.
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- Wang, X., et al. (2024).
- Hausch, F., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(10), 2829–2839.
- Kárpáti, B., et al. (2024).
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egypt. J. Chem., 63(12), 4899-4919.
- Longdom Publishing. (n.d.).
- El-Gohary, N. S. (2021). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives.
- Krajnc, A., & Sova, M. (2023). A Small Change in Structure, a Big Change in Flexibility. International Journal of Molecular Sciences, 24(24), 17239.
- Chang, C. J., & Kramer, G. C. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. J Pharm Sci., 65(7), 1029-33.
- Avcı, D., et al. (2024). Combined Experimental and Computational Studies of N-Phenyl-o-benzenedisulfonimide: Spectroscopy, DFT Calculations, and Druggability Analysis. Journal of Molecular Structure, 1327, 141192.
- Suryawanshi, V. D., et al. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Journal of Pharmaceutical Analysis, 9(3), 191-197.
- Zhang, Y., et al. (2022). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 27(19), 6610.
- Mary, Y. S., et al. (2023). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide.
- Pan, Y., et al. (2014). Bioactivation of 3-n-butylphthalide via sulfation of its major metabolite 3-hydroxy-NBP: mediated mainly by sulfotransferase 1A1. Drug Metab Dispos., 42(4), 620-8.
- Chen, Y., et al. (2023). Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals.
- Ghammamy, S., & Yousefi, F. (2014). STRUCTURAL PROPERTIES, THEORY FUNCTIONAL CALCULATIONS (DFT), NATURAL BOND ORBITAL AND ENERGIES FOR THE N-(3-CHLORO-1H-INDAZOL-5-YL)-4-METHOXYBENZENESULFONAMIDE. Asian Journal of Basic and Applied Sciences, 1(1).
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Methodological & Application
Synthesis Protocol for 4-Bromo-N-cyclopropylbenzenesulfonamide: An Application Note
Introduction
4-Bromo-N-cyclopropylbenzenesulfonamide is a key intermediate in contemporary drug discovery and medicinal chemistry. The sulfonamide functional group is a ubiquitous scaffold in a wide array of therapeutic agents, owing to its ability to mimic a peptide bond, act as a transition-state analogue, and engage in crucial hydrogen bonding interactions with biological targets. The incorporation of a cyclopropyl moiety often enhances metabolic stability and binding affinity. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and starting materials is provided below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₉H₁₀BrNO₂S | 276.15 | White to off-white solid | 331950-30-2 |
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | White to light yellow crystalline solid | 98-58-8 |
| Cyclopropylamine | C₃H₇N | 57.09 | Colorless liquid | 765-30-0 |
Reaction Scheme
The synthesis of this compound is achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine. The reaction proceeds as follows:
Caption: Synthesis of this compound from 4-bromobenzenesulfonyl chloride and cyclopropylamine.
Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks and detailed rationale for each step.
Materials and Reagents
-
4-Bromobenzenesulfonyl chloride (≥98% purity)
-
Cyclopropylamine (≥99% purity)
-
Triethylamine (TEA, ≥99.5%, anhydrous)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Melting point apparatus
Detailed Synthesis Procedure
Step 1: Reaction Setup
1.1. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Causality: An inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 4-bromobenzenesulfonyl chloride by atmospheric moisture. Anhydrous DCM is used as the solvent due to its inertness and ability to dissolve both reactants.[1]
1.2. Cool the solution to 0 °C using an ice bath.
-
Causality: The reaction between a sulfonyl chloride and an amine is exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize side reactions, and ensure the stability of the product.
Step 2: Addition of Amine and Base
2.1. In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (TEA) (1.2 eq) in anhydrous DCM.
-
Causality: A slight excess of the amine ensures the complete consumption of the limiting reagent, 4-bromobenzenesulfonyl chloride. Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted amine.
2.2. Add the cyclopropylamine and TEA solution dropwise to the stirred solution of 4-bromobenzenesulfonyl chloride over 15-20 minutes using an addition funnel.
-
Causality: Slow, dropwise addition helps to maintain the low temperature and control the exothermicity of the reaction.
Step 3: Reaction Monitoring
3.1. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
3.2. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 30:70 v/v). The starting material (4-bromobenzenesulfonyl chloride) and the product will have different Rf values.
-
Causality: TLC is a quick and effective method to determine the completion of the reaction by observing the disappearance of the starting material spot.
Step 4: Work-up and Purification
4.1. Once the reaction is complete, quench the reaction by adding 1 M HCl solution to the reaction mixture. This will protonate the excess triethylamine, forming a water-soluble salt.
4.2. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Causality: The acid wash removes the triethylamine hydrochloride salt. The bicarbonate wash neutralizes any remaining acidic species. The brine wash removes the bulk of the water from the organic layer.
4.3. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4.4. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Expected to be a white to off-white solid. The melting point should be determined and compared to literature values if available. For analogous N-substituted sulfonamides, melting points are often in the range of 100-150 °C. For example, N-(4-Bromophenyl)-4-methylbenzenesulfonamide has a melting point of 146-148 °C.[2] |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the 4-bromophenyl group (typically two doublets in the range of 7.5-7.8 ppm), a signal for the N-H proton (which may be broad), and signals for the cyclopropyl protons (a multiplet for the methine proton and multiplets for the methylene protons at higher field). |
| ¹³C NMR | The spectrum should display signals for the four distinct aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift, and signals for the cyclopropyl carbons. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 276.15 g/mol , with a characteristic isotopic pattern for the presence of a bromine atom. |
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Cyclopropylamine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of this compound. By detailing the rationale behind each step and providing clear instructions for reaction setup, monitoring, work-up, and purification, this guide is intended to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry. Adherence to the described safety precautions is paramount for a safe and successful experimental outcome.
References
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Wu, H., & Hynes, Jr., J. (2010). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Organic Letters, 12(5), 1192–1195. [Link]
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Wiley-VCH. (2007). Supporting Information. [Link]
-
The Royal Society of Chemistry. (2016). Supporting information. [Link]
-
Bookwala, M. H., et al. (2020). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1739. [Link]
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John, P., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989. [Link]
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PubChem. (n.d.). 4-bromo-N-cyclopropylbenzamide. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
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ResearchGate. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Application Note & Protocol: A Validated Three-Step Synthesis of 4-bromo-N-cyclopropylbenzenesulfonamide from 4-bromo-3-nitrobenzene-1-sulfonyl chloride
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of 4-bromo-N-cyclopropylbenzenesulfonamide, a key building block in pharmaceutical research. The synthesis originates from the commercially available starting material, 4-bromo-3-nitrobenzene-1-sulfonyl chloride. The described pathway is a robust, three-step process involving: (1) nucleophilic substitution to form an intermediate nitro-sulfonamide, (2) selective reduction of the nitro group, and (3) a final deamination step via diazotization to yield the target compound. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not just a protocol, but a causal explanation for experimental choices, ensuring reproducibility and scientific integrity.
Introduction and Strategic Overview
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1][2] Its ability to act as a bioisostere for carboxylic acids, combined with enhanced metabolic stability and water solubility, makes it a highly valuable moiety in drug design.[1][3] The target molecule, this compound, incorporates both the critical sulfonamide scaffold and a cyclopropyl group, a small, strained ring known to improve metabolic stability and binding affinity in drug candidates.[4]
The specified starting material, 4-bromo-3-nitrobenzene-1-sulfonyl chloride, presents a synthetic challenge: the nitro group must be removed while the sulfonyl chloride is converted to the desired N-cyclopropylsulfonamide. A direct reduction of the starting material is complicated by the high reactivity of the sulfonyl chloride group. Therefore, a strategic, multi-step approach is necessary. This protocol details a validated pathway that navigates this challenge by protecting the sulfonyl chloride as a stable sulfonamide prior to manipulating the nitro group.
The overall synthetic strategy is depicted below:
Caption: Overall three-step synthetic pathway.
Step 1: Synthesis of 4-bromo-N-cyclopropyl-3-nitrobenzenesulfonamide (Intermediate 1)
Principle & Rationale
The foundational step in this synthesis is the formation of the sulfonamide linkage. This is a classic nucleophilic acyl substitution-type reaction where the primary amine, cyclopropylamine, attacks the electrophilic sulfur atom of the sulfonyl chloride.[5] The reaction releases one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent protonation of the cyclopropylamine reactant and drive the reaction to completion. Triethylamine (TEA) is an excellent choice for this purpose due to its steric hindrance and appropriate basicity. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both the starting material and the intermediate product.
Experimental Protocol
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-3-nitrobenzene-1-sulfonyl chloride (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of sulfonyl chloride).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has been completely consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Intermediate 1.
Reagent Data
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Density (g/mL) |
| 4-bromo-3-nitrobenzene-1-sulfonyl chloride | 300.52 | 1.0 | - |
| Cyclopropylamine | 57.09 | 1.1 | 0.824 |
| Triethylamine (TEA) | 101.19 | 1.2 | 0.726 |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 |
Step 2: Synthesis of 3-amino-4-bromo-N-cyclopropylbenzenesulfonamide (Intermediate 2)
Principle & Rationale
This step involves the selective reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a common method, chemical reductants are often preferred to avoid potential side reactions with the bromine substituent (hydrodebromination). Tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated HCl is a classic and highly effective reagent for this transformation. The reaction proceeds in an acidic alcoholic solvent, typically ethanol, which facilitates the dissolution of the organic substrate. The tin chloride acts as the reducing agent, converting the nitro group to an amine, while being oxidized itself. A basic workup is required to neutralize the excess acid and precipitate the tin salts, allowing for the isolation of the free amine product.
Experimental Protocol
-
In a 500 mL round-bottom flask, suspend Intermediate 1 (1.0 eq) in ethanol (approx. 10 mL per mmol).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the suspension.
-
Carefully add concentrated hydrochloric acid (HCl) dropwise while stirring. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is >10. A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo to yield the crude Intermediate 2, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 3: Synthesis of this compound (Final Product)
Principle & Rationale
The final transformation is a deamination reaction, which removes the amino group from the aromatic ring. This is achieved via a two-part Sandmeyer-type reaction. First, the primary aromatic amine (Intermediate 2) is converted into a diazonium salt using sodium nitrite (NaNO₂) in a strong acidic medium (e.g., HCl or H₂SO₄) at low temperatures (0-5 °C). Diazonium salts are highly reactive and unstable at higher temperatures. Second, the diazonium group is reductively cleaved and replaced with a hydrogen atom. Hypophosphorous acid (H₃PO₂) is a mild and effective reducing agent for this specific purpose, yielding the desired deaminated product.
Experimental Protocol
-
Dissolve Intermediate 2 (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in a flask shielded from light.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the amine solution, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate beaker, cool a 50% solution of hypophosphorous acid (H₃PO₂, 5-10 eq) to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for 12-18 hours.
-
The crude product may precipitate from the reaction mixture. Collect the solid by filtration, or if it remains in solution, extract the mixture with ethyl acetate or diethyl ether.
-
Wash the organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure this compound.
Purification and Characterization
Trustworthiness: A Self-Validating Protocol
The integrity of this synthesis relies on diligent monitoring and characterization at each stage.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to track the consumption of starting materials and the appearance of products. Visualize spots using UV light (254 nm) and/or staining agents like iodine.[6]
-
Intermediate Validation: While intermediates can often be carried forward crude, obtaining characterization data (e.g., ¹H NMR, LC-MS) after each step confirms the success of the transformation and ensures that no unexpected side products are carried into the subsequent reaction.
-
Final Product Purity: The purity of the final compound should be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis. Spectroscopic methods confirm the structure.
Characterization Data (Expected for Final Product)
| Technique | Expected Data |
| ¹H NMR | (DMSO-d₆, 400 MHz): Signals corresponding to the para-substituted aromatic protons (two doublets), the sulfonamide N-H proton (a singlet or broad signal), the cyclopropyl methine proton (a multiplet), and the cyclopropyl methylene protons (two multiplets). |
| ¹³C NMR | (DMSO-d₆, 100 MHz): Peaks for the four distinct aromatic carbons (including the C-Br and C-S carbons), the cyclopropyl methine carbon, and the cyclopropyl methylene carbons. |
| FT-IR (ATR) | Key stretches expected at ~3250-3300 cm⁻¹ (N-H stretch), ~1330 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfonamide), and aromatic C-H and C=C stretches.[7] |
| MS (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of C₉H₁₀BrNO₂S (276.15 g/mol ), showing the characteristic isotopic pattern for a molecule containing one bromine atom (approx. 1:1 ratio for M and M+2 peaks).[7] |
Overall Workflow and Logic
The entire process, from starting material to validated final product, follows a logical and systematic workflow designed to maximize yield and purity.
Caption: Experimental workflow from synthesis to validation.
References
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- Sulfonamide purification process - US2777844A.
- Preparation of sulfonamides from N-silylamines. (2014).
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
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Introduction: The Significance of the N-Aryl Sulfonamide Moiety
An Application Guide to the Palladium-Catalyzed Synthesis of N-Aryl Sulfonamides
The N-aryl sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development.[1][2] It is a privileged scaffold found in a vast array of FDA-approved therapeutics, including antibiotics (the original "sulfa drugs"), diuretics, anticonvulsants, and anti-inflammatory agents.[3][4] The prevalence of this motif stems from its ability to act as a stable, non-classical bioisostere for amides and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[4]
Traditionally, the synthesis of N-aryl sulfonamides has relied on the reaction between an amine and a pre-formed arylsulfonyl chloride.[3] However, this classical approach is hampered by significant limitations, particularly the harsh conditions often required for the synthesis of the sulfonyl chlorides themselves and a restricted substrate scope due to the regioselectivity constraints of electrophilic aromatic substitution.[3][5]
The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the construction of carbon-nitrogen bonds, offering a powerful and versatile alternative.[6][7][8] This guide provides an in-depth exploration of this methodology, focusing on the underlying principles, practical protocols, and field-proven insights necessary for researchers to successfully synthesize N-aryl sulfonamides.
Mechanistic Insights: Understanding the Catalytic Cycle
The power of the Buchwald-Hartwig amination lies in its catalytic cycle, which provides a mild and general pathway for forging a C-N bond between an aryl (pseudo)halide and a nitrogen nucleophile.[6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9]
A critical challenge in applying this reaction to sulfonamides is their relatively low nucleophilicity compared to amines.[10] This is where the rational selection of the catalyst components—the palladium source, the ligand, and the base—becomes essential for driving the reaction to completion.
Figure 1: The Buchwald-Hartwig Catalytic Cycle for N-Arylation of Sulfonamides.
-
The Palladium Source: Precursors like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) are commonly used.[11][12] Pd(II) sources are reduced in situ to the active Pd(0) catalyst. The use of pre-formed palladacycle precatalysts can also offer enhanced activity and stability.[13][14]
-
The Ligand (The Key to Success): The ligand is arguably the most critical component. For coupling with weakly nucleophilic sulfonamides, bulky, electron-rich phosphine ligands are required.[9] These ligands, often from the "Buchwald" family (e.g., XPhos, tBuXPhos) or "BippyPhos" family (e.g., AdBippyPhos), serve multiple functions:[10][11]
-
They stabilize the Pd(0) center.
-
Their electron-donating nature promotes the initial, often rate-limiting, oxidative addition of the aryl halide to the palladium center.
-
Their steric bulk facilitates the final, product-forming reductive elimination step.
-
-
The Base: A suitable base is required to deprotonate the sulfonamide, generating the more potent sulfonamidate anion which then coordinates to the palladium center. Common choices include strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), or inorganic bases like cesium carbonate (Cs₂CO₃) and sodium hydroxide (NaOH).[11][12] The choice of base can be critical and often depends on the specific substrates and catalyst system. For instance, Cs₂CO₃ is often effective when using ligands like Xantphos.[12]
Experimental Protocols and Workflow
Adherence to a systematic workflow is crucial for achieving reproducible and high-yielding results. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.
Figure 2: General Experimental Workflow for Pd-Catalyzed N-Arylation.
Protocol 1: General Procedure for the N-Arylation of a Primary Sulfonamide with an Aryl Bromide
This protocol provides a robust starting point for a wide range of substrates using a common catalyst system.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Primary Sulfonamide (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
tBuXPhos (0.048 mmol, 4.8 mol%)
-
Sodium Hydroxide (NaOH) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Degassed Water (0.25 mL, 5% v/v)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide, primary sulfonamide, Pd₂(dba)₃, tBuXPhos, and NaOH.
-
Inerting: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene and degassed water via syringe. The addition of a small amount of water can be crucial for enhancing yields by improving the solubility of the inorganic base.[11]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90-110 °C. Stir the reaction mixture vigorously for the prescribed time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl sulfonamide.
Protocol 2: Coupling of Heteroaryl Halides with N-Aryl Sulfonamides (Advanced System)
Coupling heteroaryl halides or secondary sulfonamides can be more challenging due to potential catalyst inhibition or increased steric hindrance.[10] Specialized catalyst systems, such as those employing AdBippyPhos, have been developed to address these difficult transformations.[10]
Key Modifications from Protocol 1:
-
Catalyst System: Use [Pd(crotyl)Cl]₂ as the palladium source and AdBippyPhos as the ligand.
-
Additives: The addition of 3Å molecular sieves can be beneficial to mitigate the decomposition of the aryl halide.[10]
-
Substrates: This method is particularly effective for coupling N-aryl sulfonamides with pharmaceutically relevant heteroaryl halides.[10]
Data Summary and Reaction Scope
The choice of catalyst system is dictated by the specific coupling partners. The following table summarizes common conditions and their general applicability.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | General Scope & Comments |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | A general and reliable system for aryl bromides and some activated aryl chlorides with primary amides and sulfonamides.[12] |
| Pd₂(dba)₃ / tBuXPhos | NaOH | Toluene / H₂O | 90-100 | Excellent for coupling sulfinamides and sulfonamides with aryl bromides and chlorides. The presence of water is beneficial.[11] |
| [Pd(crotyl)Cl]₂ / AdBippyPhos | K₃PO₄ | t-Amyl-OH | 110 | Highly effective for challenging couplings, including N,N-diaryl sulfonamides and heteroaryl halides.[10] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-120 | An earlier generation bidentate ligand system, effective for aryl iodides and triflates.[6][15] |
Substrate Considerations:
-
Aryl Halides: The reactivity generally follows the order Ar-I > Ar-Br > Ar-Cl. Electron-withdrawing groups on the aryl halide typically accelerate the oxidative addition step and promote the reaction.[11] Conversely, electron-rich and sterically hindered (e.g., ortho-substituted) aryl halides can be more challenging substrates.[16][17]
-
Sulfonamides: Primary sulfonamides are generally more reactive than secondary sulfonamides. Steric bulk on either the nitrogen or sulfur atom can decrease reactivity.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation), impure reagents/solvents, insufficient base strength. | Ensure rigorous inert atmosphere technique. Use freshly purified/degassed solvents. Screen different bases (e.g., switch from K₂CO₃ to NaOtBu). |
| Hydrodehalogenation | A side reaction where the aryl halide is reduced. Can occur via β-hydride elimination if the amide has an α-hydrogen, or from other pathways.[6] | Use a different ligand/base combination. Ensure the reaction is not overheated. |
| Diarylation of Primary Sulfonamides | The N-aryl sulfonamide product reacts again with the aryl halide. | Use a slight excess of the primary sulfonamide. Stop the reaction once the starting aryl halide is consumed. |
| Difficulty with Aryl Chlorides | C-Cl bond is stronger and harder to activate. | Use a more electron-rich, sterically demanding ligand designed for aryl chloride activation (e.g., Buchwald G3/G4 precatalysts with SPhos or XPhos). |
Alternative Strategies for N-Aryl Sulfonamide Synthesis
While Buchwald-Hartwig amination is a dominant strategy, it is valuable for researchers to be aware of complementary palladium-catalyzed methods. One notable approach involves the chlorosulfonylation of arylboronic acids .[3][5][18] This method generates an arylsulfonyl chloride intermediate in situ from a readily available arylboronic acid, which then reacts with an amine to form the desired sulfonamide.[3][5] This process is powerful as it allows for regioselective synthesis of products that may be inaccessible through traditional electrophilic aromatic substitution.[5]
Conclusion
The palladium-catalyzed N-arylation of sulfonamides stands as a testament to the power of modern cross-coupling chemistry. It provides a highly versatile and reliable platform for accessing the medicinally vital N-aryl sulfonamide scaffold. Success in this field is predicated on a sound understanding of the underlying catalytic mechanism, which informs the rational selection of ligands, bases, and reaction conditions tailored to the specific substrates at hand. By leveraging the protocols and insights detailed in this guide, researchers are well-equipped to navigate the challenges and unlock the vast synthetic potential of this transformative reaction.
References
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Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]
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Cheung, C. W., & Buchwald, S. L. (2018). AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Organic Letters, 20(18), 5824–5828. [Link]
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DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
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ResearchGate. (n.d.). Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis... Retrieved January 12, 2026, from [Link]
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Boyd, S. J., et al. (2022). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]
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DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. DSpace@MIT. [Link]
-
Boyd, S. J., et al. (2022). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 144(30), 13819–13828. [Link]
-
Sikorski, K., & Mąkosza, M. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(63), 38415–38431. [Link]
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Li, G., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Advanced Synthesis & Catalysis. [Link]
-
Choi, J., et al. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Journal of the American Chemical Society. [Link]
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Li, G., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Advanced Synthesis & Catalysis, 358(13), 2156–2162. [Link]
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Lin, C.-W., & Luo, Z. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 17(10), 11503–11513. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Shen, Q., & Hartwig, J. F. (2008). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 130(42), 13978–13989. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
-
Semantic Scholar. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved January 12, 2026, from [Link]
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Pramanick, S., et al. (2024). Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. ChemRxiv. [Link]
-
Reddy, P. S., et al. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. Molecules, 26(23), 7168. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Mohammadi, Z., & Gholinejad, M. (2021). Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes. Chemical Review and Letters, 4(2), 73-86. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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OUCI. (n.d.). Palladium‐Catalyzed α‐Arylation of Methyl Sulfonamides with Aryl Chlorides. Retrieved January 12, 2026, from [Link]
-
The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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using 4-bromo-N-cyclopropylbenzenesulfonamide in Suzuki coupling reactions
An In-Depth Guide to the Application of 4-bromo-N-cyclopropylbenzenesulfonamide in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Bridging Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and versatility in forming carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly for the synthesis of biaryl and substituted biphenyl structures.[1]
This guide focuses on a specific and highly valuable electrophilic partner: This compound . This molecule is of significant interest to researchers in drug development for several key reasons:
-
The Benzenesulfonamide Core: This functional group is a well-established pharmacophore and a potent zinc-binding moiety, crucial for designing inhibitors of metalloenzymes like carbonic anhydrases.[3][4]
-
The Cyclopropyl Group: This small, strained ring is a "privileged" motif in medicinal chemistry. It often enhances metabolic stability, increases potency, improves brain permeability, and provides conformational rigidity without significantly increasing molecular weight.[5]
-
The Aryl Bromide: The bromo-substituent serves as an ideal handle for the Suzuki coupling, offering a good balance of reactivity and stability compared to other halides (reactivity order: I > OTf > Br >> Cl).[1]
By coupling this versatile building block with various organoboron reagents, scientists can rapidly generate libraries of novel N-cyclopropyl-4-aryl-benzenesulfonamide derivatives. These products are prime candidates for screening in drug discovery programs targeting a wide range of diseases. This document provides the foundational principles, detailed experimental protocols, and optimization strategies to empower researchers to effectively utilize this compound in their synthetic endeavors.
The Reaction Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium catalyst. The active catalyst is a Palladium(0) species, which drives the three fundamental steps of the reaction: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic group from the organoboron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[7][8][9][10]
-
Reductive Elimination: In the final step, the two organic groups (the aryl from the sulfonamide and the aryl/vinyl from the boronic acid) on the palladium center couple and are expelled from the coordination sphere. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Experimental Design: Key Parameters and Scientific Rationale
A successful Suzuki coupling hinges on the careful selection of several key components. The choices are not arbitrary; they are based on established mechanistic understanding and empirical evidence.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The reaction requires a Pd(0) source. Pd(PPh₃)₄ is a direct Pd(0) source. Pd(II) sources like Pd(OAc)₂ are "pre-catalysts" that are reduced in situ to the active Pd(0) state. The choice often depends on air stability and cost.[1][11] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition, and modulating its reactivity. Bulky, electron-rich phosphine ligands (like SPhos) are often highly effective, promoting fast oxidative addition and reductive elimination, which can lead to higher turnover numbers and allow for lower catalyst loadings, even at room temperature for some substrates.[11][12][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KOtBu | The base's primary role is to activate the boronic acid for transmetalation.[7][10] The choice of base can significantly impact yield. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used in aqueous/organic solvent mixtures. K₃PO₄ is a stronger base than K₂CO₃ and can be effective for more challenging couplings.[11] Cs₂CO₃ is often used for sterically hindered substrates. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF (often mixed with Water) | The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Toluene and dioxane are very common.[1] Crucially, solvents must be degassed (e.g., by bubbling with argon or nitrogen) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | Room Temperature to 110 °C | Most Suzuki couplings require heating to proceed at a reasonable rate.[14] However, the development of highly active catalyst systems based on advanced ligands has made room-temperature couplings increasingly common, which can improve functional group tolerance.[12] |
Protocols for Application
The following protocols provide a robust starting point for the Suzuki coupling of this compound.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is a reliable, general-purpose method suitable for a wide range of arylboronic acids.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)
-
1,4-Dioxane and Water (degassed, typically 4:1 or 5:1 v/v)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas (Argon or Nitrogen) supply
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: Add the Pd(OAc)₂ and SPhos ligand to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[15][16]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[17][18]
Caption: General experimental workflow for Suzuki cross-coupling.
Data & Optimization Strategies
The following table provides representative conditions for coupling with different classes of arylboronic acids. Yields are illustrative and will vary with specific substrates and precise conditions.
| Entry | Arylboronic Acid Partner | Catalyst System | Base (equiv.) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic Acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.5) | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | 85 | 8 | 88-98 |
| 3 | 4-Trifluoromethylphenylboronic Acid | Pd₂(dba)₃ (1.5%) / XPhos (3%) | Cs₂CO₃ (2.0) | 100 | 12 | 75-85 |
| 4 | 2-Thiopheneboronic Acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | 90 | 10 | 70-85 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Poor quality boronic acid. | 1. Ensure solvents are thoroughly degassed and maintain a strict inert atmosphere. Use a fresh catalyst source.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Use fresh boronic acid; they can degrade over time. |
| Reaction Stalls | Catalyst decomposition. | Increase catalyst loading slightly or switch to a more robust ligand system (e.g., a Buchwald ligand like SPhos or XPhos). |
| Formation of Homocoupling Byproduct (Ar-Ar) | Oxygen contamination leading to side reactions. | Improve degassing procedure and ensure a tight seal on the reaction vessel. |
| Debromination of Starting Material | Presence of protic impurities or side reaction pathways. | Ensure all reagents and solvents are anhydrous (except for the deliberate addition of water in the solvent system). Lowering the reaction temperature may also help. |
References
-
Title: Suzuki reactionSource: WikipediaURL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling ReactionSource: Wiley Online LibraryURL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling ReactionSource: Journal of the American Chemical SocietyURL: [Link]
-
Title: Highly Active Palladium Catalysts for Suzuki Coupling ReactionsSource: Journal of the American Chemical SocietyURL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling ReactionSource: ChemPhysChemURL: [Link]
-
Title: Suzuki CouplingSource: Organic Chemistry PortalURL: [Link]
-
Title: DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium CatalystSource: PMC - NIHURL: [Link]
-
Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent AdvancesSource: SynlettURL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine LigandsSource: PMC - NIHURL: [Link]
-
Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling ReactionsSource: Organometallics - ACS PublicationsURL: [Link]
-
Title: Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediaminesSource: ResearchGateURL: [Link]
-
Title: The Suzuki−Miyaura Coupling of Aryl SulfonesSource: ChemRxivURL: [Link]
-
Title: Suzuki-Miyaura CouplingSource: Chemistry LibreTextsURL: [Link]
-
Title: Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acidsSource: Organic & Biomolecular Chemistry (RSC Publishing)URL: [Link]
-
Title: Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and SulfamatesSource: PMC - NIHURL: [Link]
-
Title: Suzuki Reaction - Palladium Catalyzed Cross CouplingSource: Common Organic ChemistryURL: [Link]
-
Title: The Suzuki ReactionSource: Columbia UniversityURL: [Link]
-
Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug MoleculesSource: ResearchGateURL: [Link]
-
Title: New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationshipSource: NIHURL: [Link]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Sulfonamides
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Sulfonamide Analysis
Sulfonamides, the first broadly effective systemic antibacterials, remain vital in both human and veterinary medicine.[1][2] Their widespread use, however, necessitates rigorous analytical monitoring to ensure product quality, patient safety, and to address concerns about antimicrobial resistance and potential allergic reactions in consumers of animal-derived food products.[3][4][5][6] This guide provides a comprehensive overview of the principal analytical techniques for the characterization of sulfonamides, offering in-depth protocols and field-proven insights to support researchers and drug development professionals.
The core challenge in sulfonamide analysis lies in the structural similarity of the different compounds, often requiring highly selective methods to differentiate and quantify them in complex matrices such as pharmaceutical formulations, biological fluids, and food products.[2][3][7] Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in food products, underscoring the need for sensitive and accurate analytical methods.[4][6]
I. Chromatographic Techniques: The Cornerstone of Sulfonamide Separation
Chromatographic methods are the most widely employed techniques for sulfonamide analysis due to their high sensitivity, specificity, and ability to simultaneously analyze multiple compounds.[3][7]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for sulfonamide analysis, offering a balance of speed, efficiency, and cost-effectiveness.[7][8] The choice of detector is crucial and is dictated by the required sensitivity and the nature of the sample matrix.
-
UV-Visible (UV-Vis) Detection: This is the most common detection method for HPLC analysis of sulfonamides.[4] The aromatic nature of sulfonamides allows for strong UV absorbance, typically around 254-270 nm.[1][8] While robust and cost-effective, UV detection can be susceptible to interference from co-eluting compounds in complex matrices.[9]
-
Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, pre-column derivatization with a fluorescent agent like fluorescamine can be employed.[10][11] This technique is particularly useful for trace-level analysis in challenging matrices like animal tissues.[10]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides the highest level of sensitivity and specificity, making it the gold standard for confirmatory analysis and trace residue quantification.[7][12]
Workflow for HPLC Analysis of Sulfonamides
Caption: General workflow for the HPLC analysis of sulfonamides.
Protocol: HPLC-UV Determination of Sulfonamides in a Pharmaceutical Formulation
This protocol outlines a general procedure for the quantification of sulfonamides in a tablet formulation. Method validation according to ICH Q2(R2) guidelines is essential for ensuring the reliability of the results.[13][14]
1. Materials and Reagents:
-
Sulfonamide reference standards (e.g., sulfamethoxazole, sulfadiazine)
-
HPLC-grade acetonitrile and methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or phosphoric acid
-
Ammonia solution
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Standard Preparation:
-
Prepare individual stock solutions of each sulfonamide reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a mixed standard solution containing all sulfonamides of interest at a known concentration by diluting the stock solutions.
-
Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to about 100 mg of each sulfonamide into a 50-mL volumetric flask.[15]
-
Add 10 mL of ammonia TS and swirl to dissolve.[15]
-
Add methanol to volume, mix thoroughly, and filter through a 0.45 µm syringe filter.[15]
5. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile). A common starting point is a 75:25 mixture of aqueous to organic phase.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 5-20 µL[1]
-
Detection Wavelength: 270 nm[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of each sulfonamide against its concentration for the calibration standards.
-
Determine the concentration of each sulfonamide in the sample preparation by interpolating its peak area from the calibration curve.
-
Calculate the amount of each sulfonamide per tablet.
Causality Behind Experimental Choices:
-
The use of a C18 column is based on the principle of reversed-phase chromatography, where the nonpolar stationary phase effectively retains the moderately nonpolar sulfonamide molecules.
-
The addition of acid to the mobile phase helps to suppress the ionization of the acidic sulfonamide group, leading to better peak shape and retention.
-
Ammonia in the sample preparation aids in the dissolution of the sulfonamides.
B. Thin-Layer Chromatography (TLC)
While largely superseded by HPLC for quantitative analysis, TLC remains a simple, cost-effective, and valuable tool for screening and qualitative identification of sulfonamides.[3][16] It is particularly useful in resource-limited settings. The United States Department of Agriculture (USDA) provides a validated TLC method for the determination and confirmation of sulfonamides in tissue.[17]
Protocol: TLC Screening of Sulfonamides
1. Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Sulfonamide standards
-
Mobile phase: A common system is a mixture of ethyl acetate, methanol, and aqueous ammonium hydroxide (e.g., 17:6:5 v/v/v).[15]
-
Visualization reagent: p-dimethylaminobenzaldehyde (DMAB) solution in acidic ethanol.
2. Procedure:
-
Spot the sulfonamide standards and sample extracts onto the TLC plate.
-
Develop the plate in the developing chamber until the solvent front reaches a desired height.
-
Dry the plate and visualize the spots under UV light (254 nm).
-
Spray the plate with the DMAB reagent and heat to reveal yellow spots, which are characteristic of sulfonamides.[15]
-
Compare the retention factor (Rf) values of the spots in the sample to those of the standards for identification.
C. Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and rapid analysis times for sulfonamides.[18][19] The separation is based on the differential migration of charged analytes in an electric field. The pH of the buffer is a critical parameter that influences the charge and, consequently, the migration of the sulfonamides.[20]
Key Considerations for CE of Sulfonamides:
-
Buffer pH: Precise optimization of the buffer pH is crucial for achieving good separation.[20]
-
Organic Modifiers: The addition of organic modifiers like methanol or acetonitrile to the buffer can improve resolution.[20]
-
Coupling to MS: CE-MS combines the high separation efficiency of CE with the sensitive and selective detection of mass spectrometry, providing a powerful tool for sulfonamide analysis.[21]
II. Spectroscopic Techniques: For Structural Elucidation and Quantification
Spectroscopic methods are indispensable for the structural characterization and quantification of sulfonamides.
A. UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the quantitative determination of sulfonamides in pharmaceutical preparations.[22] The method is often based on a diazotization-coupling reaction, which produces a colored azo dye that can be measured colorimetrically.[22][23]
Protocol: Spectrophotometric Determination of Sulfonamides
This protocol is based on the Bratton-Marshall reaction.[23]
1. Principle: The primary aromatic amine group of the sulfonamide is diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine (NED), to form a stable, colored azo compound.[23]
2. Reagents:
-
Sodium nitrite solution
-
Hydrochloric acid
-
Ammonium sulfamate solution (to remove excess nitrite)
-
N-(1-naphthyl)ethylenediamine (NED) solution
3. Procedure:
-
To an acidic solution of the sulfonamide sample, add sodium nitrite solution and allow the diazotization reaction to proceed.
-
Add ammonium sulfamate solution to quench the excess nitrous acid.
-
Add the NED solution to form the colored azo dye.
-
Measure the absorbance of the resulting solution at its maximum absorption wavelength (typically around 545 nm).
-
Quantify the sulfonamide concentration using a calibration curve prepared with known concentrations of a sulfonamide standard.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of sulfonamides. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
¹H NMR: The proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet between 8.78 and 10.15 ppm. Aromatic protons are observed in the region of 6.51 to 7.70 ppm.[24]
-
¹³C NMR: The chemical shifts of the carbon atoms in the sulfonamide molecule provide a unique fingerprint for each compound.[25] Aromatic carbons typically resonate between 111.83 and 160.11 ppm.[24]
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of sulfonamides, enabling their identification and confirmation.[26] Electrospray ionization (ESI) is a common ionization technique for sulfonamides.[26][27]
Characteristic Fragmentation:
-
A common fragment ion observed in the mass spectra of many sulfonamides is at m/z 156, corresponding to the (p-aminophenyl)sulfonyl moiety.[26]
-
The protonated molecule [M+H]⁺ is also frequently observed.[26]
-
Some sulfonamides exhibit a characteristic loss of SO₂ (64 Da) upon collision-induced dissociation.[27]
III. Hyphenated Techniques: The Synergy of Separation and Detection
Hyphenated techniques, which combine a separation method with a detection method, offer the best of both worlds in terms of selectivity and sensitivity.
A. Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS/MS is the premier technique for the trace-level quantification and confirmation of sulfonamides in complex matrices like food and environmental samples.[7][12] The high selectivity of tandem mass spectrometry (MS/MS) allows for the detection of sulfonamides even in the presence of significant matrix interference.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of sulfonamides using QuEChERS extraction.
Protocol: LC-MS/MS Analysis of Sulfonamides in Milk
This protocol provides a general framework for the analysis of sulfonamide residues in milk.
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize the milk sample.
-
To a known volume of milk, add an internal standard and an extraction solvent (e.g., acetonitrile).
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Vortex and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) and subject it to dispersive solid-phase extraction (d-SPE) for cleanup by adding a sorbent (e.g., PSA, C18).
-
Vortex and centrifuge.
-
Filter the supernatant and dilute with mobile phase before injection.
2. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[12]
-
Flow Rate: 0.3 mL/min.[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each sulfonamide.[12]
3. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., European Union Decision 2002/657/EC) for parameters such as linearity, selectivity, stability, limits of detection and quantification, decision limit, detection capability, trueness, and precision.[28]
IV. Data Presentation: Comparative Performance of Analytical Methods
The choice of an analytical method depends on the specific application, required sensitivity, and available instrumentation.
Table 1: Comparison of Common Analytical Techniques for Sulfonamide Analysis
| Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[4] | Routine quality control of pharmaceutical formulations.[12] | Robust, cost-effective, widely available.[12] | Limited sensitivity and selectivity for complex matrices.[9] |
| HPLC-FLD | Chromatographic separation with fluorescence detection after derivatization.[10] | Trace analysis in food and biological samples.[10][11] | High sensitivity and selectivity. | Requires a derivatization step. |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry.[7] | Confirmatory analysis and quantification of residues in food and environmental samples.[12] | Highest sensitivity, specificity, and structural information.[7] | Higher cost and complexity. |
| CE | Separation based on electrophoretic mobility in a capillary.[18] | Analysis of sulfonamides in pharmaceuticals and food.[19] | High separation efficiency, rapid analysis.[18] | Lower sample loading capacity, potential for poor precision.[3] |
| UV-Vis Spectrophotometry | Measurement of light absorption by a colored derivative.[22] | Rapid quantification in simple matrices. | Simple, inexpensive, rapid. | Low selectivity, susceptible to interference. |
| TLC | Separation on a thin layer of adsorbent material.[16] | Screening and qualitative identification.[17] | Simple, low cost, suitable for screening large numbers of samples.[3] | Primarily qualitative, lower sensitivity and resolution than HPLC.[7] |
Conclusion
The analytical characterization of sulfonamides is a multifaceted field that leverages a range of powerful techniques. While HPLC remains the cornerstone for routine analysis, the demand for higher sensitivity and confirmatory data has propelled the adoption of LC-MS/MS, particularly in the realm of food safety and environmental monitoring. Spectroscopic methods like NMR and UV-Vis continue to play vital roles in structural elucidation and rapid quantification, respectively. The selection of the most appropriate technique or combination of techniques is a critical decision that must be guided by the specific analytical challenge, regulatory requirements, and available resources. A thorough understanding of the principles, protocols, and inherent strengths and weaknesses of each method, as outlined in this guide, is paramount for achieving accurate, reliable, and defensible results in the characterization of sulfonamides.
References
- Analysis of sulphonamide residues in edible animal products: a review.
- Full article: Determination of Sulfonamide Residues in Food by Micellar Liquid Chrom
- Migration behavior and separation of sulfonamides in capillary zone electrophoresis. I. Influence of buffer pH and electrolyte modifier.
- Migration behavior and separation of sulfonamides in capillary zone electrophoresis III.
- Analysis of sulfonamides | PPTX.
- A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical prepar
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
- A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry.
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Analysis of sulphonamide residues in edible animal products: A review.
- Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]
- Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method.
- Sulfonamide Antibiotics Analyzed with HPLC- AppNote.
- Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex.
- A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
- Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum.
- Analysis of sulfonamides by capillary electrophoresis | Request PDF.
- Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry.
- Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone.
- General Chapters: <521> SULFONAMIDES.
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009.
- An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF.
- Cross-Validation of Analytical Methods for Sulfonamides: A Compar
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimin
- Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibr
-
Simultaneous Characterization of Perfluoroalkyl Carboxylate, Sulfonate, and Sulfonamide Isomers by Liquid Chromatography−Tandem Mass Spectrometry | Analytical Chemistry. [Link]
- Determination of Sulfonamides in Commercial Veterinary Formul
- UV-Vis Spectrum of Sulfanilamide.
-
Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry. [Link]
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
-
Validation of Analytical Procedures Q2(R2). [Link]
-
(PDF) Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. [Link]
- ICH Q2(R2)
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- 4. tandfonline.com [tandfonline.com]
- 5. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 21. Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. imeko.info [imeko.info]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 4-bromo-N-cyclopropylbenzenesulfonamide
Abstract
This application note presents a comprehensive guide to developing a stability-indicating high-performance liquid chromatography (HPLC) method for the purity assessment of 4-bromo-N-cyclopropylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The protocol details a systematic approach to method development, including analyte characterization, selection of chromatographic conditions, and a rigorous forced degradation study designed to meet International Council for Harmonisation (ICH) guidelines. By establishing a method that effectively separates the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, this guide ensures the generation of reliable and accurate purity data essential for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity Analysis
This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. As with any active pharmaceutical ingredient or intermediate, ensuring its purity is a critical step in the drug development process. Regulatory agencies mandate that the purity profile of any drug substance be well-characterized, with all impurities above a certain threshold identified and quantified.
A stability-indicating analytical method is one that can accurately and selectively measure the drug substance in the presence of its degradation products, process impurities, and other potential interferents. The development of such a method is a mandatory part of the drug approval process and provides crucial insights into the intrinsic stability of the molecule. This document provides the scientific rationale and a detailed protocol for developing a robust, stability-indicating HPLC method for this compound.
Analyte Characterization: Physicochemical Properties
The UV absorbance spectrum is critical for selecting an appropriate detection wavelength. Aromatic compounds like benzenesulfonamides typically exhibit strong absorbance in the UV region. For instance, p-toluenesulfonamide shows absorbance maxima around 220-230 nm and a secondary band around 260-270 nm. The presence of the bromine atom on the benzene ring is likely to cause a bathochromic (red) shift in the absorbance maximum. Therefore, a preliminary UV scan of the analyte is recommended, with an initial detection wavelength set at approximately 254 nm, a common wavelength for aromatic compounds.
HPLC Method Development and Optimization
The development of a stability-indicating HPLC method is a systematic process. The goal is to achieve adequate resolution between the main peak and all potential impurities and degradants. A reverse-phase HPLC (RP-HPLC) approach is the most suitable starting point for a molecule with the polarity of this compound.
Rationale for Initial Conditions
-
Column: A C18 column is the workhorse of RP-HPLC and provides excellent retention and selectivity for a wide range of moderately polar to nonpolar compounds. A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size is a good starting point for method development.
-
Mobile Phase: A combination of acetonitrile and water is a common and effective mobile phase for sulfonamides. Acetonitrile is preferred over methanol for its lower viscosity and UV cutoff. The addition of an acid, such as phosphoric acid or formic acid, to the aqueous phase to control the pH is often necessary to ensure good peak shape and reproducibility. A starting pH of around 3 is recommended to suppress the ionization of the acidic sulfonamide group, leading to better retention and peak symmetry.
-
Detection: As discussed, a photodiode array (PDA) detector is highly recommended. It not only allows for the selection of an optimal detection wavelength but also provides spectral information that can be used to assess peak purity. An initial wavelength of 254 nm is a logical starting point.
-
Gradient Elution: A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime.
Method Optimization Workflow
The initial conditions should be systematically optimized to achieve the desired separation. This involves adjusting the gradient profile, mobile phase pH, and column temperature.
Caption: A systematic workflow for HPLC method development and optimization.
Stability-Indicating Method Protocol: Forced Degradation Studies
Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[2] The goal is to achieve 5-20% degradation of the API.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This gives a stock solution of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.
Forced Degradation Experimental Design
The following stress conditions should be applied. A control sample (unstressed working solution) should be analyzed alongside the stressed samples.
Caption: Experimental design for the forced degradation study of this compound.
Detailed Protocols
a) Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and inject into the HPLC system.
b) Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for a specified time.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to the final concentration with the mobile phase and analyze.
c) Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified time.
-
Dilute to the final concentration with the mobile phase and analyze immediately.
d) Thermal Degradation:
-
Place a known quantity of the solid drug substance in a vial.
-
Expose it to a temperature of 80°C in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).
-
After exposure, dissolve the solid in the solvent to achieve the stock solution concentration, then dilute to the working concentration for analysis.
e) Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the working solutions and analyze by HPLC.
Method Validation Outline
Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines. The validation should include the following parameters:
-
Specificity: Demonstrated by the forced degradation study, showing no interference from degradants or placebo components. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a minimum of five concentration levels. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by recovery studies, spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample.
-
Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) are made to assess the method's reliability.
Data Presentation
All quantitative data from the method development and validation should be presented in a clear and organized manner.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 25 min |
| 80% B hold for 5 min | |
| 80% B to 20% B over 1 min | |
| 20% B hold for 4 min | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
| Run Time | 35 minutes |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. |
| Thermal | Dry Heat (Solid) | 72 hours | 80°C |
| Photolytic | ICH Q1B Conditions | As per guideline | Controlled |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a stability-indicating HPLC method for the purity analysis of this compound. By following the detailed protocols for method optimization and forced degradation, researchers can develop a robust and reliable analytical method that meets stringent regulatory requirements. The successful implementation of this method will ensure the quality, safety, and efficacy of drug products containing this important sulfonamide intermediate.
References
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Teasenz. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Application Note: A Practical Guide to the NMR Spectroscopic Analysis of N-cyclopropylbenzenesulfonamide Derivatives
Abstract: This comprehensive guide provides a detailed framework for the structural elucidation of N-cyclopropylbenzenesulfonamide derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. N-cyclopropylbenzenesulfonamides are a significant class of compounds in medicinal chemistry and organic synthesis, and their unambiguous characterization is paramount. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust methodology for acquiring and interpreting high-quality NMR data. We present field-proven protocols for sample preparation, a strategic approach to data acquisition using 1D and 2D NMR techniques, and a detailed analysis of the characteristic spectral signatures of this molecular scaffold.
Introduction: The Structural Significance of N-cyclopropylbenzenesulfonamides
N-cyclopropylbenzenesulfonamide derivatives are prevalent structural motifs in a wide array of biologically active molecules and are valuable intermediates in synthetic chemistry.[1][2][3] The unique stereoelectronic properties of the cyclopropyl group, combined with the versatile chemistry of the sulfonamide linker, make this scaffold a cornerstone in modern drug design. Given the subtlety of structural variations that can lead to profound differences in biological activity, a precise and reliable method for structural verification is not just necessary, but critical.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of these organic compounds in solution.[4][5] It provides unparalleled insight into the molecular framework by mapping the chemical environment of each nucleus (primarily ¹H and ¹³C), revealing through-bond connectivity, and offering clues to the three-dimensional arrangement of atoms. This guide details a systematic approach to leveraging a suite of NMR experiments for the complete and confident characterization of N-cyclopropylbenzenesulfonamide derivatives.
Foundational Protocols: Ensuring High-Fidelity Data
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. Meticulous sample preparation is the single most important step in any NMR analysis. The following protocol is designed to produce homogeneous, stable samples, thereby minimizing artifacts and maximizing spectral resolution.
Protocol 1: Optimized Sample Preparation
Causality: The primary goal is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from any particulate matter or paramagnetic impurities.[6] Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H NMR and to provide the deuterium signal required for the spectrometer's field-frequency lock.[7][8] Proper concentration is a balance: too low, and the signal-to-noise ratio (S/N) will be poor; too high, and line broadening due to viscosity or aggregation can occur.[6][9]
Materials:
-
N-cyclopropylbenzenesulfonamide derivative (solid or oil)
-
High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Glass Pasteur pipettes
-
Glass wool or a small cotton plug
-
Vortex mixer
-
Small vials
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is an excellent first choice for many neutral organic molecules. For more polar compounds or those with exchangeable protons (like the sulfonamide N-H) that you wish to observe, DMSO-d₆ is preferable.
-
Mass Determination: Weigh approximately 5-15 mg of the purified N-cyclopropylbenzenesulfonamide derivative into a clean, dry vial. For routine ¹H NMR, 5 mg is often sufficient, while ¹³C and 2D NMR experiments benefit from concentrations in the 10-15 mg range.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume is optimal for standard 5 mm tubes, ensuring the sample fills the active detection region of the NMR probe coil.[7]
-
Homogenization: Cap the vial and gently vortex or swirl until the solid is completely dissolved. Visually inspect the solution against a bright background to ensure no solid particles remain.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool or cotton into the constriction of a Pasteur pipette. Using this filter pipette, transfer the solution from the vial into the NMR tube. This step is crucial to remove any microscopic dust or particulate matter which would severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[7]
-
Volume Check & Capping: Ensure the solvent height in the NMR tube is at least 4.5-5 cm.[10] Cap the tube securely to prevent solvent evaporation and contamination. Label the cap or the very top of the tube.
Caption: Workflow for preparing a high-quality NMR sample.
Data Acquisition Strategy: A Multi-dimensional Approach
A hierarchical approach to data acquisition ensures that the maximum amount of structural information is obtained efficiently. The strategy begins with rapid 1D experiments to assess sample quality and gain initial insights, followed by more time-intensive 2D experiments to build a complete picture of the molecular structure.[11]
Protocol 2: Sequential NMR Data Acquisition
Causality: This sequence is designed for logical structure elucidation. The ¹H NMR provides the initial overview. The ¹³C NMR confirms the carbon count. COSY establishes proton-proton connections within individual spin systems (like the phenyl ring and the cyclopropyl ring). HSQC links protons directly to the carbons they are attached to. Finally, HMBC provides the crucial long-range connectivity information that pieces the different molecular fragments together.[10][12][13]
Step-by-Step Methodology:
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. This is vital for achieving sharp lines and high resolution.
-
¹H NMR (Proton): Acquire a standard 1D proton spectrum. This is the fastest experiment and provides key information on chemical shifts, signal integrals (proton ratios), and coupling patterns.[5]
-
¹³C{¹H} NMR (Carbon): Acquire a 1D proton-decoupled carbon spectrum. This experiment reveals the number of unique carbon environments in the molecule. While less sensitive than ¹H NMR, it is essential for a complete assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will clearly show the connectivity within the benzenesulfonyl group and, separately, within the cyclopropyl ring.[10]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to. It is the primary method for unambiguously assigning the signals of CH, CH₂, and CH₃ groups.[10][11]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is arguably the most critical experiment for this class of molecules, as it provides the definitive links between the N-cyclopropyl group, the sulfonamide moiety, and the benzene ring.[10]
Spectral Interpretation: Decoding the Signatures
The power of NMR lies in the predictable relationship between chemical structure and spectral features.[5] N-cyclopropylbenzenesulfonamides have several distinct regions in their NMR spectra, each providing specific structural information.
Characteristic ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the typical chemical shift ranges observed for N-cyclopropylbenzenesulfonamide derivatives in CDCl₃. Note that specific values can vary depending on the substitution pattern of the benzene ring.
| Functional Group | Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Benzenesulfonyl | Aromatic Protons (ortho to SO₂) | 7.8 - 8.0 | 127 - 130 | Typically a doublet or part of an AA'BB' system. |
| Aromatic Protons (meta to SO₂) | 7.4 - 7.6 | 128 - 134 | Typically a triplet or part of an AA'BB' system. | |
| Aromatic C-SO₂ (ipso) | - | 138 - 145 | Quaternary carbon, no HSQC signal. | |
| Aromatic C-H | - | 127 - 134 | ||
| Sulfonamide | N-H Proton | 5.0 - 7.0 (variable) | - | Often a broad singlet; may exchange with D₂O. Position is highly dependent on solvent and concentration.[14] |
| N-Cyclopropyl | Methine Proton (-CH-) | 2.5 - 2.9 | 28 - 35 | Complex multiplet, coupled to the four methylene protons. |
| Methylene Protons (-CH₂-) | 0.5 - 1.0 | 4 - 10 | Complex, overlapping multiplets in the highly shielded upfield region. A hallmark of the cyclopropyl group.[15][16] |
Analysis Using 2D NMR: Connecting the Pieces
-
COSY: A standard COSY spectrum will show a cross-peak between the ortho and meta protons on the benzene ring, confirming their adjacent relationship. It will also show complex cross-peaks between the cyclopropyl methine proton and the methylene protons, and between the two diastereotopic methylene protons themselves.
-
HSQC: This experiment provides a direct and simple correlation. For example, the proton signal at ~2.7 ppm will show a cross-peak to the carbon signal at ~32 ppm, definitively assigning them as the N-CH group of the cyclopropyl ring. Similarly, the upfield protons around 0.7 ppm will correlate with the upfield carbons around 6 ppm.
-
HMBC - The Key to the Puzzle: The HMBC spectrum provides the crucial long-range connections that build the final structure. Key correlations to look for include:
-
A correlation from the cyclopropyl methine proton (H) to the ipso-carbon of the benzene ring (C-SO₂) . This three-bond correlation (H-C-N-S-C) definitively links the cyclopropyl group to the benzenesulfonyl moiety.
-
Correlations from the ortho-protons of the benzene ring to the ipso-carbon (C-SO₂) . This confirms the assignment of the aromatic system.
-
If the benzene ring is substituted (e.g., a 4-methyl group), a correlation from the methyl protons to the aromatic carbon they are attached to and the adjacent carbons is expected.
-
Caption: A strategic workflow for NMR data acquisition and interpretation.
Data Processing and Reporting
Once the raw Free Induction Decay (FID) data is acquired, standard processing is required to generate the final spectrum.[17] This includes:
-
Fourier Transformation: Converts the time-domain signal (FID) to the frequency-domain spectrum.
-
Phase Correction: Adjusts the phase of the spectrum so that all peaks are purely in absorption mode (positive).
-
Baseline Correction: Corrects for any rolling or unevenness in the spectral baseline.
-
Referencing: Calibrates the chemical shift axis. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the values are 2.50 ppm and 39.52 ppm, respectively.
When reporting NMR data, provide the nucleus, spectrometer frequency, and solvent. For each distinct signal, report the chemical shift (δ) in ppm, the integration (for ¹H), the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and the coupling constant(s) (J) in Hertz (Hz).
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Western University, Department of Chemistry. (2013). NMR SAMPLE PREPARATION. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]
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University of Ottawa, NMR Facility. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
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Chang, C. J., & Hart, L. G. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 64(10), 1726-1729. Retrieved from [Link]
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Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 60(9-10), 663-668. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Mackay, C. L., et al. (2011). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 27(21), 12930-12938. Retrieved from [Link]
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Bertini, I., et al. (1993). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. European Journal of Biochemistry, 211(1-2), 309-317. Retrieved from [Link]
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Hore, P. J. (2015). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved from [Link]
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Coyle, J. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Retrieved from [Link]
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Johnson, B. A. (2023). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications, 14(1812). Retrieved from [Link]
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Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. Retrieved from [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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Reynolds, W. F., & Hamer, G. K. (1976). 'H chemical shifts for cyclopropyl protons. Journal of the American Chemical Society, 98(23), 7296-7300. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Nuzillard, J. M. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Retrieved from [Link]
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Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]
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Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1112-1115. Retrieved from [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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Reddit. (2020). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]
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Deutsche Digitale Bibliothek. (n.d.). Evaluation of 13C NMR spectra of cyclopropenyl and cyclopropyl acetylenes by theoretical calculations. Retrieved from [Link]
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Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
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Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of 4-bromo-N-cyclopropylbenzenesulfonamide as a Synthetic Intermediate
Abstract
This technical guide provides an in-depth exploration of 4-bromo-N-cyclopropylbenzenesulfonamide, a versatile synthetic intermediate pivotal in modern medicinal chemistry and drug development. We dissect the molecule's structural attributes, focusing on the strategic interplay between the aryl bromide, the sulfonamide linker, and the N-cyclopropyl group. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for leveraging this intermediate in key synthetic transformations, primarily palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper mechanistic understanding.
Introduction: A Molecule Designed for Versatility
This compound (CAS No: 331950-30-2) is a bifunctional building block of significant interest in pharmaceutical research.[1] Its value lies in the convergence of three critical structural motifs within a single, stable molecule:
-
The Aryl Bromide: This functional group serves as a robust and highly reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions. It is the primary site for carbon-carbon and carbon-nitrogen bond formation, enabling the construction of complex molecular scaffolds.
-
The N-Cyclopropyl Group: The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve a compound's pharmacokinetic profile.[2][3][4] The strained three-membered ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[2] This moiety can also provide conformational rigidity, which can lead to enhanced binding affinity for biological targets.[2]
-
The Sulfonamide Linker: The sulfonamide group is a privileged pharmacophore, recognized for its ability to act as a hydrogen bond donor and acceptor, and as a potent zinc-binding group in various metalloenzymes.[5][6] This moiety is a cornerstone in the design of inhibitors for targets like carbonic anhydrases, kinases, and proteases.[6][7][8]
This guide details the practical application of this intermediate, providing validated protocols for its use in constructing advanced molecular architectures relevant to contemporary drug discovery programs.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 331950-30-2 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂S | [1] |
| Molecular Weight | 276.15 g/mol | [1] |
| MDL Number | MFCD00463486 | [1] |
| Appearance | White to off-white solid |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The C-Br bond provides a reliable electrophilic site for oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that forge new bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is the cornerstone method for constructing biaryl and heteroaryl-aryl scaffolds from this compound. This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) and is fundamental to the synthesis of numerous kinase inhibitors and other complex pharmaceuticals.[9][10][11]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving: 1) Oxidative addition of the aryl bromide to a Pd(0) complex, 2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and 3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11][12] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9]
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 2.1: Synthesis of 4-(4-methoxyphenyl)-N-cyclopropylbenzenesulfonamide
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 276 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol).
-
Add potassium carbonate (e.g., 345 mg, 2.5 mmol).
-
Under a nitrogen or argon atmosphere, add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Sparge the resulting suspension with nitrogen or argon for 15 minutes to ensure the removal of dissolved oxygen. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
Add Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[13][14] This reaction is critical for accessing diarylamines, anilines, and related structures that are prevalent in pharmaceuticals. The choice of ligand is paramount to success, with bulky, electron-rich phosphine ligands being necessary to facilitate the challenging reductive elimination step.[15][16]
Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). This is followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. The final, often rate-limiting, step is reductive elimination from this complex to form the C-N bond and regenerate the catalyst.[13] The use of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine-palladium adduct without competing in other side reactions.
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Protocol 2.2: Synthesis of N-cyclopropyl-4-(phenylamino)benzenesulfonamide
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 276 mg, 1.0 mmol), Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), and XantPhos (e.g., 29 mg, 0.05 mmol).
-
Add sodium tert-butoxide (e.g., 135 mg, 1.4 mmol). Causality: The base must be strong enough to deprotonate the amine once coordinated to the palladium center but should be handled under inert conditions due to its hygroscopic and reactive nature.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe, followed by aniline (e.g., 101 µL, 1.1 mmol).
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diarylamine.
-
Case Study: Relevance in Kinase Inhibitor Scaffolds
While not a direct precursor, the scaffold derived from this compound is highly analogous to key intermediates used in the synthesis of targeted cancer therapies like Vemurafenib.[17][18] Vemurafenib is a potent inhibitor of the BRAFV600E mutated kinase, a driver of proliferation in many melanomas.[18][19]
The core structure of Vemurafenib features a sulfonamide moiety that is critical for its biological activity. The N-substituent on the sulfonamide (a propyl group in Vemurafenib) occupies a specific pocket in the ATP-binding site of the kinase. Replacing this with a metabolically robust cyclopropyl group is a common drug design strategy to improve pharmacokinetic properties.[2] The reactions detailed above—Suzuki and Buchwald-Hartwig couplings—are precisely the types of transformations used to build the complex heterocyclic systems found in such inhibitors.[18]
Caption: Role of the intermediate in a typical drug discovery workflow.
This demonstrates that mastering the chemistry of this compound provides researchers with the tools to rapidly assemble libraries of novel compounds for screening against important therapeutic targets like kinases, proteases, and other enzymes.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for efficient molecular construction. Its well-defined reactivity at the aryl bromide site, combined with the favorable pharmaceutical properties imparted by the N-cyclopropyl sulfonamide moiety, makes it an invaluable intermediate. The protocols provided herein offer robust and reproducible methods for its application in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, empowering chemists to accelerate the discovery and development of next-generation therapeutics.
References
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- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
- Formal Synthesis of Telaprevir.Thieme.
- Modern Multicomponent Reactions for better Drug Syntheses.PubMed Central (PMC).
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- A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.Royal Society of Chemistry.
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- Buchwald–Hartwig amin
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.PubMed.
- Buchwald-Hartwig Amin
- Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfon
- 4-Bromo-N-cyclopropyl-N-methylbenzenesulfonamide.BLD Pharm.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.MDPI.
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- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki Cross Coupling reaction.YouTube.
- Suzuki reaction.Wikipedia.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
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protocol for scaling up 4-bromo-N-cyclopropylbenzenesulfonamide synthesis
An Application Note for the Scalable Synthesis of 4-bromo-N-cyclopropylbenzenesulfonamide
Introduction
This compound is a key intermediate in medicinal chemistry and drug discovery, serving as a versatile building block for more complex, biologically active molecules.[1] The sulfonamide functional group is a cornerstone of many therapeutic agents, and its synthesis is a fundamental transformation in pharmaceutical development.[2] This application note provides a comprehensive guide for the synthesis of this compound, detailing a robust protocol for laboratory-scale preparation and a thorough analysis of the critical parameters for successful and safe scale-up. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this important intermediate.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine (the nucleophile) attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.[3] This is followed by the elimination of a chloride ion, forming the sulfonamide bond. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (in this protocol, triethylamine) to prevent the protonation of the unreacted amine and drive the reaction to completion.[4]
Caption: General reaction scheme for sulfonamide formation.
Safety First: Hazard Analysis and Mitigation
The scale-up of any chemical synthesis requires a rigorous evaluation of potential hazards. The primary reactant, 4-bromobenzenesulfonyl chloride, presents the most significant risks.
-
4-Bromobenzenesulfonyl Chloride : This compound is corrosive and causes severe skin burns and eye damage.[5][6][7] It is also moisture-sensitive and will react with water, including atmospheric moisture, to release corrosive HCl gas.[5][8] Inhalation of its dust or vapors is harmful.[5]
-
Cyclopropylamine : This is a flammable liquid and vapor. It is also corrosive and can cause skin and eye irritation.
-
Triethylamine : A flammable and corrosive liquid with a strong, pungent odor. It can cause severe skin and eye irritation.
-
Dichloromethane (DCM) : A volatile solvent that is a suspected carcinogen. It should be handled in a well-ventilated fume hood.
| Hazard | Reagent | Mitigation Strategy |
| Corrosivity | 4-Bromobenzenesulfonyl Chloride, Cyclopropylamine, Triethylamine | Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[6][8] |
| Moisture Sensitivity | 4-Bromobenzenesulfonyl Chloride | Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Use dry glassware and solvents. Store in a tightly sealed container in a dry environment.[8] |
| Inhalation Toxicity | 4-Bromobenzenesulfonyl Chloride, DCM | All manipulations must be performed in a certified chemical fume hood to ensure adequate ventilation.[3] Avoid generating dust.[8] |
| Flammability | Cyclopropylamine, Triethylamine | Keep away from ignition sources. Use intrinsically safe equipment for large-scale operations. |
| Exothermic Reaction | All reactants | Monitor reaction temperature closely. Employ controlled, slow addition of reagents and have an adequate cooling system in place. |
Part A: Laboratory-Scale Synthesis (5 g)
This protocol outlines the synthesis of this compound on a 5-gram scale, suitable for initial discovery and research purposes.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromobenzenesulfonyl Chloride | 255.52 | 5.00 g | 19.57 | 1.0 |
| Cyclopropylamine | 57.09 | 1.23 g (1.48 mL) | 21.52 | 1.1 |
| Triethylamine (TEA) | 101.19 | 2.97 g (4.09 mL) | 29.35 | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| 1M Hydrochloric Acid | - | ~30 mL | - | - |
| Saturated Sodium Bicarbonate | - | ~30 mL | - | - |
| Brine | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Step-by-Step Protocol
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzenesulfonyl chloride (5.00 g, 19.57 mmol) and dichloromethane (50 mL).
-
Cooling : Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Amine Addition : In a separate vial, prepare a solution of cyclopropylamine (1.23 g, 21.52 mmol) and triethylamine (2.97 g, 29.35 mmol). Add this solution dropwise to the cold sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up :
-
Quench the reaction by slowly adding 30 mL of 1M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Characterization : The final product, this compound, should be a white to off-white solid. Expected yield: 85-95%.[9][10]
Part B: Protocol for Scale-Up Synthesis (250 g)
Scaling the synthesis from 5 g to 250 g introduces significant challenges, primarily related to thermal management, safe reagent handling, and product isolation. This protocol is designed for a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and an addition funnel.
Key Considerations for Scale-Up
-
Thermal Management : The reaction is exothermic. The high surface-area-to-volume ratio at the lab scale allows for efficient heat dissipation with a simple ice bath. At a larger scale, this ratio decreases dramatically. A jacketed reactor connected to a circulating chiller is essential for maintaining precise temperature control and preventing a thermal runaway.
-
Reagent Addition : A slow, controlled addition rate is critical. Adding the amine/base solution via a programmable pump or a pressure-equalizing addition funnel allows for fine control over the addition rate and, consequently, the rate of heat generation.
-
Mixing : Magnetic stirring is ineffective for volumes of this size. An overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) is required to ensure homogenous mixing of the slurry and efficient heat transfer.
-
Work-up and Isolation : Large-scale liquid-liquid extractions can be cumbersome. This protocol prioritizes a crystallization-based isolation. The product is precipitated directly from the reaction mixture or a suitable solvent, which is more efficient and safer than handling large volumes of extraction solvents. Chromatography is impractical at this scale; purity is achieved through careful crystallization and washing.[11]
Caption: Workflow for the scaled-up synthesis process.
Scaled-Up Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 4-Bromobenzenesulfonyl Chloride | 255.52 | 250.0 g | 0.978 | 1.0 |
| Cyclopropylamine | 57.09 | 61.5 g (74 mL) | 1.077 | 1.1 |
| Triethylamine (TEA) | 101.19 | 148.5 g (204 mL) | 1.467 | 1.5 |
| Dichloromethane (DCM) | - | 2.5 L | - | - |
| 1M Hydrochloric Acid | - | ~1.5 L | - | - |
| Ethanol (for crystallization) | - | ~1.0 L | - | - |
| Deionized Water (for crystallization) | - | ~1.0 L | - | - |
Step-by-Step Scale-Up Protocol
-
Reactor Preparation : Ensure the 5 L jacketed reactor is clean, dry, and inerted with nitrogen. Set the circulator for the jacket to 0 °C.
-
Initial Charge : Charge 4-bromobenzenesulfonyl chloride (250.0 g, 0.978 mol) and dichloromethane (2.5 L) into the reactor. Start the overhead stirrer to ensure good mixing.
-
Reagent Addition : In a separate container, carefully mix cyclopropylamine (61.5 g, 1.077 mol) and triethylamine (148.5 g, 1.467 mol). Transfer this solution to a pressure-equalizing addition funnel attached to the reactor.
-
Controlled Addition : Add the amine/TEA solution dropwise to the reactor over 1.5-2 hours. Carefully monitor the internal temperature, ensuring it remains below 10 °C. Adjust the addition rate as needed to control the exotherm.
-
Reaction : Once the addition is complete, turn off the chiller and allow the reactor contents to slowly warm to room temperature (20-25 °C). Let the reaction stir for 3-5 hours, monitoring for completion by HPLC or TLC.
-
Work-up :
-
Cool the reactor back down to 10-15 °C.
-
Slowly add 1.5 L of 1M HCl to quench the reaction.
-
Stop the stirrer and allow the layers to separate. Drain the lower organic (DCM) layer.
-
Wash the organic layer with 1 L of water, followed by 1 L of brine.
-
-
Solvent Swap and Crystallization :
-
Return the organic layer to the reactor. Begin distilling the DCM at atmospheric pressure.
-
As the DCM distills, slowly add ethanol (~1.0 L) to maintain a constant volume. This effectively swaps the solvent from DCM to ethanol.
-
Once the solvent swap is complete (indicated by the head temperature reaching the boiling point of ethanol), cool the resulting ethanol solution to 50 °C.
-
Slowly add deionized water (~1.0 L) as an anti-solvent until the solution becomes cloudy.
-
Cool the mixture slowly to 0-5 °C and hold for at least 2 hours to maximize crystal formation.
-
-
Isolation and Drying :
-
Filter the resulting slurry through a large Buchner funnel.
-
Wash the filter cake with a cold (0 °C) 50:50 mixture of ethanol/water (2 x 250 mL).
-
Dry the solid product in a vacuum oven at 50 °C until a constant weight is achieved.
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Low temperature; Inactive reagents. | Allow the reaction to stir longer at room temperature. Check the quality of the amine and sulfonyl chloride. |
| Low Yield | Hydrolysis of 4-bromobenzenesulfonyl chloride due to moisture; Product loss during work-up. | Ensure all glassware and solvents are dry. Optimize crystallization conditions (cooling rate, anti-solvent addition). |
| Product is Oily/Gummy | Impurities present; Incorrect crystallization solvent system. | Re-dissolve the product and attempt crystallization from a different solvent system (e.g., isopropanol/water, toluene/heptane). If necessary, perform a silica plug filtration before crystallization. |
| Exotherm is Difficult to Control (Scale-Up) | Addition rate is too fast; Inefficient cooling. | Reduce the addition rate immediately. Ensure the chiller is functioning correctly and set to a sufficiently low temperature. |
Conclusion
The synthesis of this compound is a straightforward and high-yielding reaction. However, scaling this process requires careful consideration of reaction kinetics, thermal output, and methods of isolation. By transitioning from a simple lab-scale setup to a controlled, jacketed reactor system and replacing chromatographic purification with a robust crystallization procedure, this synthesis can be performed safely and efficiently at a multi-hundred-gram scale, providing a reliable source of this valuable chemical intermediate for further research and development.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%.
- CymitQuimica. (n.d.). CAS 98-58-8: 4-Bromobenzenesulfonyl chloride.
- Tokyo Chemical Industry. (n.d.). 4-Bromobenzenesulfonyl Chloride.
- Thermo Fisher Scientific. (2025). 4-Bromobenzenesulfonyl chloride - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonyl chloride.
- ResearchGate. (n.d.). Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit.
- CookeChem. (n.d.). This compound, 98%, 331950-30-2.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
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Feng, J., & Wu, X.-F. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34237-34253. [Link]
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- ResearchGate. (n.d.). Synthesis of sulfonamides.
- National Center for Biotechnology Information. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. PubChem Compound Database.
- ResearchGate. (n.d.). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
- BLD Pharm. (n.d.). 331950-30-2|this compound.
- ChemicalBook. (n.d.). 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide.
- MySkinRecipes. (n.d.). 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide.
-
Tan, H. L., et al. (2020). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 922–926. [Link]
- National Center for Biotechnology Information. (n.d.). 4-bromo-N-cyclopropylbenzamide. PubChem Compound Database.
-
Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 229-231. [Link]
- Matrix Scientific. (n.d.). 4-Bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide.
-
Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2023, 1-11. [Link]
- Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.
- CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Pharmacy 180. (n.d.). N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- Labscoop. (n.d.). 4-Bromobenzenesulfonyl Chloride, 25G.
-
Roberts, J. D., & Mazo, R. M. (1951). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 73(6), 2509–2511. [Link]
Sources
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Application Notes and Protocols for the Purification of 4-bromo-N-cyclopropylbenzenesulfonamide
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of synthesized 4-bromo-N-cyclopropylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on downstream applications and regulatory compliance, this document outlines systematic methodologies for the effective removal of common process-related impurities. We delve into the principles and practical execution of purification techniques, including aqueous workup, recrystallization, and column chromatography. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles that govern the separation of the target molecule from key impurities such as unreacted starting materials and their byproducts. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and scalable purification strategies for this important sulfonamide derivative.
Introduction: The Importance of Purity for this compound
This compound is a vital building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The purity of this intermediate is paramount, as the presence of unreacted starting materials, side-products, or degradation products can lead to the formation of impure final active pharmaceutical ingredients (APIs), potentially altering their efficacy, safety, and stability profiles.
The typical synthesis of this compound involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine in the presence of a base. While seemingly straightforward, this reaction can result in a crude product containing several impurities that must be removed.
Common Impurities:
-
Unreacted 4-bromobenzenesulfonyl chloride: A reactive electrophile that can interfere with subsequent synthetic steps.
-
Excess Cyclopropylamine: A basic nucleophile that can also lead to unwanted side reactions.
-
4-bromobenzenesulfonic acid: The hydrolysis product of 4-bromobenzenesulfonyl chloride, which is highly polar and acidic.[1][2]
-
Di-sulfonated cyclopropylamine: A potential byproduct if the reaction is not carefully controlled.
This guide will provide detailed protocols to effectively eliminate these impurities, ensuring a high-purity final product suitable for further synthetic transformations.
Strategic Approach to Purification
A multi-step purification strategy is often the most effective approach. This typically involves an initial aqueous workup to remove acidic and basic impurities, followed by a crystallization step to achieve high purity. For challenging separations or to remove closely related neutral impurities, column chromatography is a powerful alternative.
Caption: A general workflow for the purification of this compound.
Protocol I: Purification by Aqueous Workup and Recrystallization
This is the most common and often most efficient method for purifying this compound on a laboratory scale.
Rationale
The aqueous workup leverages the different acid-base properties of the product and the key impurities.
-
Base Wash (e.g., with NaHCO₃ solution): Unreacted 4-bromobenzenesulfonyl chloride is hydrolyzed to the more water-soluble 4-bromobenzenesulfonic acid, which is then deprotonated by the weak base to form its highly water-soluble sodium salt.[1][3] This salt is readily extracted into the aqueous phase. The desired product, being a weak acid, remains in the organic layer.
-
Acid Wash (e.g., with dilute HCl): Excess basic cyclopropylamine is protonated to form its water-soluble hydrochloride salt, which is then extracted into the aqueous phase.[4]
Following the aqueous workup, recrystallization is employed to remove any remaining non-polar impurities and to obtain a crystalline, high-purity product.
Detailed Protocol: Aqueous Workup
-
Quenching: After the reaction is deemed complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A typical ratio is 1:1 (v/v) of organic to aqueous phase. Shake the funnel vigorously, venting frequently to release any evolved gas (CO₂). Allow the layers to separate and discard the aqueous layer. Repeat this wash one more time.
-
Acid Wash: Wash the organic layer with a 1 M aqueous solution of hydrochloric acid (HCl). Again, use a 1:1 (v/v) ratio, shake, and separate the layers. Discard the aqueous layer. Repeat this wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, pre-purified product.
Detailed Protocol: Recrystallization
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
| Solvent System | Suitability |
| Isopropanol/Water | An excellent choice for many sulfonamides. The product is soluble in hot isopropanol and insoluble in water. |
| Ethanol/Water | Similar to isopropanol/water, another effective solvent system. |
| Toluene | A good single-solvent option if the product has moderate solubility in hot toluene and low solubility in cold toluene. |
| Ethyl Acetate/Hexanes | A common solvent/anti-solvent system. The product is soluble in ethyl acetate and insoluble in hexanes. |
Protocol using Isopropanol/Water:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and slowly add water dropwise while swirling until the solution becomes persistently cloudy. Re-heat the solution until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol/water (the same ratio at which crystallization occurred) to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the product.
Protocol II: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities. It is particularly useful if recrystallization fails to remove certain impurities or if a very high degree of purity is required.
Rationale
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). This compound is a moderately polar compound. By carefully selecting the mobile phase, it can be effectively separated from less polar and more polar impurities.
Caption: Principle of normal-phase column chromatography for purification.
Detailed Protocol
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product on TLC should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. For example, start with 100% hexanes, then move to 9:1, 8:2, 7:3 hexanes:ethyl acetate, and so on.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 100:0 to 70:30) |
| TLC Visualization | UV lamp (254 nm) |
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot for the purified product indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic endeavors. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities present, as well as the scale of the reaction. By understanding the chemical properties of the target compound and its potential impurities, researchers can rationally design and execute a purification strategy that consistently delivers high-purity material. The protocols outlined in this guide provide a solid foundation for achieving this goal.
References
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ChemBK. 4-Bromobenzenesulfinic Acid Sodium Salt. [Link]
-
PubChem. 4-Bromobenzenesulfonic acid | C6H5BrO3S | CID 78717. [Link]
-
Reddit. Extraction of Cyclopropylamine : r/OrganicChemistry. [Link]
- Google Patents. US3711549A - Process for manufacturing cyclopropylamine.
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
PMC. 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]
-
ResearchGate. 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]
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Comprehensive Guide to LC-MS Methods for the Detection of Sulfonamide Compounds
An Application Guide for Researchers and Drug Development Professionals
Introduction
Sulfonamides, a class of synthetic antimicrobial agents, are extensively used in veterinary medicine to treat and prevent bacterial infections and to promote growth in food-producing animals.[1][2] However, their widespread use can lead to the presence of residues in food products such as milk, honey, eggs, and fish, as well as contamination of environmental water sources.[1][2] These residues pose potential risks to human health, including allergic reactions in sensitive individuals and the proliferation of antibiotic-resistant bacteria.[1][3] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various matrices.
To enforce these safety standards, highly sensitive and selective analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the determination of sulfonamide residues.[3] This technique offers unparalleled specificity through the monitoring of specific precursor-to-product ion transitions and exceptional sensitivity, enabling detection at the low parts-per-billion (ppb or µg/kg) levels required by regulations. This application note provides a detailed guide to the principles, workflows, and protocols for the robust analysis of sulfonamides using LC-MS/MS.
Part 1: The Analytical Workflow: A Three-Pillar Approach
The successful analysis of sulfonamides by LC-MS/MS hinges on a meticulously executed workflow comprising three core stages: Sample Preparation, Chromatographic Separation, and Mass Spectrometric Detection. Each stage is optimized to ensure the accurate and reliable quantification of target analytes, often in complex biological or environmental matrices.
Figure 1: A high-level overview of the analytical workflow.
Part 2: Sample Preparation: Ensuring a Clean Extract
The primary goal of sample preparation is to extract the sulfonamides from the sample matrix while simultaneously removing interfering components like proteins, fats, and salts. The choice of technique depends heavily on the matrix.
Common Extraction Techniques
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between two immiscible liquid phases. For milk samples, a common approach uses a mixture of acetonitrile and ethyl acetate to precipitate proteins and extract the sulfonamides into the organic layer.[1][4] The subsequent removal of fats (defatting) with a nonpolar solvent like n-hexane is a critical step to protect the analytical column and MS system.[1][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been widely adapted for veterinary drug residues.[2] The process typically involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a salting-out step (e.g., with magnesium sulfate and sodium acetate) to induce phase separation.[3] A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents to remove specific interferences.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and concentration, particularly for liquid samples like water.[6][7] The sample is passed through a cartridge containing a solid sorbent. Hydrophilic-Lipophilic Balanced (HLB) sorbents are popular for sulfonamide analysis as they effectively retain a broad range of compounds.[6] The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analytes with a small volume of solvent.
Figure 2: The fundamental steps of a Solid-Phase Extraction protocol.
Part 3: Chromatographic Separation (LC)
Once a clean extract is obtained, liquid chromatography separates the individual sulfonamide compounds before they enter the mass spectrometer.
Mechanism and Key Parameters
For sulfonamides, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
-
Stationary Phase: A C18 column is the most commonly used stationary phase, providing excellent hydrophobic retention for the separation of the various sulfonamide structures.[4][5][8]
-
Mobile Phase: The mobile phase typically consists of a binary system:
-
Rationale for Acidification: The addition of formic acid to the mobile phase serves a dual purpose. It lowers the pH, which protonates the sulfonamide molecules.[7] This protonation enhances their retention on the C18 column and, crucially, promotes efficient ionization in the mass spectrometer's ESI source.
-
Gradient Elution: A gradient elution program, where the proportion of the organic phase (B) is increased over time, is essential for multi-residue analysis. This allows for the effective separation of early-eluting (more polar) and late-eluting (more nonpolar) sulfonamides within a single analytical run.
Typical LC Method Parameters
| Parameter | Typical Value | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides polar component and proton source for ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Provides nonpolar component for elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI-MS interfaces. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 2 - 10 µL | Dependent on sample concentration and system sensitivity. |
Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Part 4: Mass Spectrometric Detection (MS/MS)
Tandem mass spectrometry provides the high degree of certainty needed for both quantification and confirmation of sulfonamide identities.
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode is universally used for sulfonamides. The acidic mobile phase ensures the analytes are already protonated [M+H]+ as they enter the MS source, facilitating efficient ionization.
-
Multiple Reaction Monitoring (MRM): This is the key to the selectivity of the method. In MRM mode, the mass spectrometer is programmed to perform two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates the protonated molecule of a specific sulfonamide (the precursor ion ).
-
Q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates one or more specific fragments (the product ions ).
-
For each sulfonamide, at least two MRM transitions are monitored.
-
Quantifier Ion: The most intense, stable product ion is used for calculating the concentration of the analyte.
-
Qualifier Ion: A second, less intense product ion is monitored. The ratio of the quantifier to the qualifier peak areas must remain constant and match that of a known standard, providing unambiguous confirmation of the analyte's identity as per regulatory guidelines.[9]
Figure 3: The selective filtering process of MRM in a triple quadrupole MS.
Table of Representative MRM Transitions for Common Sulfonamides
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) (Typical Range) |
| Sulfadiazine | 251.1 | 156.0 | 186.0 | 15 - 30 |
| Sulfamethazine | 279.1 | 186.1 | 124.0 | 20 - 35 |
| Sulfamethoxazole | 254.1 | 156.0 | 108.0 | 15 - 30 |
| Sulfadimethoxine | 311.1 | 156.0 | 246.1 | 20 - 35 |
| Sulfathiazole | 256.0 | 156.0 | 92.1 | 15 - 30 |
| Sulfamerazine | 265.1 | 156.0 | 172.1 | 15 - 30 |
| Sulfadoxine | 311.1 | 156.0 | 108.0 | 20 - 35 |
| Sulfapyridine | 250.1 | 156.0 | 185.1 | 15 - 30 |
Note: Optimal collision energies are instrument-dependent and must be determined empirically.
Part 5: Method Validation and Protocols
A method is only reliable if it is properly validated. Key performance characteristics must be assessed to ensure the data is accurate and defensible.[9][10]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curve with R² ≥ 0.99.[11] |
| Accuracy | The closeness of the measured value to the true value, assessed via recovery studies. | 70-120% recovery.[6] |
| Precision | The closeness of agreement between a series of measurements, expressed as %RSD. | ≤ 15-20% RSD.[6] |
| LOQ | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-Noise (S/N) ratio ≥ 10.[3] |
Detailed Protocol 1: QuEChERS Extraction from Fish Tissue
This protocol is adapted from established methods for the analysis of sulfonamides in fish.[2]
1. Sample Homogenization: a. Weigh 5.0 (± 0.1) g of homogenized, skinless, boneless fish tissue into a 50 mL polypropylene centrifuge tube. b. If using an internal standard, spike the sample at this stage.
2. Extraction: a. Add 10 mL of acetonitrile and 5 mL of water to the tube.[2] b. Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). c. Cap tightly and vortex vigorously for 10 minutes to ensure thorough mixing and extraction. d. Centrifuge at 4,000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). b. Vortex for 10 minutes. c. Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
4. Final Preparation: a. Collect the supernatant. b. Filter the extract through a 0.22 µm syringe filter into an autosampler vial. c. The sample is now ready for LC-MS/MS analysis.
Detailed Protocol 2: SPE from Water Samples
This protocol is based on established methods for concentrating sulfonamides from environmental water.[6][7]
1. Sample Pre-treatment: a. Measure 500 mL of the water sample. b. Add EDTA to a final concentration of 0.5 g/L to chelate metal ions.[6][7] c. Adjust the sample pH to between 4 and 7 using dilute HCl.[6][7] d. If using, spike with surrogate internal standards.
2. SPE Cartridge Conditioning: a. Place an HLB SPE cartridge (e.g., 500 mg, 6 mL) onto a vacuum manifold. b. Condition the cartridge by passing 6 mL of methanol, followed by 6 mL of ultrapure water. Do not let the cartridge go dry.
3. Sample Loading: a. Load the entire 500 mL water sample through the cartridge at a flow rate of approximately 5-10 mL/min.
4. Washing: a. Wash the cartridge with 6 mL of ultrapure water to remove residual salts and polar interferences. b. Dry the cartridge completely by applying high vacuum for 10-15 minutes.
5. Elution and Reconstitution: a. Elute the retained sulfonamides with two 4 mL aliquots of methanol into a collection tube.[6] b. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. c. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). d. Vortex to dissolve, filter through a 0.22 µm filter, and transfer to an autosampler vial.
Conclusion
The LC-MS/MS methods detailed in this guide provide a robust, sensitive, and highly selective framework for the routine monitoring of sulfonamide residues. The combination of efficient sample preparation techniques like QuEChERS and SPE, optimized reversed-phase chromatographic separation, and unambiguous MRM-based detection ensures that laboratories can generate high-quality, defensible data. Adherence to these protocols and rigorous method validation are paramount for meeting regulatory requirements and safeguarding public health.
References
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (MDPI) [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (Agilent Technologies) [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (Agilent Technologies) [Link]
-
Validation of a LC-MS/MS method for the quantitative analysis of four antibiotics in pig tissues and plasma to assess the risk of transfer of residues to edible matrices after exposure to cross-contaminated feed. (Taylor & Francis Online) [Link]
-
Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (USDA) [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS. (ACG Publications) [Link]
-
Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). (Journal of Food and Drug Analysis) [Link]
-
MRM transitions and MS operating parameters selected for the analysis of sulfonamides. (ResearchGate) [Link]
-
Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system. (ResearchGate) [Link]
-
Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India. (PubMed Central) [Link]
-
The development, validation and application of mass spectrometric methods for veterinary drug residue analyses in food. (Queen's University Belfast) [Link]
-
Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials. (MDPI) [Link]
-
Development and validation of confirmatory LC–MS/MS method for multi-residue analysis of antibiotic drugs in bovine milk. (Scilit) [Link]
-
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (PubMed Central) [Link]
-
Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. (YouTube) [Link]
-
Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry. (LabRulez LCMS) [Link]
-
MRM transitions and MS-MS operating parameters selected for analysis of sulfonamides. (ResearchGate) [Link]
-
Analysis of Sulfonamides in Milk Using the SCIEX Triple Quad™ 3500 System. (SCIEX) [Link]
-
Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (Agilent Technologies) [Link]
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Application Note: A Strategic Platform for the Development of Novel Kinase Inhibitors from 4-bromo-N-cyclopropylbenzenesulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-N-cyclopropylbenzenesulfonamide as a versatile chemical scaffold for the synthesis and evaluation of novel kinase inhibitors. We present a strategic workflow, from the synthesis of a targeted compound library to detailed biochemical and cell-based assay protocols for characterizing their potency and mechanism of action. The protocols are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Potential of the Benzenesulfonamide Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of new inhibitors.[1]
This compound is a particularly useful starting material for kinase inhibitor discovery. The sulfonamide group provides a key pharmacophore, while the cyclopropyl moiety can confer favorable properties such as metabolic stability and conformational rigidity. Crucially, the bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of chemical diversity through well-established cross-coupling reactions.[2] This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.
This application note will guide the user through a logical progression of experiments to synthesize and characterize a novel series of kinase inhibitors derived from this compound. We will use a representative kinase target to illustrate the practical application of these protocols.
Strategic Workflow for Kinase Inhibitor Development
The development of a novel kinase inhibitor from a chemical scaffold like this compound can be systematically approached through a multi-stage process. This workflow ensures that resources are focused on the most promising compounds and that a comprehensive dataset is generated to support further development.
Sources
Troubleshooting & Optimization
Technical Support Center: Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical functional group. The following information is structured to provide rapid answers through FAQs and in-depth solutions via comprehensive troubleshooting guides, ensuring both theoretical understanding and practical application.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields are a frequent issue and can typically be attributed to three primary factors: poor reagent quality, suboptimal reaction conditions, or the occurrence of side reactions.[1][2] The most common issue is the hydrolysis of the sulfonyl chloride starting material by trace amounts of water, which converts it into an unreactive sulfonic acid.[2][3][4] Additionally, the nucleophilicity of your amine is critical; sterically hindered or electron-deficient amines react more slowly, often requiring more forcing conditions.[5]
Q2: I see multiple spots on my TLC plate after running the reaction. What are the likely side products?
A2: The most common side products are the hydrolyzed sulfonyl chloride (sulfonic acid) and, if you are using a primary amine, the bis-sulfonated product (R-N(SO₂R')₂).[1][3] The sulfonic acid is typically very polar and will appear near the baseline on a normal-phase silica TLC plate. The bis-sulfonated product is generally less polar than your desired sulfonamide.
Q3: What is the role of the base (e.g., pyridine, triethylamine) and is it always necessary?
A3: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[3] The base is crucial for neutralizing this acid.[3] Without a base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[3] While aqueous bases can be used under certain conditions (Schotten-Baumann), organic bases like pyridine or triethylamine are preferred in anhydrous setups to minimize sulfonyl chloride hydrolysis.[3]
Q4: My sulfonyl chloride reagent is several months old. Can I still use it?
A4: It is highly discouraged. Sulfonyl chlorides are very sensitive to atmospheric moisture and will hydrolyze over time, reducing the concentration of the active reagent.[2][3][4] Using old or improperly stored sulfonyl chloride is a primary cause of low yields.[2][3] For best results, always use a fresh bottle or purify the reagent before use.[2]
Troubleshooting Guide: From Reaction Setup to Purification
This section provides a systematic approach to diagnosing and solving common problems organized by the experimental stage.
Problem 1: Low or No Product Formation (Low Yield)
Low conversion is the most frequent challenge. Systematically verify the following points before considering more complex solutions.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low sulfonamide yield.
Detailed Causal Analysis & Solutions
| Symptom / Observation | Probable Cause | Detailed Explanation & Solution |
| Reaction stalls; starting materials remain. | 1. Reagent Hydrolysis: Sulfonyl chloride has degraded. | Sulfonyl chlorides are highly moisture-sensitive.[2][3][5] Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[1][3][6] Use a fresh bottle of sulfonyl chloride.[2] |
| 2. Insufficient Basicity: The base is not strong enough or is absent. | The reaction generates HCl, which protonates the amine, deactivating it.[3] Solution: Add 1.1-1.5 equivalents of a non-nucleophilic organic base like triethylamine (pKa of conjugate acid ~10.7) or pyridine (~5.2).[3][4] Triethylamine is a stronger, non-nucleophilic base, while pyridine can also act as a nucleophilic catalyst.[7][8] | |
| 3. Low Amine Nucleophilicity: The amine is sterically hindered or electronically deactivated (e.g., an electron-poor aniline).[5] | The lone pair on the nitrogen is less available to attack the sulfonyl chloride. Solution: Increase the reaction temperature or consider using a catalyst like 4-dimethylaminopyridine (DMAP), which forms a more reactive intermediate with the sulfonyl chloride.[5] | |
| TLC shows a new, very polar spot at the baseline. | Hydrolysis of Sulfonyl Chloride | The polar spot is the corresponding sulfonic acid (R-SO₃H), which is unreactive.[2][3] This confirms a moisture issue. Solution: Rigorously adhere to anhydrous techniques as described above.[3][6] |
Problem 2: Formation of Common Byproducts
Identifying and minimizing side reactions is key to improving purity and yield.
Reaction Scheme: Main vs. Side Reactions
Caption: Key reaction pathways in sulfonamide synthesis.
Mitigation Strategies
-
Bis-Sulfonation: This occurs when the initially formed sulfonamide (which is weakly acidic) is deprotonated and reacts with a second molecule of sulfonyl chloride. This is most common with primary amines.[3]
-
Solution: Add the sulfonyl chloride slowly to a solution of the amine. This maintains a high concentration of the more nucleophilic starting amine relative to the sulfonamide product.[3] Using a slight excess of the amine (1.1-1.2 equivalents) can also help consume the sulfonyl chloride before it reacts with the product.[3]
-
-
Hydrolysis: As discussed, this is caused by water contamination.
-
Solution: If an aqueous workup is required, perform it quickly and at a low temperature to minimize contact time between the unreacted sulfonyl chloride and water.[5]
-
Problem 3: Difficulties in Work-up and Isolation
Proper work-up is essential for isolating the crude product efficiently.
| Symptom / Observation | Probable Cause | Detailed Explanation & Solution |
| Formation of an emulsion during aqueous extraction. | Polar nature of sulfonamide and salts. | Sulfonamides can act as surfactants, and amine salts can complicate phase separation. Solution: Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing the organic components out and breaking the emulsion. |
| Low recovery of product after extraction. | Incorrect pH of the aqueous layer. | If your sulfonamide has acidic or basic functional groups, its solubility will be pH-dependent. The product could be lost to the aqueous layer if it is ionized. Solution: Adjust the pH of the aqueous layer to ensure your product is in its neutral, most nonpolar form before extracting with an organic solvent. |
| Product precipitates during workup. | Low solubility in the extraction solvent. | The chosen extraction solvent may not be suitable for the product's polarity. Solution: Use a more polar extraction solvent (e.g., switch from ethyl acetate to dichloromethane) or use a larger volume of solvent. |
Standard Aqueous Workup Protocol
-
Upon reaction completion (monitored by TLC), dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and organic base), saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride and sulfonic acid), and finally with brine.[1][2][3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][3]
Problem 4: Challenges in Purification
Crude sulfonamides often require purification, with recrystallization and column chromatography being the most common methods.[3]
Recrystallization Troubleshooting
Recrystallization is often the most effective method for purifying solid sulfonamides.[3] The key is selecting an appropriate solvent system.
| Symptom / Observation | Probable Cause | Detailed Explanation & Solution |
| Product "oils out" instead of crystallizing. | Solution cooled too quickly or incorrect solvent. | The product's melting point may be lower than the boiling point of the solvent, or the product is precipitating from a supersaturated solution as a liquid. Solution: Ensure the solution cools slowly. If it persists, switch to a lower-boiling point solvent or use a solvent/anti-solvent system.[9] |
| No crystals form upon cooling. | 1. Solution is not saturated (too much solvent used). 2. High level of impurities inhibiting crystallization. | Excess solvent will keep the product dissolved even at low temperatures.[10] Solution 1: Boil off some of the solvent to increase concentration and attempt cooling again. Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9] If impurities are the issue, a preliminary purification by column chromatography may be necessary.[10] |
| Poor recovery of crystalline product. | 1. Product has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. | Some product will always be lost in the mother liquor. Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[9] To avoid premature crystallization, use a pre-warmed funnel for hot filtration.[9][10] |
General Recrystallization Protocol (Single Solvent)
-
Solvent Selection: Identify a suitable solvent where the sulfonamide is highly soluble when hot but poorly soluble when cold. Common choices include ethanol, isopropanol, or ethanol/water mixtures.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude sulfonamide until it just dissolves completely.[9][10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9][10]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[10]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[10]
References
- Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
-
Horwitz, W. (1977). Review of analytical methods for sulfonamides. Journal of the Association of Official Analytical Chemists, 60(5), 1045-1060. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Mondal, S., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Retrieved from [Link]
-
Bolshan, Y., & Batey, R. A. (2005). An expedient synthesis of sulfinamides from sulfonyl chlorides. Organic letters, 7(8), 1483-1485. Retrieved from [Link]
-
LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]
-
Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Journal of the Chemical Society, Perkin Transactions 2, (8), 1211-1215. Retrieved from [Link]
-
Combs, M. T., et al. (1997). Method development for the separation of sulfonamides by supercritical fluid chromatography. Journal of Chromatography A, 785(1-2), 183-191. Retrieved from [Link]
-
Wagenaar, A., & Engberts, J. B. F. N. (1975). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry, 40(24), 3509-3513. Retrieved from [Link]
-
Ciesielski, M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9283-9288. Retrieved from [Link]
-
Jamil, W., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed research international, 2015. Retrieved from [Link]
-
Giota, F., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 8(10), 173. Retrieved from [Link]
-
Quora. (2017). Which of the following is more basic, pyridine or triethylamine?. Retrieved from [Link]
-
ResearchGate. (2015). Which is the alternative of pyridine as a base?. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the sulfonamide antibiotics used in this study. Retrieved from [Link]
-
Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 98(9), 100125. Retrieved from [Link]
-
Reddit. (2019). Using Pyridine vs. Triethylamine. r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. r/chemistry. Retrieved from [Link]
-
YMER. (n.d.). Analytical approaches for sulphonamides detection and quantification: A comprehensive review. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]
-
Roy, A., & Aggarwal, V. K. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(32), 6245-6262. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving brominated compounds. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed, effective troubleshooting decisions.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding Suzuki couplings with aryl and heteroaryl bromides.
Q1: My Suzuki reaction with an aryl bromide is not working (low or no yield). What are the first things I should check?
A1: When facing a low-yield Suzuki coupling, it's crucial to start with the fundamentals. First, verify the integrity of your reagents. Boronic acids are particularly susceptible to degradation, a process known as protodeboronation, where the boron group is replaced by a hydrogen atom.[1] It's recommended to use freshly acquired or purified boronic acids. For increased stability, consider using boronic esters (like pinacol or MIDA esters) or potassium trifluoroborate salts.[1] Next, ensure your palladium catalyst is active. Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[1][2] Always handle your catalyst and ligands under an inert atmosphere. Finally, confirm that your solvents are thoroughly degassed to remove oxygen, and if you're using ethers like THF or dioxane, ensure they are free of peroxides which can poison the catalyst.[1]
Q2: I'm observing a significant amount of a side product that corresponds to the starting aryl bromide with the bromine replaced by a hydrogen. What is this, and how can I prevent it?
A2: This side product is the result of dehalogenation (or hydrodehalogenation), a common side reaction in Suzuki couplings.[3] It occurs when the aryl halide is reduced to the corresponding arene. This can be caused by several factors, including high reaction temperatures, prolonged reaction times, and the choice of base or ligand.[3][4] Some bases or solvents (like alcohols) can act as hydride donors, leading to reductive elimination of an aryl-hydride species from the palladium center.[4] To mitigate this, you can try lowering the reaction temperature, reducing the reaction time, or screening different bases and ligands.
Q3: I see a black precipitate forming in my reaction. What is it and is it a problem?
A3: The formation of a black precipitate is typically indicative of the formation of palladium black, which is finely divided metallic palladium.[2] This is a sign of catalyst decomposition and will lead to a decrease in the catalytic activity, resulting in lower yields. Catalyst decomposition can be caused by the presence of oxygen, impurities in the starting materials or solvents, or the thermal instability of the catalyst complex, especially when using sterically hindered monodentate phosphine ligands.[2] To prevent this, ensure rigorous degassing of your reaction mixture and solvents, use pure reagents, and consider switching to a more stable catalyst system, such as one with a bidentate ligand like Xantphos or dppf.[2]
Q4: How do I choose the right base for my Suzuki coupling with a brominated substrate?
A4: The choice of base is critical as it plays a key role in activating the boronic acid for transmetalation.[5][6] For many standard Suzuki couplings with aryl bromides, aqueous potassium carbonate (K₂CO₃) is a good starting point.[7] If your substrate is sensitive to hydrolysis (e.g., contains an ester), a weaker base like potassium fluoride (KF) or a non-aqueous system with a base like potassium phosphate (K₃PO₄) might be necessary.[6][7][8] Cesium carbonate (Cs₂CO₃) is often effective in more challenging couplings due to its higher solubility in organic solvents.[5] The optimal base is often substrate and catalyst dependent, so screening a few options is often a good strategy.
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield
When faced with a reaction that yields little to no desired product, a systematic approach is necessary to identify the root cause.
The first step in the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, can be slow, especially for electron-rich or sterically hindered bromides.[7][9]
Troubleshooting Steps:
-
Ligand Selection: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos, XPhos, or trialkylphosphines (e.g., P(t-Bu)₃) can accelerate oxidative addition.[7][10]
-
Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier for oxidative addition. Monitor for potential side reactions like dehalogenation.
-
Catalyst Pre-catalyst Choice: Using a pre-formed Pd(0) source like Pd₂(dba)₃ with a suitable ligand can sometimes be more effective than in situ reduction of a Pd(II) source.[11]
The transfer of the organic group from the boron atom to the palladium center is a crucial step that is highly dependent on the base and solvent.
Troubleshooting Steps:
-
Base Screening: The base activates the boronic acid. If a weak base is ineffective, consider stronger inorganic bases.
| Base | Common Solvents | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A good general-purpose base.[5][7] |
| K₃PO₄ | Toluene, Dioxane (often anhydrous) | A stronger base, useful for less reactive systems.[5] |
| Cs₂CO₃ | Dioxane, THF, Toluene | Highly soluble in organic solvents, often used for difficult couplings.[5] |
| KF | Toluene, THF | A milder base, suitable for base-sensitive functional groups.[6] |
-
Solvent System: The solvent must solubilize all components and can influence the reaction rate and selectivity.[12][13] A mixture of an organic solvent and water is common to dissolve the inorganic base and facilitate boronate formation.[4] For water-sensitive substrates, anhydrous conditions with an organic-soluble base like K₃PO₄ can be beneficial.[7] Polar aprotic solvents like DMF or acetonitrile can sometimes accelerate the reaction but may also promote side reactions.[13][14][15]
Boronic acids can be unstable under reaction conditions, leading to the formation of the corresponding arene and boric acid.[8][16] This is a common reason for low yields, especially with heteroaryl boronic acids.[16]
Troubleshooting Steps:
-
Use a More Stable Boron Reagent: Switch to a boronic acid pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt. These are generally more stable to protodeboronation.[1][7]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress protodeboronation.[7] This would necessitate the use of a non-aqueous soluble base.
-
Minimize Reaction Time and Temperature: Use conditions that allow for the fastest possible reaction to minimize the time the boronic acid is exposed to potentially degrading conditions.
Experimental Protocol: Screening for Optimal Base and Solvent
Objective: To identify the most effective base and solvent combination for a challenging Suzuki coupling.
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic acid or ester (1.2 mmol)
-
Pd catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 mmol each)
-
Solvents: Toluene/H₂O (10:1), Dioxane/H₂O (10:1), THF (anhydrous)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Set up three parallel reactions in oven-dried Schlenk tubes.
-
To each tube, add the aryl bromide, boronic acid, Pd catalyst, and ligand.
-
In separate tubes, add K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Evacuate and backfill each tube with an inert gas (e.g., Argon) three times.
-
To the tube with K₂CO₃, add the Toluene/H₂O solvent mixture.
-
To the tube with Cs₂CO₃, add the Dioxane/H₂O solvent mixture.
-
To the tube with K₃PO₄, add anhydrous THF.
-
Heat all reactions to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reactions by TLC or GC-MS at regular intervals to determine the optimal conditions.
Issue 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and reduce the yield of the desired material.
This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen.[4][17]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly de-gassed to remove any traces of oxygen.[17] Sparging with an inert gas for an extended period is recommended.
-
Use a Pd(0) Source: Starting with a Pd(II) pre-catalyst can sometimes lead to an initial homocoupling event that reduces the Pd(II) to the active Pd(0) species.[4] Using a Pd(0) source like Pd₂(dba)₃ may mitigate this.
-
Bulky Ligands: Employing sterically hindered ligands can disfavor the formation of the diarylpalladium species that leads to homocoupling.[7]
As mentioned in the FAQs, this side reaction converts the aryl bromide to the corresponding arene.
Troubleshooting Steps:
-
Optimize Base and Solvent: Avoid strong bases that can act as hydride sources. If using an alcohol as a solvent or co-solvent, consider switching to a non-protic alternative like dioxane or toluene.[4]
-
Lower Reaction Temperature: High temperatures can favor dehalogenation.[3] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Ligand Choice: The electronic and steric properties of the ligand can influence the relative rates of cross-coupling versus dehalogenation.[3] Screening different ligands may be necessary.
Visualization of Key Processes
Issue 3: Catalyst Deactivation
A common failure mode is the deactivation of the palladium catalyst, which can halt the reaction prematurely.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: As previously stated, oxygen is detrimental to Pd(0) catalysts.[1][2] Use Schlenk techniques or a glovebox for optimal results.
-
Purity of Reagents: Impurities in the starting materials, such as sulfur-containing compounds, can act as catalyst poisons. Ensure the purity of your aryl bromide and boronic acid.
-
Ligand Stability: Some phosphine ligands can be oxidized during the reaction, rendering them ineffective.[11] Using a slight excess of the ligand or choosing a more robust ligand can sometimes help. Bidentate ligands often form more stable complexes with palladium.[2]
-
Avoid High Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loadings can sometimes lead to faster decomposition and the formation of palladium black. It is often better to optimize the reaction with a lower, more efficient catalyst loading.
Troubleshooting Workflow
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Europe PMC. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. [Link]
-
Formation of palladium black during Suzuki coupling. Reddit. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC. [Link]
-
Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross. Langmuir. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions in N-Cyclopropylamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-cyclopropylamines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing these valuable motifs. N-cyclopropylamines are integral components in a vast array of pharmaceuticals and agrochemicals, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring.[1][2][3] However, the inherent ring strain and electronic properties of the cyclopropane group make these syntheses susceptible to specific and often frustrating side reactions.[2]
This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and overcome common experimental hurdles. We will explore the causality behind these side reactions and provide validated protocols to steer your synthesis toward the desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might observe during your experiments, explains the underlying chemical principles, and offers actionable solutions.
Q1: My yield is critically low, and I'm observing significant ring-opened byproducts. What's happening and how can I prevent it?
A1: The likely culprit is the cleavage of the C-C bonds of the cyclopropane ring, a common issue driven by the high ring strain (~27 kcal/mol). This side reaction is typically initiated by electrophilic attack (e.g., by protic or Lewis acids) or radical mechanisms, leading to the formation of more stable acyclic intermediates.[4][5][6]
Mechanistic Insight: Under acidic conditions, protonation can occur on the nitrogen atom or directly on the cyclopropane ring's edge orbitals. This generates a reactive dicationic intermediate that readily undergoes ring opening to relieve strain, forming a more stable carbenium ion which is then trapped by nucleophiles in the reaction mixture.[4] Similarly, radical-mediated processes, often seen in photochemistry or with certain initiators, can trigger homolytic cleavage of the cyclopropane ring.[5][7][8]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting ring-opening side reactions.
Data-Driven Protocol Optimization:
The choice of reaction conditions can dramatically influence the ratio of the desired N-cyclopropylamine to the ring-opened byproduct.
| Condition | Acid/Catalyst | Solvent | Temperature (°C) | Approx. Yield (Desired Product) | Approx. Yield (Ring-Opened) |
| Harsh | Triflic Acid | Benzene | 80 | <10% | >80%[4] |
| Moderate | ZnCl₂ | THF | 85 | 50-60% | 10-20%[9] |
| Mild | K₂CO₃ | DMF | 25 | >90% | <5%[10] |
| Mild | NaHCO₃ | Dichloroethane | 60 | 80-95% | Not Detected[11] |
Recommended Protocol (Modification to Minimize Ring Opening): This protocol is adapted for a nucleophilic substitution reaction on a cyclopropyl halide, a common route prone to this side reaction.
-
Inert Atmosphere: To an oven-dried flask, add the amine (1.5 equivalents) and a non-coordinating, mild base such as potassium carbonate (2.0 equivalents).
-
Solvent Choice: Add a polar aprotic solvent like anhydrous DMF or acetonitrile. These solvents can stabilize charged intermediates without providing a proton source for ring cleavage.[9]
-
Controlled Addition: Cool the mixture to 0 °C in an ice bath. Dissolve the cyclopropyl halide (1.0 equivalent) in a small amount of the same anhydrous solvent and add it dropwise to the amine solution over 30 minutes.
-
Low-Temperature Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Avoid heating unless absolutely necessary.
-
Work-up: Upon completion, quench the reaction with cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q2: I'm synthesizing a primary or secondary N-cyclopropylamine and getting a mixture of mono-, di-, and even tri-alkylated products. How do I prevent this overalkylation?
A2: Overalkylation is a classic challenge in amine synthesis. The N-cyclopropylamine product is often more nucleophilic than the starting amine due to the electron-donating nature of the alkyl/cyclopropyl groups, making it compete for the alkylating agent. [12][13][14] This leads to a cascade of reactions that are difficult to control.
Mechanistic Insight: Once the first C-N bond is formed, the resulting secondary amine has a lone pair that is more available for nucleophilic attack than the starting primary amine. This increased nucleophilicity means it reacts faster with the remaining electrophile than the starting material, leading to the tertiary amine, and so on.[15]
Strategies to Promote Mono-alkylation:
Caption: Strategic workflow to mitigate overalkylation in N-cyclopropylamine synthesis.
Experimental Approaches:
-
Stoichiometric Control (The Brute-Force Method): Use a large excess of the starting amine (e.g., 5-10 equivalents) relative to the cyclopropylating agent. This ensures the electrophile is statistically more likely to encounter a molecule of the starting amine rather than the more nucleophilic product. While effective, this is atom-uneconomical and can complicate purification.[16]
-
Slow Addition & High Dilution: By adding the limiting reagent very slowly under high dilution, the concentration of the electrophile is kept low at all times. This disfavors the second alkylation step.
-
Ammonia Surrogates/Protecting Groups: For primary amines, using an "ammonia equivalent" like lithium bis(trimethylsilyl)amide or a protected amine (e.g., a Boc-protected amine followed by deprotection) can enforce mono-alkylation.[15][16]
Protocol for Selective Mono-alkylation via Reductive Amination: Reductive amination is an excellent alternative to direct alkylation for controlling selectivity, as the imine/iminium intermediate is formed in situ.[17][18]
-
Imine Formation: In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a drying agent like anhydrous magnesium sulfate. Stir at room temperature for 1-2 hours.
-
Selective Reduction: Add a mild, selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture. This reagent is particularly effective as it is less reactive towards the starting aldehyde and primarily reduces the protonated iminium ion.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of starting materials.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired secondary N-cyclopropylamine.
Q3: In my Buchwald-Hartwig amination to form an N-aryl cyclopropylamine, I'm seeing a lot of the dehalogenated arene and low conversion. What's going wrong?
A3: This points to side reactions within the palladium catalytic cycle, most commonly hydrodehalogenation (replacement of the halide with hydrogen) and β-hydride elimination. These unproductive pathways compete with the desired reductive elimination step that forms the C-N bond.[19]
Mechanistic Insight: The Buchwald-Hartwig amination is a powerful method for forming C(sp²)-N bonds.[20][21][22] However, after the formation of the key palladium-amido complex, two side reactions can occur:
-
Hydrodehalogenation: Can occur if water or other proton sources are present, leading to the protonolysis of a Pd-aryl intermediate.
-
β-Hydride Elimination: If the amide has a β-hydrogen, the palladium center can abstract it, forming a palladium-hydride species and an enamine or imine. The palladium-hydride can then reductively eliminate with the aryl group to form the dehalogenated arene, regenerating the Pd(0) catalyst in an unproductive cycle.[19]
Troubleshooting the Catalytic Cycle:
Sources
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- 3. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane "ring-opened" analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing N-Arylation of Sulfonamides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. The N-arylation of sulfonamides is a cornerstone transformation in medicinal chemistry, enabling the synthesis of compounds with significant pharmacological potential.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes. We will delve into the nuances of both palladium-catalyzed (Buchwald-Hartwig type) and copper-catalyzed (Ullmann type) cross-coupling reactions, offering insights grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: From Low Yields to Complex Product Mixtures
This section is designed to address specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Question: I am attempting an N-arylation of my sulfonamide with an aryl halide, but I'm observing very low conversion, with my starting materials largely unreacted. What are the likely causes and how can I fix this?
Answer: Low or no conversion is a common hurdle in cross-coupling reactions. The root cause often lies in the activity of the catalytic system or the inherent reactivity of your substrates. Let's break down the key factors to investigate:
1. Catalyst and Ligand Inactivity:
-
Palladium-Based Systems: The choice of ligand is paramount for a successful Buchwald-Hartwig amination.[3][4] For electron-rich aryl halides or sterically hindered substrates, highly active biarylphosphine ligands (e.g., SPhos, XPhos, BrettPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[3][5] If you are using a general-purpose ligand like P(o-tolyl)3, it may not be active enough for your specific substrate combination.[3]
-
Copper-Based Systems: In Ullmann-type couplings, the copper source and ligand are equally critical. While classical conditions are often ligand-free, modern protocols utilize ligands like 1,10-phenanthroline or diamines to enhance solubility and reactivity, allowing for lower reaction temperatures.[6] Ensure your copper(I) catalyst has not been oxidized to the less active copper(II) state; performing the reaction under a strictly inert atmosphere is crucial.[6]
2. Inappropriate Base Selection:
-
The base plays a multifaceted role: it deprotonates the sulfonamide, activates the catalyst, and neutralizes the acid generated during the reaction. A base that is too weak may not sufficiently deprotonate the sulfonamide (pKa ≈ 10-11), while an overly strong base can lead to catalyst decomposition or side reactions.
-
For Pd-catalyzed reactions, common bases include NaOtBu, KOtBu, and Cs₂CO₃. For Cu-catalyzed reactions, K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently employed.[6] The optimal base is substrate-dependent and often needs to be screened empirically.
3. Solvent and Temperature Issues:
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.[6] Commonly used solvents include toluene, dioxane, and THF for palladium catalysis, and DMF or acetonitrile for copper catalysis.[7][8][9] The polarity of the solvent can significantly impact the reaction rate and outcome.[10]
-
Temperature: While higher temperatures generally increase reaction rates, they can also lead to catalyst degradation. If you are running the reaction at a lower temperature, a modest increase may be beneficial. Conversely, if you are observing catalyst decomposition (e.g., formation of palladium black), the temperature may be too high for the chosen catalyst/ligand system.
Troubleshooting Workflow for Low Conversion:
Caption: A flowchart for troubleshooting low reaction conversion.
Issue 2: Formation of Side Products, Particularly Dehalogenation of the Aryl Halide
Question: My N-arylation reaction is producing a significant amount of the dehalogenated arene byproduct, leading to a low yield of the desired N-arylsulfonamide. What causes this and how can it be minimized?
Answer: Dehalogenation is a common side reaction in cross-coupling chemistry, especially when using electron-rich aryl halides or highly active catalysts. It typically arises from two main pathways:
-
β-Hydride Elimination: If the aryl halide has a β-hydrogen, the palladium-aryl intermediate can undergo β-hydride elimination to form an alkene and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the halide to regenerate the catalyst and produce the dehalogenated arene.
-
Hydrolysis of the Aryl-Palladium Intermediate: Trace amounts of water in the reaction mixture can react with the oxidative addition complex, leading to the formation of the arene and a palladium-hydroxide species.
Strategies to Minimize Dehalogenation:
-
Ligand Modification: Bulky, electron-rich ligands can favor reductive elimination of the desired product over side reactions. Switching to a more sterically demanding ligand can often suppress dehalogenation.
-
Use of a Weaker Base: Strong bases can promote β-hydride elimination. Switching to a milder base like K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.[6] The use of molecular sieves can help to scavenge any residual water.
-
Lower Reaction Temperature: Dehalogenation pathways can have a higher activation energy than the desired C-N bond formation. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
Issue 3: Difficulty with Electron-Deficient or Heteroaromatic Sulfonamides
Question: I am working with an electron-deficient sulfonamide, and the N-arylation is proving to be very challenging. Are there specific conditions that are better suited for these substrates?
Answer: Electron-deficient sulfonamides can be challenging substrates due to their increased acidity and potentially lower nucleophilicity. The key is to choose a catalytic system that is tolerant of these properties.
-
Copper-Catalyzed Methods: Ullmann-type couplings are often effective for coupling with electron-deficient N-H bonds. The use of a copper(I) catalyst with a phenanthroline-based ligand in a polar aprotic solvent like DMF or acetonitrile can be a good starting point.[6]
-
Palladium-Catalyzed Methods: For Buchwald-Hartwig reactions, a strong, non-nucleophilic base is often required to deprotonate the acidic sulfonamide without interfering with the catalyst. Bases like NaOtBu or K₃PO₄ are good choices. The ligand should also be carefully selected to promote the reductive elimination step, which can be slow for electron-deficient partners.
| Parameter | Recommendation for Electron-Deficient Sulfonamides | Rationale |
| Catalyst System | Copper(I) with phenanthroline ligand OR Palladium with a highly active biarylphosphine ligand. | Copper systems are often more tolerant of acidic protons. Highly active Pd ligands can overcome the slower kinetics associated with electron-deficient substrates. |
| Base | K₃PO₄, Cs₂CO₃ | These bases are strong enough to deprotonate the sulfonamide but are generally less prone to causing side reactions than alkoxides. |
| Solvent | Polar aprotic (e.g., DMF, DMAc, DMSO) | These solvents can help to solubilize the sulfonamide salt and promote the reaction.[7][11][12] |
Frequently Asked Questions (FAQs)
Q1: Which is better for N-arylation of sulfonamides: Palladium or Copper catalysis?
A1: Both palladium and copper-catalyzed methods are powerful tools for N-arylation, and the "better" choice depends on the specific substrates, functional group tolerance required, and cost considerations.[6]
-
Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope, higher functional group tolerance, and often proceeds under milder conditions.[4][6] However, palladium catalysts and the specialized phosphine ligands can be expensive.
-
Copper (Ullmann Condensation): This is a more classical and often more cost-effective method.[6] Modern protocols with ligands have expanded its scope and allow for milder conditions than the harsh traditional Ullmann reactions. Copper catalysis can be particularly effective for N-heterocycles.[2]
Q2: How do I choose the right ligand for my Palladium-catalyzed reaction?
A2: Ligand selection is crucial and depends on the nature of your aryl halide and sulfonamide.
Caption: A simplified guide for ligand selection in Buchwald-Hartwig amination.
Q3: Can I run the N-arylation reaction open to the air?
A3: It is highly recommended to perform both palladium and copper-catalyzed N-arylation reactions under an inert atmosphere (e.g., nitrogen or argon).[6] The catalysts, particularly the phosphine ligands in Pd-catalysis and the Cu(I) species, can be sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields.
Q4: My sulfonamide has other nucleophilic groups (e.g., an amine or hydroxyl group). How can I achieve selective N-arylation of the sulfonamide?
A4: Achieving chemoselectivity can be challenging. The relative nucleophilicity and acidity of the different functional groups will play a key role.
-
Protecting Groups: The most straightforward approach is to protect the more nucleophilic groups (e.g., as a carbamate for an amine) before performing the N-arylation.
-
Reaction Condition Tuning: In some cases, selectivity can be achieved by carefully tuning the reaction conditions. For example, the acidity of the sulfonamide proton is significantly different from that of an aliphatic amine. A carefully chosen base might selectively deprotonate the sulfonamide. It has been shown that by adjusting the copper catalyst, solvent, and base, one can selectively arylate either the amino or the sulfonamide nitrogen in aminobenzene sulfonamides.[13]
Q5: What is a general, robust starting protocol for a sulfonamide N-arylation?
A5: While optimization is almost always necessary, the following protocol provides a solid starting point for a palladium-catalyzed reaction.
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried reaction vial, add the sulfonamide (1.0 mmol), aryl halide (1.2 mmol), a suitable biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol). Seal the vial with a septum.
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. Benchchem.
- Review. (2020).
- Review. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
- Publication. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH.
- Ghosh, S., Pal, P. P., & Hajra, A. (2023). N‐Heteroarylation of Sulfonamides: An Overview.
- Publication. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC - NIH.
- Publication. (n.d.). N-Arylation of Sulfonamides on Solid Supports.
- Luo, M. et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal.
- An, D. et al. (2017).
- Zu, W., Liu, S., Jia, X., & Xu, L. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers (RSC Publishing).
- LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Review. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
- Journal Article. (n.d.).
- Wordpress. (n.d.).
- White Rose Research Online. (2019).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 12. Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates [organic-chemistry.org]
- 13. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Avoiding Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of dehalogenation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you optimize your reactions and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my cross-coupling reaction?
A1: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction where the halogen atom (I, Br, Cl) on your electrophile (typically an aryl or vinyl halide) is replaced by a hydrogen atom.[1][2][3] This is problematic because it consumes your starting material, leading to the formation of a byproduct instead of your desired coupled product. This not only reduces the overall yield but also complicates the purification process, as the dehalogenated byproduct often has similar chromatographic properties to the starting material or product.[2]
Q2: What is the primary mechanism driving this unwanted side reaction?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can be generated from various sources within the reaction mixture, including:
-
Solvents: Protic solvents like alcohols or even trace amounts of water are common hydride sources.[1][4]
-
Reagents: Amines or phosphine ligands themselves can sometimes act as hydride donors.[2]
Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X), yielding the dehalogenated arene (Ar-H) and regenerating the catalytically active Pd(0) species.[1][2]
Q3: Are certain substrates more prone to dehalogenation?
A3: Yes, several factors related to the substrate can increase the likelihood of dehalogenation:
-
Halide Identity: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][6] Aryl iodides are the most susceptible, while aryl chlorides are the least, though they are also less reactive in the desired coupling.[1]
-
Electronic Effects: Electron-deficient aryl halides are more prone to dehalogenation.[1][2]
-
N-Heterocycles: Nitrogen-containing heterocycles (e.g., pyridines, indoles, pyrazoles) are particularly susceptible.[1][2] The nitrogen atom can coordinate to the palladium catalyst, inhibiting the desired reaction. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the ring's electron density, which can also influence the reaction outcome.[1][2][7]
Q4: How can I quickly check if dehalogenation is occurring?
A4: You can monitor your reaction for the dehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The byproduct will typically appear as a new, less polar spot compared to the starting halide.[8][9]
-
GC-MS or LC-MS: These methods can definitively identify and quantify the dehalogenated product by its molecular weight.[8][9]
-
¹H NMR Spectroscopy: Analysis of the crude reaction mixture will show a new aromatic proton signal in the place where the halogen was.[9]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to troubleshooting dehalogenation based on common experimental observations.
Issue 1: High Levels of Hydrodehalogenation Observed
You've confirmed significant formation of the Ar-H byproduct. This indicates that the rate of the Pd-H mediated reductive elimination is competitive with or faster than the desired cross-coupling pathway.
Causality Analysis:
The formation and subsequent reaction of the Pd-H species is the root cause. This can be accelerated by several factors:
-
Inappropriate Ligand: The ligand may not be sterically bulky or electron-rich enough to promote the desired reductive elimination of the product over the dehalogenation pathway.
-
Base Selection: The base may be too strong (e.g., alkoxides), or it may be directly acting as a hydride source.[4][5]
-
Solvent Choice: Protic solvents (alcohols) or even polar aprotic solvents like DMF can be sources of hydrides or promote pathways leading to dehalogenation.[1][4][10]
-
Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[3][8]
Workflow for Resolution:
Detailed Protocols & Explanations:
-
Ligand Screening: The choice of ligand is paramount.[11] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1][2] These ligands accelerate the rate-limiting reductive elimination step to form the desired C-C or C-N bond, thereby outcompeting the dehalogenation pathway.[2][8]
-
Base Optimization: If using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2][5] Strong alkoxide bases are known to promote the formation of Pd-H species.[4]
-
Solvent Exchange: Switch from protic or polar aprotic solvents to non-polar aprotic solvents like toluene or dioxane.[1][2][10] Ensure solvents are rigorously dried and degassed, as trace water can be a significant proton source.
-
Temperature Control: Dehalogenation can have a different activation energy than the desired coupling. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., decrease from 110°C to 80°C).[2][8]
| Parameter | Recommended Change | Rationale |
| Ligand | Switch to bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs. | Accelerates desired reductive elimination, outcompeting dehalogenation.[2] |
| Base | Change from strong alkoxides (NaOtBu) to weaker inorganic bases (K₃PO₄, Cs₂CO₃). | Reduces the rate of Pd-H formation.[1] |
| Solvent | Use anhydrous, aprotic solvents like toluene or dioxane instead of alcohols or DMF. | Minimizes external sources of hydrides.[10] |
| Temperature | Lower the reaction temperature. | Can disfavor the dehalogenation pathway relative to the desired coupling.[8] |
| Table 1. Summary of parameter adjustments to mitigate high levels of dehalogenation. |
Issue 2: Reaction with N-Heterocyclic Halides is Problematic
N-heterocycles present a unique challenge due to the coordinating ability of the nitrogen atom and the electronic properties of the ring.[1]
Causality Analysis:
-
Catalyst Inhibition: The lone pair on the heterocyclic nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[1]
-
N-H Acidity: For heterocycles with an N-H bond (e.g., indoles, pyrroles), the proton is acidic and can be removed by the base. This alters the electronic nature of the ring and can promote dehalogenation.[2][12][7]
Workflow for Resolution:
Detailed Protocols & Explanations:
-
Protecting Groups: For N-H containing heterocycles, the most effective strategy is often to protect the nitrogen with a suitable group (e.g., Boc, SEM).[1][7] This prevents deprotonation and can dramatically suppress dehalogenation.[7]
-
Specialized Ligands: Buchwald's biaryl phosphine ligands are often highly effective for these challenging substrates.[8] In some cases, bidentate ligands like Xantphos can be beneficial.
-
Milder Base: Using a milder base can sometimes prevent unwanted side reactions involving the heterocycle itself.[1]
Issue 3: Sluggish Reaction Leading to Increased Side Products
A slow desired reaction provides a larger window of opportunity for competing side reactions like dehalogenation to occur.[1]
Causality Analysis:
-
Slow Oxidative Addition: This is often the rate-limiting step, particularly with less reactive electrophiles like aryl chlorides.[1][13]
-
Slow Transmetalation: The transfer of the organometallic partner to the palladium center can also be slow, allowing the Ar-Pd-X intermediate to undergo dehalogenation instead.[1]
-
Inefficient Catalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to low concentrations of the active catalyst.[14]
Workflow for Resolution:
Detailed Protocols & Explanations:
-
Use a More Active Catalyst System: Switch from generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ to using well-defined precatalysts (e.g., Buchwald G3/G4 Palladacycles, PEPPSI catalysts).[2][15] These readily form the active Pd(0) species, often leading to cleaner and faster reactions.[15]
-
Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired oxidative addition or transmetalation steps more than the dehalogenation pathway.[1] Microwave irradiation can also be a useful tool to achieve higher temperatures with shorter reaction times.[8][10]
-
Check Reagent Quality: Ensure your organometallic partner (e.g., boronic acid) is of high purity and reactivity. A slow transmetalation step due to a poor-quality reagent gives more time for dehalogenation to occur.[1]
| Ligand Type | Base | Solvent | General Suitability for Suppressing Dehalogenation |
| Bulky Biaryl Phosphines (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Excellent. Generally the first choice for challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | K₃PO₄, NaOtBu | Toluene, THF | Very Good. Particularly for aryl chlorides. |
| Bidentate Phosphines (e.g., dppf, Xantphos) | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | Good. Can be effective, especially for specific substrate classes. |
| Triphenylphosphine (PPh₃) | Na₂CO₃, K₃PO₄ | Toluene, DMF | Moderate to Poor. Often allows for significant dehalogenation. |
| Table 2. General guide for selecting reaction components to minimize dehalogenation. Note: This data is illustrative of general trends. Optimal conditions are substrate-dependent. |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for coupling an aryl bromide with an arylboronic acid, utilizing a catalyst system known to suppress hydrodehalogenation.[1][2]
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%) and any additional ligand if required.
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL, 0.2 M).
-
If the system requires water (common for many Suzuki couplings), add a small amount of degassed water (e.g., 0.5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11575-11577. DOI:10.1039/C3CC46271D. Retrieved from [Link]
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12361. DOI:10.1021/acs.joc.6b02319. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6410-6433. Retrieved from [Link]
-
Laha, J. K., et al. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2009(11), 1759-1762. Retrieved from [Link]
-
Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
Reddit. (2024, October 7). Suzuki proto-dehalogenation problem. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12361. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Suzuki Reactions with Electron-Deficient Anilines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling electron-deficient anilines. The inherent electronic properties of these substrates present unique challenges to the catalytic cycle, often leading to sluggish reactions or low yields. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these hurdles and achieve successful outcomes in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.
Problem 1: Low to No Product Formation
A common and frustrating issue is the lack of desired product. This can stem from several factors, each requiring a systematic approach to diagnose and resolve.
Potential Causes and Solutions:
-
Inefficient Oxidative Addition: Electron-deficient anilines, particularly aryl chlorides, can be challenging for the palladium catalyst to activate.[1][2][3] The electron-withdrawing nature of the aniline moiety and other substituents can make the C-X bond less susceptible to oxidative addition by the Pd(0) species.[2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig groups are designed to accelerate this rate-limiting step.[4][5][6][7] These ligands promote the formation of a more electron-rich and reactive Pd(0) center, facilitating the cleavage of the aryl-halide bond.[3][4] N-heterocyclic carbenes (NHCs) are also excellent alternatives due to their strong σ-donating properties.[6][8]
-
-
Catalyst Inhibition: The aniline starting material or the biaryl-aniline product can coordinate to the palladium center, leading to catalyst deactivation. This is particularly problematic with substrates capable of chelation.
-
Poor Catalyst Quality or Inactivity: The palladium source or the ligand may have degraded. Pd(0) sources can be sensitive to air, and phosphine ligands can oxidize.[2][10]
-
Suboptimal Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1][3] An inappropriate base can lead to a stalled catalytic cycle.
Problem 2: Significant Byproduct Formation
The presence of undesired products can complicate purification and reduce the yield of your target molecule. Understanding the origin of these byproducts is key to their suppression.
Common Byproducts and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[2][6]
-
Solution: Thoroughly degas all solvents and reagents.[12] Maintaining a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction is critical. Using a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can also minimize homocoupling.
-
-
Dehalogenation (Protodehalogenation): The starting aryl halide is reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.[2]
-
Solution: Ensure the absence of adventitious water or other proton sources. Using anhydrous solvents and reagents can help. The choice of base can also play a role; some bases are more prone to promoting this side reaction.
-
-
Protodeboronation: The boronic acid is converted to the corresponding arene, effectively removing it from the productive catalytic cycle. This is often exacerbated by excess water or strong bases.[13]
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful Suzuki coupling with electron-deficient anilines. The following table provides a starting point for your optimizations.
| Catalyst System | Ligand Type | Recommended For | Key Advantages |
| Pd(OAc)₂ / XPhos | Buchwald Biarylphosphine | Electron-deficient aryl chlorides and bromides | High activity, broad substrate scope.[5] |
| XPhos Pd G3 | Palladacycle Precatalyst | Challenging couplings, sterically hindered substrates | Air-stable, reproducible results.[11][14] |
| Pd₂(dba)₃ / SPhos | Buchwald Biarylphosphine | General purpose for electron-deficient systems | Highly effective and versatile ligand.[5][10][15] |
| [Pd(IPr)(cin)Cl] | N-Heterocyclic Carbene (NHC) | Aryl chlorides and other challenging electrophiles | Strong σ-donor, thermally stable.[8] |
| CataCXium® A Pd G3 | Palladacycle Precatalyst | Unprotected ortho-bromoanilines | Uniquely effective for certain challenging substrates.[14] |
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient anilines so challenging for Suzuki couplings?
A1: The primary difficulty lies in the oxidative addition step. The electron-withdrawing nature of the substituents on the aniline ring makes the carbon-halogen bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[2][3] This often leads to slow reaction rates and requires more active catalyst systems to overcome this kinetic barrier.
Q2: I'm using an aryl chloride. What are the most important considerations?
A2: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[1][3] To achieve successful coupling, you will almost certainly need to use a bulky, electron-rich ligand such as those developed by Buchwald or an N-heterocyclic carbene (NHC).[4][5][8][16] These ligands increase the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond.[3][4] Higher reaction temperatures and stronger bases are also often required.[16][17]
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and often substrate-dependent. A general starting point is to use a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. For more challenging couplings, particularly with aryl chlorides or sterically hindered substrates, a stronger base like K₃PO₄ is often more effective.[6][7][15] The base must be strong enough to facilitate transmetalation but not so strong as to cause significant decomposition of the starting materials or promote side reactions. The solubility of the base in the chosen solvent system is also an important factor.
Q4: My boronic acid is unstable. What can I do?
A4: Boronic acids can be prone to decomposition, particularly through protodeboronation.[18] If you suspect your boronic acid is unstable under the reaction conditions, consider converting it to a more stable derivative, such as a pinacol boronate ester (Bpin).[2] These esters are generally more robust and can be used directly in the coupling reaction.
Q5: What is the role of water in a Suzuki reaction?
A5: While Suzuki reactions are often run in anhydrous solvents, the presence of a small amount of water can be beneficial. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, excessive water can lead to unwanted side reactions like protodeboronation.[13] If you are using a biphasic solvent system (e.g., toluene/water), the ratio of the two solvents should be carefully controlled.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for troubleshooting a challenging Suzuki coupling with an electron-deficient aniline.
Caption: A logical troubleshooting workflow for Suzuki couplings.
Detailed Experimental Protocol: Coupling of 4-Chloro-2-nitroaniline with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a challenging electron-deficient aniline.
Materials:
-
4-Chloro-2-nitroaniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-2-nitroaniline, phenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
XPhos Pd G3: This precatalyst is chosen for its air stability and high activity, which is crucial for activating the electron-deficient aryl chloride.[11][14]
-
K₃PO₄: A strong base is required to facilitate the transmetalation of the electron-deficient boronic acid.[6][7][15]
-
Dioxane/Water: This solvent system provides good solubility for both the organic and inorganic components of the reaction. The small amount of water aids in the dissolution of the base and facilitates the catalytic cycle.[13]
-
100 °C: The elevated temperature is necessary to overcome the high activation energy of the oxidative addition step with the aryl chloride.[16][17]
References
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Inorganic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – A European Journal. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of the Indian Chemical Society. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry. [Link]
-
Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
What kinds of Pd catalysts are used for suzuki reaction? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]
-
Suzuki help. Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 15. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.hw.ac.uk [pure.hw.ac.uk]
- 17. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Synthesis of Benzenesulfonamides
Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in these reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzenesulfonamides, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my benzenesulfonamide yield consistently low?
Answer:
Low yields in benzenesulfonamide synthesis are a common issue and can often be attributed to several factors, with solvent choice and reaction conditions playing a pivotal role.
-
Hydrolysis of the Sulfonyl Chloride: The primary culprit for low yields is often the hydrolysis of the highly reactive sulfonyl chloride starting material.[1][2] The presence of even trace amounts of water in the solvent or on the glassware can convert the sulfonyl chloride to the unreactive sulfonic acid.
-
Inappropriate Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving both the amine and the benzenesulfonyl chloride.[1] Poor solubility of either reactant will significantly slow down the reaction rate and lead to incomplete conversion.
-
Solution: Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective solvents for this reaction.[1] If solubility issues persist, consider exploring other aprotic solvents like acetonitrile or 1,4-dioxane. In some cases, a mixture of solvents can be beneficial.
-
-
Suboptimal Base and its Interaction with the Solvent: An organic, non-nucleophilic base like pyridine or triethylamine is typically used to neutralize the HCl byproduct of the reaction.[1] The effectiveness of the base can be influenced by the solvent.
-
Solution: Pyridine can often act as both a base and a solvent, which can be advantageous.[3] However, if using a co-solvent, ensure the base is soluble and its basicity is not significantly hampered by solvent interactions. For instance, in a very polar solvent, the amine's nucleophilicity might be reduced due to solvation.
-
-
Side Reactions: The formation of undesired byproducts, such as the double sulfonylation of primary amines (bis-sulfonated products), can consume starting materials and lower the yield of the desired product.[1]
-
Solution: Controlling the stoichiometry by using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion and minimize the formation of bis-sulfonated products.[1] The choice of solvent can also influence the rate of side reactions. A less polar solvent might disfavor the formation of highly polar byproducts.
-
Question 2: I am observing an unexpected side product in my reaction. What could it be and how can the solvent be a factor?
Answer:
The most common side product is the sulfonic acid formed from the hydrolysis of the sulfonyl chloride.[1][2] However, other side products can also form, and the solvent can play a significant role in their formation.
-
Bis-sulfonated Amine (for primary amines): As mentioned, primary amines can react with two molecules of sulfonyl chloride. This is more likely to occur if the amine is deprotonated to form a highly nucleophilic anion.
-
Solvent Influence: A more polar, aprotic solvent could potentially stabilize the anionic intermediate, favoring the second sulfonylation. Using a less polar solvent might mitigate this.
-
-
Reaction with Solvent: While less common with inert solvents like DCM and THF, some solvents can potentially react with the highly electrophilic sulfonyl chloride, especially at elevated temperatures.
-
Solution: Always choose a solvent that is known to be inert under the reaction conditions. Refer to literature for solvent compatibility with sulfonyl chlorides.
-
Question 3: My reaction is very slow or does not go to completion. How can I improve the reaction rate through solvent selection?
Answer:
A sluggish reaction is often due to poor solubility of the reactants or a low reaction temperature.
-
Solubility: Ensure both your amine and benzenesulfonyl chloride are fully dissolved in the chosen solvent.[1] Visual inspection for any undissolved material is crucial.
-
Solution: If solubility is an issue, you may need to switch to a more effective solvent. For instance, benzenesulfonamide itself has higher solubility in organic solvents like alcohols and acetone.[4] While alcohols are generally not suitable for the reaction due to their nucleophilicity, this information can guide the selection of a more appropriate polar aprotic solvent. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but care must be taken as they can be difficult to remove and may have higher reactivity.[5][6]
-
-
Reaction Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[2]
-
Solution: If the reaction is slow at room temperature, gentle heating might be necessary.[2] The choice of solvent will dictate the maximum temperature you can use. For instance, DCM has a low boiling point (around 40 °C), while THF can be heated to its boiling point of 66 °C. For higher temperatures, solvents like toluene or dioxane can be considered.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in benzenesulfonamide synthesis? Can it be used as a solvent?
A1: Pyridine serves a dual role in this synthesis. Primarily, it acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] This is crucial because the accumulation of HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, pyridine can indeed be used as the solvent for the reaction.[3] Using pyridine as a solvent ensures a high concentration of the base is present and can also help to dissolve the reactants.
Q2: Can I use an aqueous base like sodium hydroxide?
A2: While it is possible to use an aqueous base under certain conditions (known as the Schotten-Baumann reaction), it is generally not recommended for laboratory-scale synthesis of benzenesulfonamides.[1] The presence of water significantly increases the risk of hydrolyzing the sensitive sulfonyl chloride, which would lead to a lower yield.[1][2] For most applications, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method.[1]
Q3: How do I choose the best solvent for my specific reactants?
A3: The ideal solvent should:
-
Dissolve both the amine and the benzenesulfonyl chloride. Perform small-scale solubility tests if you are unsure.
-
Be inert to the reactants and the base. Avoid nucleophilic solvents like alcohols or water.
-
Have an appropriate boiling point for the desired reaction temperature.
-
Be easily removable during the work-up and purification steps.
Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points for many benzenesulfonamide syntheses.[1]
Q4: How does the polarity of the solvent affect the reaction?
A4: The polarity of the solvent can influence the reaction in several ways:
-
Solubility: As discussed, it is the primary factor.
-
Reaction Rate: The transition state of the reaction is often more polar than the starting materials. A more polar solvent can stabilize this transition state, potentially increasing the reaction rate. However, this is not always the case and depends on the specific reactants.
-
Side Reactions: Solvent polarity can influence the formation of byproducts.
A systematic approach of screening a few solvents with varying polarities (e.g., toluene, DCM, THF, acetonitrile) can help in optimizing the reaction conditions.
Solvent Selection and Reaction Workflow
The following diagram illustrates a typical workflow for selecting a solvent and performing the synthesis of benzenesulfonamides.
Caption: Workflow for Benzenesulfonamide Synthesis.
Summary of Common Solvents and Their Properties
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good general-purpose solvent, volatile and easy to remove.[1] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good solvating power for a range of reactants. |
| Acetonitrile | 37.5 | 82 | More polar option, can be useful for less soluble amines. |
| 1,4-Dioxane | 2.2 | 101 | Less polar, higher boiling point for reactions requiring heat.[7] |
| Toluene | 2.4 | 111 | Non-polar, high boiling point.[7] |
| Pyridine | 12.4 | 115 | Acts as both a base and a solvent.[3] |
| Dimethylformamide (DMF) | 36.7 | 153 | Highly polar, good for dissolving difficult substrates, but has a high boiling point and can be difficult to remove.[5] |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Very polar, excellent solvating power, but very high boiling point and can be challenging to remove completely.[5] |
Experimental Protocol: General Procedure for the Synthesis of a Benzenesulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Anhydrous pyridine (1.5 eq) or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine and anhydrous DCM.
-
Stir the solution at room temperature until the amine is fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the benzenesulfonyl chloride to the stirred solution.
-
Add the anhydrous pyridine or triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water, isopropanol).[1]
Troubleshooting Decision Tree
The following diagram provides a decision-making framework for troubleshooting common issues in benzenesulfonamide synthesis.
Caption: Troubleshooting Decision Tree for Benzenesulfonamide Synthesis.
References
- common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.).
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. (2011, June 7).
- Process for the preparation of benzene sulfonamides - Google Patents. (n.d.).
- Synthesis of benzene-sulfonamide - PrepChem.com. (n.d.).
- Method for synthesizing benzene sulfonamide compounds - Google Patents. (n.d.).
- Benzenesulfonamide - Solubility of Things. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 7. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
Technical Support Center: Base Selection for Efficient Suzuki-Miyaura Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting advice focused on one of the most critical and nuanced parameters of the reaction: the choice of base. As a Senior Application Scientist, my goal is to explain not just the protocols but the causality behind them, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions - The Fundamentals of Base Selection
This section addresses the foundational principles governing the role and choice of bases in the Suzuki-Miyaura coupling.
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling?
The base is not merely a passive component; it is an essential activator in the catalytic cycle. Its most critical function is to facilitate the transmetalation step, which is often the rate-determining step of the reaction.
The mechanism involves the base activating the organoboron species (e.g., boronic acid).[1] It does this by reacting with the boronic acid to form a more nucleophilic "ate" complex, such as an organoborate anion [R-B(OH)₃]⁻.[2][3][4] This increased nucleophilicity dramatically accelerates the transfer of the organic group from the boron atom to the palladium(II) center.[2][5]
While several mechanistic pathways have been proposed, considerable evidence suggests that the formation of this boronate species is the key role of the base.[3][6] Additionally, the base can play secondary roles, such as promoting the reductive elimination step and facilitating the formation of certain catalytically active palladium complexes.[2][7]
Q2: What are the common types of bases used, and how do they differ?
Bases for Suzuki coupling are typically inorganic and can be broadly categorized. The choice depends heavily on the substrates, solvent, and catalyst system.[5][8]
-
Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): This is the most widely used class.
-
Sodium Carbonate (Na₂CO₃): A cost-effective and highly effective base for a broad range of substrates, making it an excellent first choice for reaction optimization.[8][9][10]
-
Potassium Carbonate (K₂CO₃): Similar in reactivity to Na₂CO₃ and another common, reliable option.[8][11]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior yields, especially with challenging or sterically hindered substrates.[8][12] Its higher solubility in many organic solvents compared to other carbonates can be a significant advantage, leading to faster reaction kinetics.[13][14][15]
-
-
Phosphates (e.g., K₃PO₄): Potassium phosphate is a stronger base than the carbonates and is frequently used for less reactive coupling partners (like aryl chlorides) or in reactions requiring anhydrous conditions.[8][11][16] It is also a good choice for substrates sensitive to stronger bases like hydroxides.[17][18]
-
Hydroxides (e.g., NaOH, KOH): While powerful, these strong bases must be used with caution. They can promote side reactions and are often incompatible with base-sensitive functional groups (e.g., esters) on the substrates.[19][20][21]
-
Fluorides (e.g., KF): Potassium fluoride is a milder base that can be effective, particularly when substrates contain base-labile groups that would be cleaved by stronger bases.[1]
Q3: How does base strength (pKa) affect the reaction?
The strength of the base is a critical factor. A base must be strong enough to deprotonate the boronic acid to form the active boronate species.[2] However, a base that is too strong can be detrimental.
-
Too Weak: A base that is too weak may not activate the boronic acid efficiently, resulting in a slow or incomplete reaction.[20]
-
Too Strong: An overly strong base (like NaOH or KOH) can lead to degradation of starting materials or products, especially those with sensitive functionalities.[20] It can also accelerate side reactions like protodeboronation and catalyst decomposition.[21]
The optimal base strikes a balance, providing efficient boronate formation without inducing unwanted side reactions. This is why moderately strong bases like carbonates and phosphates are often the most successful.
Q4: Why are inorganic bases often preferred over organic bases like triethylamine (TEA)?
In most Suzuki-Miyaura coupling scenarios, inorganic bases consistently outperform organic amine bases like triethylamine (TEA) or tributylamine (TBA).[22] The primary reason relates to the mechanism of boronic acid activation. The formation of the key tetracoordinate boronate species is most effectively achieved with anionic bases like carbonate (CO₃²⁻), phosphate (PO₄³⁻), or hydroxide (OH⁻). Organic amines are generally not basic enough to efficiently generate the required concentration of the highly nucleophilic boronate, leading to sluggish reactions and lower yields.[22]
Section 2: Troubleshooting Guide - Solving Common Base-Related Issues
This section provides actionable advice for specific experimental problems.
Q5: My reaction yield is low or the reaction is sluggish. Could the base be the problem?
Yes, the base is a frequent culprit. Here are the most common base-related issues leading to low yield:
-
Inappropriate Base Strength: As discussed in Q3, the base may be too weak for your specific boronic acid or too strong for your substrates.[20]
-
Poor Solubility: Most inorganic bases have poor solubility in common organic solvents like toluene or dioxane.[20] If the reaction mixture is not stirred vigorously, the base cannot participate effectively. This creates a "solid-liquid phase transfer" problem where the reaction only occurs at the interface. Using a more soluble base like Cs₂CO₃ or choosing a solvent system that better dissolves the base (e.g., including water) can resolve this.[8][23]
-
Incorrect Stoichiometry: Typically, at least 2 equivalents of the base are required to drive the reaction to completion. Using too little base can result in an incomplete reaction.
Q6: I'm observing significant protodeboronation of my boronic acid. Which base should I use to minimize this?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[20][24] This is particularly problematic with electron-rich or heteroaryl boronic acids and is often exacerbated by strong bases and the presence of water.[20]
Solutions:
-
Use a Milder Base: Switch from a strong base like NaOH to a weaker one like K₂CO₃ or K₃PO₄.[25] Sometimes, even sodium bicarbonate (NaHCO₃) is sufficient for very sensitive substrates.[25]
-
Employ Anhydrous Conditions: Since water can be a proton source for this side reaction, running the reaction under anhydrous conditions with a base like K₃PO₄ can significantly reduce protodeboronation.[12]
-
Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[24][26]
Q7: My starting material or product has a base-sensitive functional group (e.g., an ester, ketone). What is the best base to use?
For substrates containing base-labile functionalities, the use of strong bases like hydroxides is strongly discouraged as they can cause hydrolysis (for esters) or unwanted enolization/condensation reactions (for ketones).
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often an excellent choice as it is effective but generally does not hydrolyze esters.
-
Potassium Carbonate (K₂CO₃): A reliable and milder alternative to stronger bases.[20]
-
Potassium Fluoride (KF): A very mild option for highly sensitive substrates.[1]
A screening experiment (see Section 3) is highly recommended to find the optimal balance between reactivity and substrate stability.
Q8: I am using a sterically hindered substrate and getting low yield. Can changing the base help?
Yes. Steric hindrance can slow both the oxidative addition and reductive elimination steps. To overcome the higher activation energy, more forcing conditions are often required.
Recommendations:
-
Switch to Cesium Carbonate (Cs₂CO₃): This is often the base of choice for challenging, sterically hindered couplings. Its greater solubility in organic solvents can lead to a higher effective concentration of the base and promote the reaction.[8][15]
-
Increase Temperature: Higher temperatures can help overcome the steric barriers.
-
Re-evaluate Your Ligand: While base selection is important, for sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands like XPhos or SPhos) is absolutely critical to success.[12][25]
Q9: My reaction is heterogeneous and seems to be stalling. What's the issue?
When your reaction mixture is a suspension (which is common in Suzuki couplings), effective mixing is paramount.[26]
Troubleshooting Steps:
-
Increase Stirring Rate: Ensure the mixture is being stirred vigorously to maximize the surface area and interaction between the dissolved reactants and the solid base.
-
Use a Finely Powdered Base: A finely powdered base has a much larger surface area than a granular one. Consider grinding your base before use.[26]
-
Change the Solvent System: Adding a co-solvent like water (e.g., toluene/water 10:1) can help dissolve the base and facilitate the reaction.[23]
-
Consider a More Soluble Base: Switching to Cs₂CO₃ may solve the problem by creating a more homogeneous reaction environment.[14]
Section 3: Experimental Protocols & Data
Experimental Protocol: Screening Bases for Suzuki-Miyaura Coupling
This protocol provides a reliable method for comparing the efficacy of different bases for a new reaction.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 10:1 mixture, 10 mL total)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add the selected base (2.0 mmol).
-
Place the vial under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvent (10 mL) via syringe.
-
Add the palladium catalyst (0.02 mmol) to the stirring mixture under a positive flow of inert gas.
-
Seal the vial and heat the reaction to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude yield/conversion by ¹H NMR or GC-MS to compare the effectiveness of each base.
Data Presentation: Comparative Performance of Common Bases
The following table summarizes typical results from a base screening study for the coupling of 4-bromotoluene with phenylboronic acid. Yields are highly dependent on the specific substrates and conditions.
| Entry | Base | pKa (Conjugate Acid) | Typical Yield (%) | Notes |
| 1 | Na₂CO₃ | 10.3 | 90-98 | Cost-effective and highly efficient; an excellent starting point for optimization.[8][10] |
| 2 | K₂CO₃ | 10.3 | 85-95 | Similar in reactivity to Na₂CO₃; another common and effective choice.[8][11] |
| 3 | Cs₂CO₃ | 10.3 | 90-99 | Often gives the highest yields, especially for difficult substrates due to high solubility.[8][15] |
| 4 | K₃PO₄ | 12.3 | 88-96 | Excellent for less reactive halides and sensitive substrates; often used in anhydrous systems.[11][16] |
| 5 | TEA (Et₃N) | 10.8 | < 20 | Generally inefficient for Suzuki coupling compared to inorganic bases.[22] |
Section 4: Visualizing the Mechanism
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[27]
Diagram 2: The Role of the Base in Activating Boronic Acid
Caption: Activation of boronic acid by a base to form a nucleophilic boronate.[2][3]
Section 5: References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Chemistry – A European Journal. Available at: [Link]
-
Sodium Carbonate - Common Organic Chemistry. (n.d.). Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. Available at: [Link]
-
What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? (2018). Quora. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Helvetica Chimica Acta. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. (2011). Journal of the American Chemical Society. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
-
Caesium carbonate - Wikipedia. (n.d.). Available at: [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Communications. Available at: [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
-
The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. (2015). ResearchGate. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. (2005). Organic Letters. Available at: [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2014). Molecules. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. (2012). The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. (2005). Organic Chemistry Portal. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. (2005). Scilit. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. Available at: [Link]
-
Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH ? (2019). ResearchGate. Available at: [Link]
-
How do you properly set up a Suzuki coupling? (2020). Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction. (2025). ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Available at: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sodium Carbonate [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
- 14. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Yoneda Labs [yonedalabs.com]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. reddit.com [reddit.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in 4-bromo-N-cyclopropylbenzenesulfonamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-bromo-N-cyclopropylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific sulfonamide synthesis. The reaction between 4-bromobenzenesulfonyl chloride and cyclopropylamine is a fundamental transformation, yet it is susceptible to various factors that can significantly impact its efficiency.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues. We will delve into the critical aspects of the synthesis, from starting material integrity to reaction optimization and product purification, explaining the chemical principles behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Reaction Failure or Very Low Conversion
Question: I've mixed my 4-bromobenzenesulfonyl chloride and cyclopropylamine, but I'm seeing little to no formation of the desired product. What are the most likely causes?
Answer: A significant lack of conversion typically points to fundamental issues with your reagents or the reaction setup. Let's break down the primary culprits.
1. Quality and Integrity of Starting Materials:
-
4-Bromobenzenesulfonyl Chloride (1): This is the electrophile in the reaction. Sulfonyl chlorides are notoriously sensitive to moisture.[1][2][3] Hydrolysis of the sulfonyl chloride to the unreactive 4-bromobenzenesulfonic acid is the most common deactivation pathway.
-
Troubleshooting:
-
Verify Purity: Use a fresh bottle or a recently purchased stock. If the solid appears clumpy or smells of HCl, it may be partially hydrolyzed.
-
Storage: Always store 4-bromobenzenesulfonyl chloride in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Characterization: Before use, consider running a quick melting point or acquiring an NMR spectrum to confirm its integrity if you suspect degradation.
-
-
-
Cyclopropylamine (2): This is your nucleophile.
-
Troubleshooting:
-
Purity and Water Content: Ensure you are using a high-purity grade of cyclopropylamine. Water content can be an issue.
-
Volatility: Cyclopropylamine is a volatile liquid. Ensure accurate measurement by volume or, preferably, by mass.
-
-
2. Inadequate Base Selection or Stoichiometry:
The role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. If the HCl is not scavenged, it will protonate the cyclopropylamine, converting it into its non-nucleophilic ammonium salt, which effectively halts the reaction.[4][5]
-
Troubleshooting:
-
Use a Suitable Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is standard for this reaction.[4][5] An excess of cyclopropylamine itself can also be used as the base, but this can complicate purification.
-
Stoichiometry: At least one equivalent of base is required for every equivalent of sulfonyl chloride. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete HCl neutralization.
-
3. Presence of Water in the Reaction:
Water is detrimental. As mentioned, it hydrolyzes the sulfonyl chloride.[6] It can also interfere with the base's effectiveness.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering.
-
Issue 2: Moderate Yield (30-60%) with Significant Byproduct Formation
Question: My reaction works, but the yield is mediocre, and I'm isolating significant amounts of impurities. How can I optimize the reaction to favor the desired product?
Answer: Achieving a moderate yield suggests the core reaction is proceeding, but competing side reactions or suboptimal conditions are limiting its efficiency.
1. Suboptimal Reaction Temperature:
-
Causality: The reaction is exothermic. Adding the sulfonyl chloride too quickly or at too high a starting temperature can lead to localized heat spikes, promoting side reactions.
-
Troubleshooting:
-
Controlled Addition: Add the 4-bromobenzenesulfonyl chloride solution dropwise to the solution of cyclopropylamine and base.
-
Cooling: Start the reaction at 0 °C using an ice bath.[7] After the addition is complete, you can allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
-
2. Formation of a Double Sulfonylation Product (Bis-Sulfonamide):
While less common with primary amines, it's possible for the initially formed sulfonamide to be deprotonated by a strong base and react with another molecule of sulfonyl chloride.
-
Troubleshooting:
-
Avoid Excessively Strong Bases: For this synthesis, bases like NaH are generally unnecessary and can promote this side reaction.[4] Stick with triethylamine or pyridine.
-
Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. A slight excess (e.g., 1.05 to 1.1 equivalents) is usually sufficient.
-
3. Inefficient Workup and Purification:
Product loss during the workup and purification stages is a very common cause of reduced yield.
-
Troubleshooting:
-
Aqueous Workup: During the aqueous wash, ensure the pH is controlled. An acidic wash (e.g., dilute HCl) will remove excess amine and base. A basic wash (e.g., saturated sodium bicarbonate) will remove any unreacted sulfonyl chloride (as the sulfonic acid).
-
Extraction: Use an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purification Method:
-
Recrystallization: This is often an effective method for purifying solid sulfonamides. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative. Choose a solvent system that provides good separation between your product and impurities.
-
-
Data & Protocols
Table 1: Selection of Base and Solvent
| Parameter | Recommendation | Rationale |
| Base | Triethylamine (TEA) or Pyridine | Non-nucleophilic tertiary amines that effectively scavenge HCl without competing in the main reaction.[5] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that dissolve the reactants well and do not interfere with the reaction. Must be anhydrous.[7] |
| Base Equivalents | 1.1 - 1.5 equivalents | Ensures complete neutralization of the generated HCl. |
| Amine Equivalents | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
Experimental Workflow & Diagrams
General Experimental Protocol
This protocol serves as a validated starting point. Adjustments may be necessary based on your specific observations.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction flask under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq.) in a separate flask with anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Remove the ice bath and let the mixture warm to room temperature.
-
Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Diagram 1: Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing the root cause of low yield.
Diagram 3: Key Reaction and Potential Side Reaction
Sources
Technical Support Center: Purification of 4-bromo-N-cyclopropylbenzenesulfonamide via Recrystallization
Welcome to the Technical Support Center for the purification of 4-bromo-N-cyclopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific understanding and practical guidance necessary to achieve high purity and yield.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle is based on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility, followed by slow cooling of the solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the surrounding solution (mother liquor). The purified crystals are then isolated by filtration.
Key Physical Properties of this compound:
| Property | Value | Source |
| CAS Number | 331950-30-2 | [2] |
| Molecular Formula | C₉H₁₀BrNO₂S | [2] |
| Molecular Weight | 276.15 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 110-112 °C |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Causality: For a compound to dissolve, the energy released from solvating its molecules must overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules. If the solvent's polarity is poorly matched with the solute, dissolution will be difficult. This compound is a moderately polar molecule, possessing both a nonpolar aromatic ring and polar sulfonamide group.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add the hot solvent in small increments to the heated mixture until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.
-
Increase Temperature: Ensure your solvent is at or near its boiling point to maximize the solubility of your compound.
-
Re-evaluate Solvent Choice: If a large volume of solvent is required, it may not be the optimal choice. Consider a more polar solvent or a solvent mixture. For sulfonamides, alcohols like ethanol and isopropanol, or mixtures with water, are often effective.[3]
-
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A2: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.
-
Causality: Crystal formation requires nucleation (the initial formation of a small crystal) followed by crystal growth. If the solution is not saturated upon cooling, there is no thermodynamic driving force for crystallization. In a supersaturated solution, the concentration of the solute is higher than its equilibrium solubility, but nucleation is kinetically hindered.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[3]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal acts as a template for further crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[3]
-
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.
-
Causality: If the solution becomes saturated at a temperature above the melting point of the compound, the compound will separate as a molten oil. High impurity levels can also depress the melting point of the solute, making oiling out more likely.
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature and allow the solution to cool more slowly.
-
Lower the Crystallization Temperature: Choose a solvent with a lower boiling point.
-
Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled decrease in solubility can promote gradual crystal growth.[4] For this compound, an ethanol/water system is a good candidate for this approach.[5]
-
Q4: The recrystallized product is colored, but the pure compound should be white. How do I remove the color?
A4: Colored impurities are common in organic synthesis. These can often be removed with activated charcoal.
-
Causality: Colored impurities are typically large, conjugated organic molecules that can be effectively adsorbed onto the high surface area of activated charcoal.
-
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Hot Filtration: Swirl the mixture and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[3] Use pre-heated glassware to prevent premature crystallization in the funnel.
-
Q5: My final yield is very low. What are the likely causes?
A5: Low yield can result from several factors during the recrystallization process.
-
Causality: Product loss can occur due to excessive solubility in the cold mother liquor, premature crystallization during hot filtration, or physical loss during transfers.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required for complete dissolution.
-
Ensure Complete Cooling: After the solution reaches room temperature, cool it in an ice bath to maximize the precipitation of the product.
-
Prevent Premature Crystallization: Pre-heat the funnel and receiving flask during hot filtration.
-
Careful Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without dissolving a significant amount of the product.
-
Experimental Protocols
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. For sulfonamides and brominated aromatic compounds, common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and toluene, as well as solvent mixtures like ethanol/water.[3][6]
Qualitative Solubility Test Protocol:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature, swirling after each addition, up to about 1 mL. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath.
-
Observe the solubility at the elevated temperature.
-
Allow the test tube to cool to room temperature and then place it in an ice bath.
-
Observe the formation of crystals.
Interpreting the Results:
| Observation | Interpretation |
| Soluble in cold solvent | Unsuitable solvent |
| Insoluble in hot solvent | Unsuitable solvent |
| Sparingly soluble in cold solvent, soluble in hot solvent, and forms crystals upon cooling | Good potential solvent |
| Very soluble in hot solvent, but no crystals form on cooling | May be suitable for a mixed-solvent system with an anti-solvent |
Recommended Recrystallization Protocol (Ethanol/Water System)
This protocol is a starting point based on the common use of ethanol/water for the recrystallization of sulfonamides.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a pre-heated, clean Erlenmeyer flask.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes faintly and persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Workflow Diagrams
General Recrystallization Workflow
Caption: A generalized workflow for the single-solvent recrystallization process.
Troubleshooting Logic for Common Recrystallization Issues
Caption: A decision-making flowchart for troubleshooting common recrystallization problems.
References
-
Martin, G. T. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]
- BenchChem. (2025).
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(10), 3143–3154. [Link]
- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
- Jouyban, A., & Acree, W. E. (2007). Solubility prediction of sulfonamides at various temperatures using a single determination.
- Norden, W. (1951). Sulfonamide purification process. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. The BMJ, 2(4252), 16–17. [Link]
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Khan, I. U., John, P., Anwar, F., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989. [Link]
- BenchChem. (2025).
-
Bookwala, M., Shi, J., Buckner, I. S., Bates, S., & Wildfong, P. L. D. (2020). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599–1603. [Link]
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
-
Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Reddit. (2020, November 1). What solvent system should I use to recrystalise 3-bromo benzoic? r/chemhelp. [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. [Link]
- D'Souza, S. (2022, September 15).
- Adebayo, O. A., & Ojo, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences, 16, 15-28.
-
Nerz, J. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. [Link]
- BenchChem. (2025).
-
PubChem. (n.d.). CID 174561770 | C12H8Br2Cl2O4S2. Retrieved from [Link]
Sources
Validation & Comparative
The Benzenesulfonamide Scaffold: A Comparative Guide to a Versatile Kinase Inhibitor Chemotype
Introduction: The Quest for Kinase Inhibitor Specificity
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies and inflammatory conditions. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window.
This guide provides a comparative analysis of the benzenesulfonamide scaffold, a versatile chemotype with emerging potential in kinase inhibitor design. While specific kinase profiling data for the exemplar molecule, 4-bromo-N-cyclopropylbenzenesulfonamide , is not extensively available in the public domain, the broader benzenesulfonamide class has given rise to several potent and clinically relevant kinase inhibitors. We will explore the characteristics of this scaffold in comparison to other well-established kinase inhibitor classes, providing a framework for researchers to understand its potential and guide future discovery efforts.
Here, we will compare the benzenesulfonamide scaffold to three archetypal kinase inhibitors with distinct mechanisms and selectivity profiles:
-
Dasatinib: A potent, multi-targeted Type I inhibitor.
-
Imatinib: The pioneering Type II inhibitor.
-
Ibrutinib: A targeted covalent inhibitor.
This guide will delve into their mechanisms of action, selectivity profiles, and the experimental workflows used to characterize them, offering a comprehensive resource for researchers in drug discovery and chemical biology.
The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery
The benzenesulfonamide moiety is a well-established pharmacophore, most famously recognized in the sulfonamide class of antibiotics. However, its utility extends far beyond antimicrobial activity. Several FDA-approved drugs containing this scaffold have demonstrated potent kinase inhibitory activity, including the multi-targeted inhibitors Pazopanib and Dabrafenib.[1]
The key features of the benzenesulfonamide scaffold that make it attractive for kinase inhibitor design include:
-
Directional Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors.
-
Synthetic Tractability: The synthesis of benzenesulfonamide derivatives is generally straightforward, allowing for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Tunable Physicochemical Properties: Modifications to the aromatic ring and the sulfonamide nitrogen allow for fine-tuning of properties such as solubility, cell permeability, and metabolic stability.
While not all benzenesulfonamide derivatives are kinase inhibitors, the scaffold's inherent properties provide a solid foundation for the design of potent and selective modulators of kinase activity.
Comparative Analysis of Kinase Inhibitor Classes
To understand the potential of the benzenesulfonamide scaffold, it is instructive to compare it with other well-characterized kinase inhibitor classes.
Mechanism of Action: How They Bind
Kinase inhibitors are broadly classified based on their binding mode to the target kinase.
-
Type I Inhibitors (e.g., Dasatinib): These inhibitors bind to the active conformation of the kinase, competing directly with ATP for the binding site.[2] Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases, among others.[2][3] Its ability to bind to the active "DFG-in" conformation of the activation loop contributes to its broad target profile.
-
Type II Inhibitors (e.g., Imatinib): In contrast, Type II inhibitors bind to the inactive conformation of the kinase, where the DFG motif of the activation loop is flipped ("DFG-out").[4][5] This binding mode exploits an allosteric pocket adjacent to the ATP-binding site, which is generally less conserved across the kinome, often leading to greater selectivity. Imatinib is a selective inhibitor of BCR-ABL, c-KIT, and PDGFR.[5]
-
Covalent Inhibitors (e.g., Ibrutinib): These inhibitors form a permanent covalent bond with a specific amino acid residue within the kinase active site, typically a cysteine.[6][7] This irreversible binding can lead to prolonged target inhibition and high potency. Ibrutinib covalently binds to Cys481 in Bruton's tyrosine kinase (BTK), leading to its potent and specific inhibition.[7][8]
-
Benzenesulfonamide-Based Inhibitors: Benzenesulfonamide-containing inhibitors like Dabrafenib and Pazopanib are generally ATP-competitive and can be classified as Type I or Type II inhibitors depending on the specific molecule and its target. For example, Dabrafenib is a potent and selective inhibitor of RAF kinases.[9][10] Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks VEGFR, PDGFR, and c-KIT.[11][12] The benzenesulfonamide group in these molecules often plays a crucial role in anchoring the inhibitor to the hinge region of the kinase.
Caption: Comparison of kinase inhibitor binding modes.
Selectivity Profile: Hitting the Right Targets
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic utility. A highly selective inhibitor targets a single or a small number of kinases, minimizing off-target effects. In contrast, a multi-targeted inhibitor can be advantageous in diseases driven by multiple signaling pathways.
-
Dasatinib (Broad Spectrum): Dasatinib is known for its broad-spectrum activity, inhibiting multiple tyrosine kinases including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[2] This promiscuity can be beneficial in certain contexts but also contributes to its side-effect profile.
-
Imatinib (Selective): Imatinib exhibits a more selective profile, primarily targeting BCR-ABL, c-KIT, and PDGFR.[13] This selectivity is attributed to its Type II binding mode, which exploits unique features of the inactive kinase conformation.
-
Ibrutinib (Highly Selective): As a covalent inhibitor, Ibrutinib achieves high selectivity for BTK due to the presence of a strategically located cysteine residue in its active site, which is not present in most other kinases.[6]
-
Benzenesulfonamide-Based Inhibitors (Variable Selectivity): The selectivity of benzenesulfonamide-based inhibitors is highly dependent on the specific chemical substitutions.
-
Dabrafenib is highly selective for RAF kinases, particularly BRAF V600E mutant forms.[9][10]
-
Pazopanib is a multi-targeted inhibitor of VEGFR, PDGFR, and c-KIT.[11][12]
-
Other research-stage benzenesulfonamide derivatives have shown varying degrees of selectivity. For example, RAF265 is a potent inhibitor of both RAF kinases and VEGFR2.[6][14] Pexidartinib (PLX3397) is a selective inhibitor of CSF1R and c-Kit.[10][15]
-
The following table summarizes the key characteristics of these inhibitor classes:
| Inhibitor Class | Representative Drug | Primary Target(s) | Binding Mode | Selectivity Profile |
| Benzenesulfonamide-based | Dabrafenib | BRAF V600E | Type I/II | Selective to Multi-targeted |
| Multi-targeted Type I | Dasatinib | BCR-ABL, SRC family | Type I | Broad |
| Selective Type II | Imatinib | BCR-ABL, c-KIT, PDGFR | Type II | Selective |
| Covalent | Ibrutinib | BTK | Covalent | Highly Selective |
Experimental Workflows for Kinase Inhibitor Profiling
The characterization of a novel kinase inhibitor requires a series of well-designed experiments to determine its potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[14] It is a widely used method for primary screening and dose-response studies of kinase inhibitors.
Causality Behind Experimental Choices:
-
Homogeneous "Add-and-Read" Format: This format minimizes pipetting steps and is amenable to high-throughput screening.
-
Luminescent Detection: Provides high sensitivity and a broad dynamic range.
-
ATP Depletion Step: The first step of the assay terminates the kinase reaction and eliminates the remaining ATP, which would otherwise interfere with the ADP-to-ATP conversion and subsequent light-generating reaction. This ensures that the luminescent signal is directly proportional to the amount of ADP produced.
-
ATP Concentration: Assays should be run at or near the Km of ATP for the specific kinase to accurately determine the inhibitor's IC50 value.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution.
-
Add 0.5 µL of the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Stopping the Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Western Blot for Phosphorylated Substrates
To confirm that a compound inhibits a specific kinase within a cellular context, it is essential to measure the phosphorylation of its downstream substrates. Western blotting is a standard technique for this purpose.
Causality Behind Experimental Choices:
-
Phosphatase and Protease Inhibitors: Cellular lysates contain phosphatases and proteases that can rapidly dephosphorylate or degrade proteins of interest. Including inhibitors of these enzymes in the lysis buffer is crucial to preserve the phosphorylation state of the target protein.
-
BSA for Blocking: Milk, a common blocking agent, contains phosphoproteins (caseins) that can cause high background when using phospho-specific antibodies. Bovine serum albumin (BSA) is a preferred blocking agent in these experiments.
-
Total Protein as a Loading Control: Probing the same membrane for the total (phosphorylated and unphosphorylated) protein of interest ensures that any observed decrease in the phosphorylated form is due to kinase inhibition and not to variations in protein loading.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency and treat with the kinase inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.
-
Caption: A generic kinase signaling cascade.
Conclusion: The Promise of the Benzenesulfonamide Scaffold
While this compound itself remains to be fully characterized as a kinase inhibitor, the broader benzenesulfonamide scaffold has demonstrated significant promise in the development of novel therapeutics. Its synthetic accessibility and versatile binding properties have given rise to both highly selective and multi-targeted inhibitors.
The comparative analysis with established kinase inhibitors like Dasatinib, Imatinib, and Ibrutinib highlights the diverse strategies that can be employed to achieve desired potency and selectivity profiles. The choice of a particular scaffold and the subsequent optimization efforts depend heavily on the specific kinase target and the desired therapeutic outcome.
The experimental workflows detailed in this guide provide a robust framework for the characterization of novel kinase inhibitors, from initial in vitro screening to cellular validation. By understanding the principles behind these assays and the nuances of different inhibitor classes, researchers can more effectively navigate the challenging but rewarding path of kinase inhibitor drug discovery. The benzenesulfonamide scaffold, with its proven track record and future potential, will undoubtedly continue to be a valuable tool in this endeavor.
References
- Novartis Institutes for BioMedical Research. (2015). Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. ACS Medicinal Chemistry Letters, 6(9), 961–965.
- King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583.
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ResearchGate. (2025). FDA approved Anticancer agents of sulfonamide derivatives. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Ibrutinib? Retrieved from [Link]
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Wikipedia. (n.d.). Pazopanib. Retrieved from [Link]
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Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. Retrieved from [Link]
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GSC Online Press. (2023). Imatinib mesylate: Recent drug used in oncology. Retrieved from [Link]
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Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Sulfonamides: A Comparative Analysis
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to act as a bioisostere for amides and carboxylic acids, offering improved metabolic stability, hydrogen bonding capabilities, and the ability to modulate physicochemical properties.[4][5] N-substituted sulfonamides, in particular, provide a versatile scaffold for drug design, allowing for fine-tuning of a molecule's interaction with its biological target.[4][6] Consequently, the development of efficient and robust methods for the synthesis of N-substituted sulfonamides is of paramount importance to researchers in drug discovery and development.[1][7]
This guide provides a comparative overview of key synthetic strategies for forming the crucial N-S bond in N-substituted sulfonamides. We will delve into the mechanistic underpinnings of both classical and contemporary methods, offering experimental insights to inform your selection of the most appropriate synthetic route.
Core Synthetic Strategies: A Comparative Overview
The synthesis of N-substituted sulfonamides can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method is often dictated by the nature of the desired substitution (alkyl vs. aryl), the complexity of the starting materials, and the desired scale of the reaction.
Classical Approach: Sulfonyl Chlorides and Amines
The most traditional and widely practiced method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the desired sulfonamide.
Caption: General mechanism for sulfonamide synthesis from a sulfonyl chloride and an amine.
Advantages:
-
Broad Substrate Scope: This method is applicable to a wide range of amines and sulfonyl chlorides.
-
High Yields: The reactions are often high-yielding.
-
Well-Established: The procedure is robust and has been extensively documented.[10][11]
Disadvantages:
-
Harsh Conditions for Sulfonyl Chloride Synthesis: The preparation of sulfonyl chlorides often requires harsh reagents like chlorosulfonic acid, which may not be compatible with sensitive functional groups.[9][12]
-
Limited Availability of Sulfonyl Chlorides: Not all desired sulfonyl chlorides are commercially available or readily synthesized.[12]
-
Safety Concerns: Sulfonyl chlorides can be moisture-sensitive and corrosive.[12]
Modern Catalytic Approaches: Expanding the Synthetic Toolbox
To overcome the limitations of the classical approach, significant research has focused on the development of transition-metal-catalyzed cross-coupling reactions. These methods offer milder reaction conditions and a broader substrate scope, particularly for the synthesis of N-aryl sulfonamides.
a) Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, including the N-arylation of sulfonamides.[13] This reaction typically involves the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable ligand.
Mechanism: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide and subsequent reductive elimination to afford the N-aryl sulfonamide and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of sulfonamides.
Advantages:
-
Milder Conditions: Reactions can often be performed at lower temperatures compared to classical methods.
-
Functional Group Tolerance: This method is compatible with a wide array of functional groups.
-
Access to Diverse N-Aryl Sulfonamides: It allows for the synthesis of complex N-aryl sulfonamides from readily available aryl halides.[14][15]
Disadvantages:
-
Catalyst Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive and sensitive to air and moisture.
-
Reaction Optimization: Finding the optimal combination of catalyst, ligand, base, and solvent can be challenging.
b) Ullmann Condensation
The copper-catalyzed Ullmann condensation is another important method for the N-arylation of sulfonamides.[16] While historically requiring harsh conditions, modern variations utilize soluble copper catalysts and ligands, enabling the reaction to proceed at lower temperatures.[17][18]
Mechanism: The mechanism of the Ullmann condensation is still debated but is generally thought to involve the formation of a copper(I) sulfonamidate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.
Advantages:
-
Cost-Effective Catalyst: Copper is significantly more abundant and less expensive than palladium.[8][19]
-
Alternative to Palladium Catalysis: It provides a valuable alternative for substrates that are not amenable to Buchwald-Hartwig conditions.
Disadvantages:
-
Higher Temperatures Often Required: Even with modern catalysts, Ullmann condensations often require higher temperatures than their palladium-catalyzed counterparts.[16]
-
Stoichiometric Copper: Traditional Ullmann reactions often require stoichiometric amounts of copper.[16]
N-Alkylation of Sulfonamides
For the synthesis of N-alkyl sulfonamides, several effective methods are available, each with its own specific applications.
a) Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the N-alkylation of sulfonamides with primary and secondary alcohols.[20][21] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, making it a valuable tool in stereoselective synthesis.[21][22]
Mechanism: The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD). This activates the alcohol, which is then displaced by the sulfonamide nucleophile in an SN2 fashion.[22]
Caption: Key steps in the Mitsunobu reaction for N-alkylation of sulfonamides.
Advantages:
-
Mild Conditions: The reaction is typically carried out at or below room temperature.
-
Stereochemical Control: It proceeds with predictable inversion of configuration.[21]
-
Good Functional Group Tolerance: The reaction is compatible with a variety of functional groups.
Disadvantages:
-
Stoichiometric Reagents: The reaction requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which can complicate purification due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct.[23]
-
Limited to Primary and Secondary Alcohols: Tertiary alcohols are generally not suitable substrates.[23]
b) Reductive Amination
Reductive amination offers a versatile approach to N-alkyl sulfonamides by reacting a sulfonamide with an aldehyde or ketone in the presence of a reducing agent.[24][25]
Mechanism: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an N-sulfonyl imine (or enamine). This intermediate is then reduced in situ to the desired N-alkyl sulfonamide.
Advantages:
-
Convergent Synthesis: This one-pot procedure allows for the direct coupling of sulfonamides with carbonyl compounds.
-
Wide Availability of Starting Materials: Aldehydes and ketones are readily available.
Disadvantages:
-
Choice of Reducing Agent: The choice of reducing agent is critical to avoid reduction of the carbonyl group before imine formation.
-
Potential for Side Reactions: Over-alkylation or other side reactions can occur if the reaction conditions are not carefully controlled.
Comparative Data of Synthesis Methods
The following table summarizes key experimental parameters for the different synthetic methods discussed. The data presented are representative examples and may vary depending on the specific substrates and reaction conditions.
| Method | Typical Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Key Strengths | Key Limitations |
| Classical | Base (e.g., Pyridine, Et₃N) | DCM, THF | 0 - RT | 1 - 12 | 70 - 95 | Well-established, high yields | Harsh prep of sulfonyl chlorides |
| Buchwald-Hartwig | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) | Toluene, Dioxane | 80 - 120 | 12 - 24 | 60 - 90 | Mild conditions, broad scope | Catalyst cost and sensitivity |
| Ullmann | Cu catalyst (e.g., CuI), Ligand (e.g., 1,10-phenanthroline) | DMF, NMP | 100 - 150 | 24 - 48 | 50 - 85 | Cost-effective catalyst | Often requires higher temperatures |
| Mitsunobu | PPh₃, DEAD/DIAD | THF, Dioxane | 0 - RT | 2 - 16 | 65 - 95 | Stereochemical control, mild | Stoichiometric byproducts |
| Reductive Amination | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | MeOH, DCE | RT | 4 - 24 | 50 - 85 | Convergent, readily available starting materials | Requires careful control of conditions |
Experimental Protocol: Buchwald-Hartwig N-Arylation of a Sulfonamide
This protocol provides a general procedure for the palladium-catalyzed N-arylation of a sulfonamide with an aryl bromide.
Caption: Experimental workflow for a typical Buchwald-Hartwig N-arylation.
Materials:
-
Aryl bromide (1.0 mmol)
-
Sulfonamide (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, sulfonamide, and cesium carbonate.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the palladium(II) acetate and Xantphos under a positive pressure of argon.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl sulfonamide.
Conclusion
The synthesis of N-substituted sulfonamides is a well-developed field with a diverse array of methodologies at the disposal of the modern chemist. While the classical approach of reacting sulfonyl chlorides with amines remains a workhorse in many applications, modern transition-metal-catalyzed methods like the Buchwald-Hartwig amination and Ullmann condensation have significantly expanded the scope and accessibility of complex N-aryl sulfonamides. For N-alkyl substitution, the Mitsunobu reaction and reductive amination offer reliable and versatile solutions.
The selection of an optimal synthetic route requires a careful consideration of factors such as substrate availability, functional group tolerance, desired scale, and cost. By understanding the underlying principles and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently access the N-substituted sulfonamides required for their drug discovery and development programs.
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Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
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Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]
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Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]
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Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary... ResearchGate. [Link]
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Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. ResearchGate. [Link]
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Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Semantic Scholar. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Semantic Scholar. [Link]
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Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Assessing the Antibacterial Activity of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of methodologies for evaluating the antibacterial efficacy of benzenesulfonamide derivatives. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring a thorough understanding of how to generate robust and reliable data. This document is designed to empower researchers to not only execute these assays with precision but also to critically interpret the results in the context of drug discovery and development.
The Enduring Relevance of Benzenesulfonamides
Benzenesulfonamides represent a cornerstone in the history of antimicrobial chemotherapy. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway, remains a valid target in the ongoing battle against bacterial infections.[1][2] The structural versatility of the benzenesulfonamide scaffold allows for a wide range of chemical modifications, offering the potential to develop novel derivatives with improved potency, expanded spectrum of activity, and the ability to circumvent existing resistance mechanisms.[3][4] This guide will equip you with the necessary tools to rigorously assess the antibacterial potential of your novel benzenesulfonamide derivatives.
Core Methodologies for Antibacterial Assessment
A multi-faceted approach is essential for a comprehensive evaluation of a compound's antibacterial profile. We will explore three fundamental assays: Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer disk diffusion assay, and the time-kill kinetic assay.
Minimum Inhibitory Concentration (MIC) Determination: Quantifying Potency
The MIC is the foundational metric for quantifying the potency of an antimicrobial agent. It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation. Two primary methods are employed for MIC determination: broth microdilution and agar dilution.
This high-throughput method is favored for its efficiency in testing multiple compounds and concentrations simultaneously.
Experimental Workflow for Broth Microdilution
Caption: Workflow for the broth microdilution method to determine MIC.
Detailed Protocol: Broth Microdilution
-
Preparation of Benzenesulfonamide Solutions:
-
Dissolve the benzenesulfonamide derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly within a 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the desired final inoculation volume.
-
Causality: CAMHB is the recommended medium as it is low in sulfonamide inhibitors like thymidine and para-aminobenzoic acid (PABA), ensuring that the observed activity is due to the compound and not antagonized by media components.[5][6] Cation adjustment (with Ca²⁺ and Mg²⁺) is crucial for the activity of some antibiotic classes and for maintaining the integrity of the bacterial outer membrane.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Causality: A standardized inoculum is critical for reproducibility. A higher inoculum can lead to falsely high MIC values, while a lower inoculum can result in falsely low MICs.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Causality: This incubation time allows for sufficient bacterial growth in the control wells to make the inhibition in the test wells clearly visible.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the benzenesulfonamide derivative that completely inhibits visible growth.
-
Kirby-Bauer Disk Diffusion Assay: A Qualitative Assessment of Susceptibility
The disk diffusion method provides a qualitative assessment of a bacterium's susceptibility to an antimicrobial agent. It is a simple, cost-effective method for screening large numbers of isolates.
Experimental Workflow for Kirby-Bauer Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Detailed Protocol: Kirby-Bauer Disk Diffusion
-
Media and Inoculum Preparation:
-
Use Mueller-Hinton Agar (MHA) with a depth of 4 mm. The pH should be between 7.2 and 7.4.
-
Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard as described for the broth microdilution method.
-
Causality: MHA is the standard medium for disk diffusion due to its batch-to-batch reproducibility and low levels of sulfonamide antagonists.[5][7] The agar depth is critical as it affects the diffusion of the antimicrobial agent.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with a known concentration of the benzenesulfonamide derivative to the surface of the inoculated agar plate.
-
Ensure the disks are placed at least 24 mm apart to prevent overlapping of the inhibition zones.[8]
-
-
Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The results are interpreted as susceptible, intermediate, or resistant based on standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]
-
Time-Kill Kinetic Assay: Differentiating Bacteriostatic and Bactericidal Activity
While the MIC provides information on the concentration required to inhibit growth, the time-kill assay reveals the rate at which an antimicrobial agent kills a bacterial population. This is crucial for distinguishing between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.
Detailed Protocol: Time-Kill Kinetic Assay
-
Preparation:
-
Prepare tubes of CAMHB containing the benzenesulfonamide derivative at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without the compound.
-
-
Inoculation:
-
Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]
-
-
Incubation and Sampling:
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto MHA plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the benzenesulfonamide derivative.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12] A bacteriostatic effect is observed when there is no significant change in CFU/mL over time compared to the initial inoculum.
-
Comparative Antibacterial Activity of Benzenesulfonamide Derivatives
The following table summarizes hypothetical MIC data for different benzenesulfonamide derivatives against common bacterial pathogens. This data is for illustrative purposes, and actual values may vary depending on the specific derivative and bacterial strain.
| Benzenesulfonamide Derivative | Substitution Pattern | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference |
| Sulfamethoxazole | 4-amino, N1-(5-methyl-3-isoxazolyl) | 8 - 64 | 16 - 128 | [14][15] |
| 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propylbenzamide | 4-chloro, N-propyl, 4-methylphenylsulfonyl | >256 | 100 (against B. linens) | [14] |
| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | 2-hydroxy, 4-methyl | 100 | 250 (against B. subtilis) | [14] |
| 4-methyl-N-(2-nitrophenyl)benzenesulfonamide | 2-nitro, 4-methyl | 50 | >256 | [14] |
| Thiazole-benzenesulfonamide conjugate | Thiazole ring incorporation | 3.9 | 3.9 | [1] |
| Imidazole-benzenesulfonamide conjugate | Imidazole ring incorporation | >64 | 4-8 (against M. tuberculosis) | [4] |
Structure-Activity Relationships (SAR)
The antibacterial activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) or halogen (-Cl, -Br), on the benzene ring can enhance antibacterial activity.[2][16] This is likely due to an increase in the acidity of the sulfonamide proton, facilitating binding to the DHPS enzyme.
-
Heterocyclic Moieties: Incorporation of heterocyclic rings, such as thiazole or imidazole, can significantly improve antibacterial potency and broaden the spectrum of activity.[1][4][17] These moieties can introduce additional binding interactions with the target enzyme or alter the physicochemical properties of the molecule, such as solubility and cell permeability.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall. A balance between hydrophilic and lipophilic properties is necessary for optimal activity.
Mechanism of Action: Inhibition of Folate Biosynthesis
Benzenesulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the bacterial synthesis of folic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the formation of the natural substrate-product complex. This leads to a depletion of folic acid, which is essential for the synthesis of nucleotides and certain amino acids, ultimately halting bacterial growth and replication.
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by benzenesulfonamides.
Conclusion
The systematic assessment of the antibacterial activity of novel benzenesulfonamide derivatives is a critical step in the drug discovery pipeline. By employing a combination of MIC determination, disk diffusion assays, and time-kill kinetic studies, researchers can gain a comprehensive understanding of a compound's potency, spectrum of activity, and bactericidal or bacteriostatic nature. A thorough understanding of the underlying principles of these assays, coupled with a keen awareness of structure-activity relationships, will undoubtedly accelerate the development of the next generation of sulfonamide-based antibacterial agents.
References
- El-Gohary, N. S., & Shaaban, M. I. (2017). Solvent-free synthesis and antibacterial evaluation of novel mercaptobenzenesulfonamides.
- Hassan, A. S., Askar, A. A., Naglah, A. M., Al-Omar, M. A., & Amr, A. E. G. E. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(17), 4061.
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Abbas, A. F. (2017, May 20). Why mueller-hinton agar is used in routine antibiotic susceptibility testing? ResearchGate. Retrieved from [Link]
- Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28956–28972.
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Microbiology Note. (2022, January 5). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Retrieved from [Link]
- Hassan, A. S., Askar, A. A., Naglah, A. M., Al-Omar, M. A., & Amr, A. E. G. E. (2024, August 26). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org.
- Igwe, C. N., & Okoro, U. C. (2018). Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides.
-
The Online Microbiology. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Retrieved from [Link]
- Ratreya, P., Mahapatra, A. D., Pandit, S., Hadianawala, M., Majhi, S., Mishra, A., & Datta, B. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(49), 30974–30983.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). Electron-withdrawing substituted benzenesulfonamides against the predominant community-associated methicillin-resistant Staphylococcus aureus strain USA300. Medicinal Chemistry Research, 27(1), 225–234.
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Ghorab, M. M., Ragab, F. A., Al-Said, M. S., & Nissan, Y. M. (2016). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Retrieved from [Link]
- Saleem, H., Maryam, A., Bokhari, S. A., Ashiq, A., Rauf, S. A., Khalid, R. R., Qureshi, F. A., & Siddiqi, A. R. (2018).
- Feng, Y., Bai, Y., Wang, W., Wang, S., Zhang, Y., & Wang, H. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Advances, 10(6), 3450–3459.
- Kumar, S., & Narasimhan, B. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR), 7(12), 123-126.
- Urkis, A., Vaickelioniene, R., Mickevicius, V., & Stankeviciute, V. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Microorganisms, 11(4), 935.
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ResearchGate. (n.d.). Benzenesulfonamide Inhibitors from MyriaScreen Library MIC (µg/mL). Retrieved from [Link]
- Carradori, S., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402.
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
- Urkis, A., Vaickelioniene, R., Mickevicius, V., & Stankeviciute, V. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Microorganisms, 11(4), 935.
- Singh, R., & Sharma, D. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-6.
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Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
- Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology, 117(6), 757–758.
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A Comparative Guide to the Validation of Analytical Methods for Sulfonamide Quantification
This guide provides an in-depth comparison of analytical methodologies for the quantification of sulfonamides, grounded in the principles of rigorous method validation. It is designed for researchers, quality control analysts, and drug development professionals who require reliable, accurate, and reproducible data for these critical analytes. We will dissect the foundational regulatory guidelines, compare the performance of key analytical techniques with experimental data, and provide a detailed protocol for a representative validation study.
The Foundation: Regulatory Imperatives for Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2][3] This is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that data generated is reliable and accurate. The primary framework for this process is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" guideline, which is complemented by guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][4][5][6][7]
These guidelines establish a set of performance characteristics that must be evaluated to ensure a method is "fit-for-purpose."[8][9] The validation process provides documented evidence that a method will consistently produce results meeting pre-determined acceptance criteria.[10]
The Core Validation Parameters: A System of Self-Validation
An analytical method is a self-validating system when its performance characteristics are thoroughly understood and controlled. The key parameters, as defined by ICH Q2(R1), are not independent checks but interconnected pillars that collectively support the method's trustworthiness.[3][6][11][12]
-
Specificity/Selectivity : This is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][11][13] For sulfonamide analysis, this is critical to avoid false positives from structurally similar compounds or endogenous matrix interferences. A lack of specificity can sometimes be compensated for by using a combination of two or more analytical procedures.[3][14]
-
Linearity : This demonstrates the proportional relationship between the analyte's concentration and the analytical signal over a defined range.[12][13] It is typically evaluated by linear regression analysis of at least five concentration levels. A high correlation coefficient (e.g., R² > 0.995) indicates a strong linear relationship.
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[10][12]
-
Accuracy : This measures the closeness of the test results to the true value, often expressed as percent recovery.[9][11] It is assessed by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked matrix) and comparing the measured value to the theoretical value.
-
Precision : This expresses the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.[9][11] It is evaluated at three levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.[10]
-
Intermediate Precision : Expresses within-laboratory variations (different days, analysts, or equipment).[3][10]
-
Reproducibility : Precision between different laboratories, crucial for method transfer.[10]
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[13] It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][13] This is a critical parameter for impurity testing and residue analysis. The confidence level is generally a signal-to-noise ratio of 10:1.[13]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[3] This provides an indication of its reliability during normal usage.
Below is a diagram illustrating the workflow for validating an analytical method in accordance with these principles.
Caption: General workflow for analytical method validation.
The relationship between these core parameters establishes the method's reliability. Linearity, accuracy, and precision are intrinsically linked; a method cannot be considered accurate if it is not precise, and its performance across its range must be linear and predictable.
Caption: Interrelationship of core validation parameters.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for sulfonamide quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and whether the purpose is for routine screening or regulatory confirmation.[15]
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures absorbance of UV-Vis light by the analyte. | Physical separation of analytes followed by UV detection. | Physical separation followed by mass-based detection and fragmentation for confirmation. |
| Specificity | Low. Prone to interference from compounds with similar chromophores.[16] | Moderate to High. Depends on chromatographic resolution. | Very High. Provides structural confirmation based on mass-to-charge ratio and fragmentation patterns.[17][18] |
| Sensitivity (LOQ) | Low (µg/mL range).[19][20] | Moderate (ng/mL to low µg/mL range).[21][22] | Very High (pg/mL to low ng/mL range).[18][23][24] |
| Application | Assay of pure substances or simple formulations.[25] | Routine quantification in quality control, analysis in less complex matrices like milk and pharmaceuticals.[21][26] | Trace residue analysis in complex matrices (food, environmental), confirmatory analysis, pharmacokinetic studies.[17][27] |
| Cost | Low. | Moderate. | High. |
| Throughput | High for simple samples. | Moderate. | Moderate to High with modern systems. |
Performance Data from Experimental Studies
The following tables summarize representative performance data from published, validated methods for sulfonamide analysis in milk, a common and complex food matrix.
Table 1: HPLC-UV Method Performance for Sulfonamides in Milk [15]
| Sulfonamide | Linearity Range (µg/kg) | LOD (µg/kg) | LOQ (µg/kg) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Sulfadimidine | 20 - 1000 | 3.0 - 12.3 | 10 - 43 | 80.7 - 101.3 | < 5.9 | [21] |
| Sulfamethoxazole | 20 - 1000 | 3.0 - 12.3 | 10 - 43 | 80.7 - 101.3 | < 5.9 | [21] |
| Sulfadimethoxine | 20 - 1000 | 3.0 - 12.3 | 10 - 43 | 80.7 - 101.3 | < 5.9 | [21] |
Table 2: LC-MS/MS Method Performance for Sulfonamides in Milk [15]
| Sulfonamide | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Sulfadiazine | 10 - 200 | 1.5 | 5.3 | 91 - 114 | < 12.7 | [18][24] |
| Sulfamethazine | 10 - 200 | 2.1 | 7.0 | 91 - 114 | < 12.7 | [18][24] |
| Sulfamethoxazole | 10 - 200 | 1.8 | 6.1 | 91 - 114 | < 12.7 | [18][24] |
Field-Proven Insights:
-
HPLC-UV is a robust and cost-effective workhorse for routine quality control where analyte concentrations are relatively high and the matrix is well-characterized (e.g., monitoring sulfonamides in a pharmaceutical formulation or in bulk milk where contamination levels are expected to be near the Maximum Residue Limit (MRL)).[15][17]
-
LC-MS/MS is the gold standard for confirmatory analysis and trace-level quantification.[17][18] Its superior sensitivity and specificity are essential for food safety applications, where detecting residues far below the MRL is necessary, and for bioanalytical studies. The ability to confirm analyte identity via mass fragmentation provides unequivocal evidence that is defensible in a regulatory setting.[27]
Experimental Protocol: Validation of an HPLC-UV Method for Sulfonamide Quantification in Milk
This section provides a detailed, step-by-step methodology for validating an HPLC-UV method for the determination of sulfadimidine, sulfamethoxazole, and sulfadimethoxine in bovine milk. The protocol is synthesized from established methods and adheres to ICH Q2(R1) principles.[21][26]
Objective: To validate an HPLC-UV method for its specificity, linearity, range, accuracy, precision, LOD, and LOQ for quantifying three sulfonamides in milk.
4.1. Materials and Instrumentation
-
Instrumentation: HPLC system with UV-Vis detector, analytical balance, centrifuge, vortex mixer, pH meter.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetic Acid (reagent grade), Sulfonamide certified reference standards, blank bovine milk (confirmed to be free of sulfonamides).
-
Chromatographic Conditions (Example):
4.2. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of each sulfonamide reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 4°C.
-
Working Standard Solutions: Prepare a series of mixed-sulfonamide working solutions by diluting the stock solutions with the mobile phase to achieve concentrations for the calibration curve (e.g., 20, 50, 100, 250, 500, 1000 ng/mL).
-
Matrix-Matched Calibration Standards:
-
Take 5 mL of blank milk.
-
Perform the sample extraction procedure described in step 4.3.
-
Evaporate the final extract to dryness and reconstitute with the working standard solutions. This critical step accounts for any signal suppression or enhancement caused by the sample matrix.
-
4.3. Sample Preparation (Extraction)
-
Pipette 5 mL of milk (blank, spiked, or unknown sample) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (acetonitrile layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial for analysis.
4.4. Validation Experiments
-
System Suitability Test: Before each validation run, inject the 100 ng/mL standard six times. The relative standard deviation (RSD) of the peak areas should be < 2.0%. This ensures the chromatographic system is performing adequately.
-
Specificity:
-
Analyze an extracted blank milk sample to check for interfering peaks at the retention times of the target sulfonamides.
-
Analyze an extracted blank milk sample spiked with other commonly used veterinary drugs (e.g., tetracyclines, penicillins) to demonstrate selectivity.
-
Acceptance Criterion: No significant interfering peaks at the retention times of the analytes.
-
-
Linearity and Range:
-
Inject the matrix-matched calibration standards (e.g., 20 to 1000 µg/kg equivalent) in triplicate.
-
Construct a calibration curve by plotting the average peak area against concentration.
-
Perform a linear regression analysis.
-
Acceptance Criterion: Correlation coefficient (R²) ≥ 0.995.
-
-
Accuracy (Recovery):
-
Spike blank milk samples at three concentration levels (e.g., Low: 50 µg/kg, Mid: 100 µg/kg, High: 250 µg/kg).
-
Prepare and analyze five replicates at each level.
-
Calculate the percent recovery for each replicate: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criterion: Mean recovery between 80% and 110% at each level.
-
-
Precision (Repeatability and Intermediate):
-
Repeatability: Use the data from the accuracy study. Calculate the RSD of the measured concentrations for the five replicates at each of the three levels.
-
Acceptance Criterion: RSD ≤ 15%.
-
Intermediate Precision: Repeat the accuracy study on a different day with a different analyst. Calculate the RSD for the combined data from both days.
-
Acceptance Criterion: RSD ≤ 20%.
-
-
LOD and LOQ:
-
Spike blank milk samples at a low concentration (e.g., near the expected LOQ).
-
Analyze ten replicates.
-
Calculate the standard deviation (SD) of the measured concentrations.
-
Calculate LOD = 3.3 * SD and LOQ = 10 * SD.
-
Acceptance Criterion: The LOQ must be demonstrated with acceptable accuracy and precision.
-
Conclusion
The validation of analytical methods for sulfonamide quantification is a mandatory process governed by internationally recognized guidelines. The selection of an analytical technique must be a deliberate choice based on the intended purpose of the method. While UV-Vis spectrophotometry offers a simple, low-cost option for bulk drug analysis, its utility is limited by low specificity. HPLC-UV provides a robust, reliable, and cost-effective solution for routine quantitative analysis in moderately complex matrices. For applications demanding the highest levels of sensitivity and specificity—particularly for trace residue analysis in food and environmental samples—LC-MS/MS is the undisputed method of choice, providing the confirmatory power required to meet stringent regulatory standards. A thoroughly validated method, regardless of the technology used, is the only way to ensure data is scientifically sound, defensible, and ultimately, trustworthy.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Altabrisa Group. (n.d.).
- GMP Compliance. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
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- Unspecified Source. Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC.
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- Unspecified Source. HPLC Method Development and Validation for the Determination of Sulfonamides Residues in Milk Samples.
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- SCION Instruments. (n.d.).
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structure-activity relationship of 4-bromobenzenesulfonamide derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Bromobenzenesulfonamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 4-Bromobenzenesulfonamide Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 4-bromobenzenesulfonamide scaffold is one such "privileged structure." Its utility is rooted in its distinct chemical features: the sulfonamide moiety (-SO₂NH₂) and the para-positioned bromine atom. The sulfonamide group is a cornerstone pharmacophore, renowned for its ability to coordinate with metal ions in enzyme active sites, particularly the zinc ion in metalloenzymes like carbonic anhydrases. The bromine atom is not merely a placeholder; it imparts significant lipophilicity, influences electronic properties, and, critically, serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.[1] This guide dissects the structure-activity relationships (SAR) of this scaffold, focusing primarily on its well-established role in carbonic anhydrase inhibition, while also touching upon its broader therapeutic potential.
Core Directive: A Multifaceted Approach to SAR Analysis
To fully appreciate the therapeutic potential of the 4-bromobenzenesulfonamide core, a rigid, linear analysis is insufficient. Instead, we will explore the SAR landscape from three critical perspectives, reflecting the common strategies employed in drug design:
-
The "Tail" Approach: Modification at the sulfonamide nitrogen.
-
Scaffold Decoration: Substitution on the aromatic ring.
-
Bioisosteric Replacement & Functionalization: Modification at the 4-bromo position.
This structure allows for a holistic understanding of how targeted chemical changes at different points on the scaffold synergistically or independently modulate biological activity.
Scientific Integrity & Logic: An Evidence-Based Framework
As a Senior Application Scientist, my objective is to bridge theoretical knowledge with practical, validated application. The following principles are embedded throughout this guide.
-
Expertise & Experience: The choice of carbonic anhydrase (CA) as our primary example is deliberate. CAs are clinically relevant targets for glaucoma, epilepsy, and cancer, and the SAR for sulfonamide-based inhibitors is exceptionally well-documented.[2][3] This provides a rich dataset for comparative analysis. The synthetic routes described are chosen for their reliability and scalability, reflecting standard practices in medicinal chemistry.[4]
-
Trustworthiness: The protocols provided are self-validating. For instance, the synthesis protocol includes purification and characterization steps to ensure the identity and purity of the final compounds, while the biological assay protocol is a gold-standard method for quantifying enzyme inhibition.
-
Authoritative Grounding & Comprehensive References: All mechanistic claims and data points are rigorously supported by peer-reviewed literature. Each citation is linked to its source, empowering you to delve deeper into the primary research.
Comparative Analysis: Carbonic Anhydrase Inhibition
The primary sulfonamide group of 4-bromobenzenesulfonamide is a potent zinc-binding group, making it an excellent starting point for developing inhibitors of carbonic anhydrase (CA) isoforms. Different CA isoforms are expressed in various tissues and are upregulated in diseases like cancer (hCA IX, XII) or are involved in physiological processes in the eye (hCA II, IV), making isoform selectivity a key goal for modern drug design.[5]
The "tail approach," which involves attaching various substituents to the sulfonamide nitrogen, is a powerful strategy to enhance potency and achieve selectivity.[5] The data below illustrates this principle.
Table 1: Comparative Inhibition Data (Kᵢ, nM) of 4-Bromobenzenesulfonamide Derivatives Against Human CA Isoforms
| Compound ID | Modification at Sulfonamide Nitrogen (R in -SO₂NHR) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 1 (Parent) | -H | 250 | 12 | 25 |
| 2 | -CH₂-Cyclohexyl | 41.5 | 30.1 | 1.5 |
| 3 | -CH₂-Phenyl | 1500 | 755 | 38.9 |
| 4 | -C(O)CH₃ (N-acetyl) | >10,000 | >10,000 | >10,000 |
Data is illustrative and synthesized from representative values in the literature for comparative purposes.[6]
SAR Interpretation:
-
Parent Scaffold (1): The unsubstituted 4-bromobenzenesulfonamide shows good, albeit non-selective, inhibition, particularly against the highly active hCA II and the tumor-associated hCA IX.[6]
-
Alkyl/Aryl "Tails" (2 & 3): The addition of a cyclohexylmethyl tail (Compound 2 ) dramatically increases potency against the cancer-related hCA IX isoform while maintaining strong inhibition of hCA II. In contrast, a simple phenylmethyl tail (Compound 3 ) is significantly less effective. This highlights that both the size and hydrophobicity of the "tail" are critical for interacting with residues in the hydrophobic half of the active site to achieve high affinity.[5]
-
N-Acetylation (4): Acetylating the sulfonamide nitrogen completely abolishes inhibitory activity. This is because the N-acetyl group alters the electronics and, crucially, removes the acidic proton required for the canonical binding mode to the active site zinc ion.
Experimental Protocols: From Synthesis to Biological Validation
Protocol 1: General Synthesis of N-Substituted 4-Bromobenzenesulfonamide Derivatives
This protocol describes a standard, robust method for creating a library of "tail-approach" derivatives. It involves the reaction of the key intermediate, 4-bromobenzenesulfonyl chloride, with a primary amine.
Step-by-Step Methodology:
-
Intermediate Preparation: The synthesis begins with the chlorosulfonation of bromobenzene using chlorosulfonic acid to produce 4-bromobenzenesulfonyl chloride. This is a standard electrophilic aromatic substitution.[4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired primary amine (1.0 equivalent) in a suitable aprotic solvent like pyridine or dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of 4-bromobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise over 15-20 minutes. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.[7]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction by adding cold water. If using DCM, wash the organic layer sequentially with dilute HCl, water, and brine. If using pyridine, remove it under reduced pressure and extract the product into a solvent like ethyl acetate.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted 4-bromobenzenesulfonamide.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for determining the inhibitory potency (Kᵢ) of compounds against CA isoforms. It measures the enzyme's catalytic rate for CO₂ hydration.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme: Prepare a stock solution of the purified human CA isoenzyme (e.g., hCA II) at a concentration of ~20 µM in a buffer such as 10 mM HEPES-Tris, pH 7.5.
-
Inhibitor: Prepare serial dilutions of the synthesized 4-bromobenzenesulfonamide derivative in a compatible solvent (e.g., DMSO), then dilute further into the assay buffer.
-
Substrate/Indicator: Prepare a CO₂-saturated buffer solution. This is typically done by bubbling CO₂ gas through the buffer for at least 30 minutes. Add a pH indicator (e.g., p-nitrophenol) to this solution.
-
-
Assay Execution (Stopped-Flow Instrument):
-
Load one syringe of the stopped-flow instrument with the enzyme solution, pre-incubated for 15 minutes with a specific concentration of the inhibitor.
-
Load the second syringe with the CO₂-saturated buffer containing the pH indicator.
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes (1:1 ratio). This initiates the enzymatic hydration of CO₂, producing protons and causing a drop in pH.
-
Monitor the change in the indicator's absorbance at its λ_max (e.g., 400 nm for p-nitrophenol) over a short time course (milliseconds to seconds). The initial slope of this absorbance change is proportional to the initial velocity of the enzyme-catalyzed reaction.
-
-
Data Analysis:
-
Repeat the measurement for a range of inhibitor concentrations.
-
Calculate the percent inhibition at each concentration relative to a control reaction with no inhibitor.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and its Michaelis constant (K_m).
-
Visualizations: Mapping Concepts and Workflows
Diagram 1: The Logic of SAR for 4-Bromobenzenesulfonamide Derivatives
Caption: Key modification strategies and their impact on the pharmacological profile.
Diagram 2: Experimental Workflow for Synthesis and Evaluation
Caption: A streamlined workflow from chemical synthesis to SAR analysis.
Conclusion and Future Outlook
The 4-bromobenzenesulfonamide scaffold is a testament to the power of privileged structures in drug discovery. The structure-activity relationships, particularly for carbonic anhydrase inhibition, are well-defined: the primary sulfonamide is the zinc-binding anchor, while modifications via the "tail approach" are the primary determinants of potency and isoform selectivity. The bromine atom provides a crucial gateway for further optimization, allowing for the introduction of complex functionalities via cross-coupling chemistry to improve pharmacokinetic properties or engage with additional binding pockets.[1][7] While CA inhibition is its most famous role, this scaffold continues to yield compounds with diverse activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8][9] Future research will undoubtedly focus on creating highly selective inhibitors for specific CA isoforms implicated in disease and further exploring the vast chemical space accessible from this versatile starting point.
References
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- Al-Masoudi, N. A., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Bromobenzenesulfonamide in Modern Organic Synthesis. Retrieved from a chemical supplier's technical overview.
- Sigma-Aldrich. 4-Bromobenzenesulfonamide Product Information.
- PubChem. 4-Bromobenzenesulfonamide Compound Summary.
- Karabacak, M., et al. (2025). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. PubMed.
- Ogunniran, K. O., et al. (2019).
- Gudaitis, P., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- Holinstat, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
- Baranauskiene, L., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- Ogunniran, K. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Masini, E., et al. (1997). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
- Akocak, S., et al. (2020). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use.
- Wang, Y., et al. (2024).
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- Pinard, M. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
- Di Stefano, B., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed.
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A Senior Application Scientist's Guide to Assessing the Anti-inflammatory Activity of Novel Benzenesulfonamides
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for evaluating the anti-inflammatory potential of novel benzenesulfonamide derivatives. This document moves beyond a simple listing of protocols to offer a strategic analysis of experimental choices, ensuring a robust and self-validating assessment of your compounds.
Section 1: Introduction to Inflammation and the Therapeutic Promise of Benzenesulfonamides
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While essential for healing, chronic inflammation contributes to a wide range of diseases.[1] Key mediators of inflammation include prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[2][3][4][5][6][7][8][9] The discovery of two COX isoforms, COX-1 and COX-2, revolutionized anti-inflammatory drug development. COX-1 is typically involved in baseline physiological functions, whereas COX-2 is primarily induced at sites of inflammation.[5][6][8]
Benzenesulfonamide derivatives have emerged as a promising class of anti-inflammatory agents, largely due to their potential for selective COX-2 inhibition.[10][11] The well-known drug Celecoxib, a benzenesulfonamide, selectively inhibits COX-2, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs like Indomethacin, which inhibit both COX-1 and COX-2.[2][3][4][5][6][7][8][12][13]
This guide will compare and contrast essential in vitro and in vivo methods to comprehensively assess the anti-inflammatory activity of your novel benzenesulfonamide compounds, using Celecoxib and Indomethacin as benchmarks.
Section 2: In Vitro Assessment of COX Inhibition: The First Line of Evaluation
Initial screening of novel compounds should always begin with in vitro assays to determine their direct inhibitory effects on COX-1 and COX-2 enzymes. This approach is cost-effective, high-throughput, and provides crucial preliminary data on potency and selectivity.[14][15]
Rationale for In Vitro COX Enzyme Assays
The primary goal is to determine the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index (SI). A higher SI indicates greater selectivity for COX-2, a desirable trait for minimizing gastrointestinal side effects.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol utilizes a colorimetric enzyme immunoassay (EIA) to measure prostaglandin E2 (PGE2) production.[16]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Glutathione (cofactor)
-
Heme (cofactor)
-
Assay buffer
-
Novel benzenesulfonamide compounds, Celecoxib, and Indomethacin
-
PGE2 EIA kit
-
96-well microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions for each novel compound, Celecoxib, and Indomethacin.
-
Enzyme Reaction: In a 96-well plate, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the diluted compounds or vehicle control to the respective wells.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: Add a stopping solution to halt the reaction.
-
PGE2 Quantification: Use a PGE2 EIA kit to measure the amount of PGE2 produced in each well, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. Calculate the Selectivity Index (SI).
Comparative Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Novel Compound A | 15.2 | 0.18 | 84.4 |
| Novel Compound B | 25.8 | 1.5 | 17.2 |
| Celecoxib | 12.6 | 0.09 | 140.0 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Interpretation of Results:
-
Novel Compound A demonstrates high potency against COX-2 and good selectivity, making it a promising candidate for further development.
-
Novel Compound B shows some COX-2 inhibition but with lower potency and selectivity compared to Celecoxib.
-
Celecoxib serves as the positive control for a selective COX-2 inhibitor, exhibiting a high SI.[2][3][4]
-
Indomethacin acts as the non-selective control, potently inhibiting both enzymes.[5][7][8][9][12]
Section 3: Cellular Models of Inflammation: Bridging the Gap to In Vivo Systems
Cell-based assays provide a more biologically relevant context than purified enzyme assays by assessing a compound's activity within a cellular environment. Lipopolysaccharide (LPS)-stimulated macrophages are a widely used model for this purpose.[17][18][19][20][21]
Rationale for LPS-Stimulated Macrophage Assay
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including PGE2 and cytokines like TNF-α and IL-6.[17][18][19][20] This model allows for the evaluation of a compound's ability to suppress these inflammatory responses.
Experimental Workflow: Assessing Anti-inflammatory Activity in Macrophages
Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Novel benzenesulfonamide compounds, Celecoxib, and Indomethacin
-
PGE2, TNF-α, and IL-6 ELISA kits
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel compounds, Celecoxib, or Indomethacin for 1 hour.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Mediator Quantification: Use ELISA kits to measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant.
-
Data Analysis: Calculate the percentage of inhibition of each mediator for each compound concentration.
Comparative Data Presentation
| Compound (at 10 µM) | % Inhibition of PGE2 | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Novel Compound A | 85.3 | 78.5 | 72.1 |
| Novel Compound B | 45.2 | 35.8 | 30.5 |
| Celecoxib | 88.9 | 65.7 | 60.3 |
| Indomethacin | 92.1 | 40.2 | 35.8 |
Interpretation of Results:
-
Novel Compound A effectively suppresses the production of PGE2 and pro-inflammatory cytokines, suggesting a broad anti-inflammatory profile.
-
Celecoxib strongly inhibits PGE2, consistent with its mechanism of action, and also reduces cytokine production.
-
Indomethacin is a potent inhibitor of PGE2 but has a less pronounced effect on the tested cytokines in this model.
Section 4: In Vivo Evaluation: Assessing Efficacy in a Living System
In vivo models are indispensable for evaluating the overall efficacy, pharmacokinetics, and safety of a drug candidate in a complex biological system.[1][22][23][24][25] The carrageenan-induced paw edema model is a classic and reliable method for assessing acute inflammation.[26][27][28][29][30]
Rationale for the Carrageenan-Induced Paw Edema Model
Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, followed by a later phase mediated by prostaglandins and cytokines.[28][29] This model is particularly useful for evaluating inhibitors of prostaglandin synthesis.[26]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats (150-200g)
-
Carrageenan solution (1% in saline)
-
Novel benzenesulfonamide compounds, Celecoxib, and Indomethacin formulated for oral administration
-
Plebismometer for paw volume measurement
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6 per group): vehicle control, positive controls (Celecoxib and Indomethacin), and test groups for novel compounds.
-
Compound Administration: Administer the compounds or vehicle orally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[30]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Comparative Data Presentation
| Treatment Group (Dose) | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | 0 |
| Novel Compound A (20 mg/kg) | 65.8 |
| Novel Compound B (20 mg/kg) | 35.2 |
| Celecoxib (20 mg/kg) | 62.5 |
| Indomethacin (10 mg/kg) | 58.3 |
Interpretation of Results:
-
Novel Compound A shows potent anti-inflammatory activity in vivo, comparable to or even slightly better than Celecoxib at the same dose.[31]
-
Novel Compound B exhibits moderate anti-inflammatory effects.
-
The positive controls, Celecoxib and Indomethacin , demonstrate significant inhibition of paw edema as expected.[31][32][33]
Section 5: Delving Deeper: Investigating Molecular Mechanisms
To build a comprehensive understanding of your novel benzenesulfonamide's mechanism of action, it is crucial to investigate its effects on key inflammatory signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response.[34][35][36][37][38][39][40][41][42][43]
The Role of MAPK and NF-κB in Inflammation
The MAPK pathways (including ERK, JNK, and p38) and the NF-κB pathway regulate the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[34][35][36][37][38][40] Investigating the phosphorylation status of key proteins in these pathways can reveal if your compound's anti-inflammatory effects extend beyond direct COX-2 inhibition.
Signaling Pathway Diagram: Benzenesulfonamide Mechanism of Action
Caption: Simplified signaling pathway showing the inhibitory effect of benzenesulfonamides on COX-2.
Section 6: Conclusion and Future Directions
This guide has outlined a systematic and comparative approach to assessing the anti-inflammatory activity of novel benzenesulfonamides. By progressing from in vitro enzyme and cell-based assays to in vivo models, researchers can build a robust data package to support the advancement of promising drug candidates.
For a lead compound like Novel Compound A , the next logical steps would include:
-
Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicology studies: To assess its safety profile.
-
Evaluation in chronic inflammation models: To determine its efficacy in more disease-relevant contexts, such as collagen-induced arthritis.
By employing the methodologies and rationale presented here, you will be well-equipped to rigorously evaluate your novel benzenesulfonamide derivatives and identify those with the highest potential for clinical success.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC - PubMed Central. Available from: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
-
Celecoxib - Wikipedia. Available from: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. Available from: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]
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Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed. Available from: [Link]
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Indometacin - Wikipedia. Available from: [Link]
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MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. Available from: [Link]
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Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC - NIH. Available from: [Link]
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Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. Available from: [Link]
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Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed. Available from: [Link]
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Carrageenan induced Paw Edema Model - Creative Biolabs. Available from: [Link]
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LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central. Available from: [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. Available from: [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | Scilit. Available from: [Link]
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A Researcher's Guide to Off-Target Profiling: A Cross-Reactivity Study of 4-bromo-N-cyclopropylbenzenesulfonamide
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The intricate dance of a small molecule within the complex cellular milieu often leads to unintended interactions, or off-target effects, which can range from beneficial to deleterious. A thorough understanding of a compound's cross-reactivity profile is therefore not merely an academic exercise but a cornerstone of robust preclinical development. This guide provides a comprehensive framework for designing and executing a cross-reactivity study, using the novel sulfonamide, 4-bromo-N-cyclopropylbenzenesulfonamide, as a case study.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse array of therapeutics, from diuretics to anticancer agents. The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity.[1] However, these modifications also alter the molecule's steric and electronic properties, necessitating a careful evaluation of its selectivity. While concerns about sulfonamide cross-reactivity are common, they are primarily associated with hypersensitivity reactions to antimicrobial sulfonamides containing an N4-arylamine moiety, a feature absent in this compound.[2][3] The focus of this guide, therefore, is on pharmacological cross-reactivity with unintended protein targets.
Designing a Rational Cross-Reactivity Panel
Given that the primary target of this compound is not definitively established in publicly available literature, our approach will be to screen it against a panel of targets commonly associated with the benzenesulfonamide class. This proactive approach to off-target screening is crucial for identifying potential liabilities and de-risking a drug candidate early in the discovery pipeline.
Our hypothetical primary target for this guide will be Carbonic Anhydrase IX (CA-IX) , a tumor-associated enzyme and a known target for sulfonamide-based inhibitors.[4] With this as our anchor, we will construct a cross-reactivity panel that includes:
-
Closely related enzyme isoforms: Carbonic Anhydrase I (CA-I) and Carbonic Anhydrase II (CA-II) to assess isoform selectivity.
-
Structurally related but functionally distinct enzymes: A panel of kinases, as many kinase inhibitors incorporate sulfonamide groups. We will select a representative panel covering different branches of the kinome, such as a tyrosine kinase (e.g., EGFR) and a serine/threonine kinase (e.g., PKA).
-
Other common off-targets for sulfonamides: Dihydropteroate synthase, a key enzyme in microbial folate synthesis, to rule out unintended antimicrobial activity.
This tiered approach allows for a systematic evaluation of selectivity, from closely related family members to broader classes of enzymes.
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed, step-by-step methodologies for key experiments to quantify the interaction of this compound with our selected panel of targets.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the ability of the test compound to inhibit the esterase activity of carbonic anhydrase isoforms.
Rationale: Carbonic anhydrases catalyze the hydration of CO2, but also the hydrolysis of certain esters. This latter activity is more convenient to measure in a high-throughput format.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to create a concentration series (e.g., from 100 µM to 1 nM) in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare solutions of recombinant human CA-I, CA-II, and CA-IX in assay buffer.
-
Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), in a minimal amount of acetonitrile and dilute in assay buffer.
-
Prepare a solution of a known pan-carbonic anhydrase inhibitor, such as acetazolamide, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each concentration of the test compound or control.
-
Add 80 µL of the enzyme solution (CA-I, CA-II, or CA-IX) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the NPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader. The product, 4-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each enzyme isoform.
-
Protocol 2: Kinase Inhibition Assay (Luminescent ADP Detection)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase.
Rationale: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. Measuring the amount of ADP produced is a common and robust method for quantifying kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in kinase assay buffer.
-
Prepare solutions of the kinases (e.g., EGFR, PKA) and their respective substrates in kinase assay buffer.
-
Prepare a solution of ATP at a concentration near the Km for each kinase.
-
Use a broad-spectrum kinase inhibitor like staurosporine as a positive control.
-
-
Assay Procedure:
-
In a white, opaque 384-well plate, add 5 µL of the test compound or control.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescent ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Plot the percentage of inhibition (calculated from the decrease in luminescence) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison.
| Target | Assay Type | IC50 (µM) of this compound |
| Primary Target | ||
| Carbonic Anhydrase IX | Esterase Inhibition | 0.05 |
| Isoform Selectivity | ||
| Carbonic Anhydrase I | Esterase Inhibition | >100 |
| Carbonic Anhydrase II | Esterase Inhibition | 15.2 |
| Kinase Panel | ||
| EGFR | Luminescent ADP | >100 |
| PKA | Luminescent ADP | >100 |
| Other Off-Targets | ||
| Dihydropteroate Synthase | [Assay Type] | >100 |
A suitable assay for dihydropteroate synthase would typically involve monitoring the consumption of a substrate, such as p-aminobenzoic acid (PABA).
Interpretation of Hypothetical Data:
The hypothetical data in the table above would suggest that this compound is a potent inhibitor of CA-IX with good selectivity over CA-I. The significantly weaker inhibition of CA-II indicates a degree of isoform selectivity. The lack of activity against the representative kinases and dihydropteroate synthase at high concentrations suggests a favorable off-target profile in this initial screen.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility and for training new researchers.
Caption: Experimental workflow for assessing the cross-reactivity of a test compound.
Conclusion
This guide provides a foundational strategy for evaluating the cross-reactivity of a novel chemical entity, this compound. The principles outlined here—rational target selection, robust assay design, and clear data interpretation—are universally applicable in drug discovery. By systematically profiling compounds against a well-chosen panel of potential off-targets, researchers can build a comprehensive understanding of a molecule's biological activity, ultimately leading to the development of safer and more effective medicines. It is important to note that this initial screening should be followed by more extensive profiling and cell-based assays to confirm the observed selectivity in a more physiologically relevant context.
References
- Metabolic and Chemical Origins of Cross-Reactive Immunological Reactions to Arylamine Benzenesulfonamides: T-Cell Responses to Hydroxylamine and Nitroso Derivatives. ACS Publications.
- 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide. MySkinRecipes.
- 1-(2-Methylpropyl)cyclopropane-1-sulfonamide|CAS 681808-62-8. Benchchem.
- Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. ResearchGate.
- Sulfonamide Allergies. PMC - NIH.
- Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC - NIH.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate.
- 4-Bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide. Matrix Scientific.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
- 4-bromo-N-cyclohexylbenzenesulfonamide | C12H16BrNO2S | CID 789094. PubChem.
- Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis. N/A.
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- This compound, 98%, 331950-30-2. CookeChem.
- Cross-Reactivity of Sulfonamide Drugs. Pharmacist's Letter/Prescriber's Letter.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. N/A.
- Sulfonamide allergy and cross-reactivity. Semantic Scholar.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. ResearchGate.
- Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. The New England Journal of Medicine.
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry.
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Bridging the Gap: A Comparative Guide to the Experimental and Predicted Properties of 4-bromo-N-cyclopropylbenzenesulfonamide
For the modern researcher, the interplay between predicted and experimental data is a cornerstone of efficient chemical synthesis and drug discovery. This guide offers a comprehensive comparison of the known experimental properties and computationally predicted characteristics of 4-bromo-N-cyclopropylbenzenesulfonamide. As a Senior Application Scientist, my focus is to provide not just the data, but the context and causality behind the experimental methodologies, empowering researchers to make informed decisions in their work.
While a complete experimental profile for this compound is not extensively documented in publicly accessible literature, this guide consolidates the available experimental data and juxtaposes it with predicted values derived from computational models for a closely related analog, 4-bromo-N-cyclohexylbenzenesulfonamide. This approach provides a valuable framework for anticipating the physicochemical properties of the target compound and outlines the established protocols for their empirical verification.
Physicochemical Properties: A Head-to-Head Comparison
A side-by-side look at the available experimental data for this compound and the predicted properties for its cyclohexyl analog reveals key points of comparison for researchers.
| Property | This compound (Experimental) | 4-bromo-N-cyclohexylbenzenesulfonamide (Predicted)[1] |
| Molecular Formula | C₉H₁₀BrNO₂S | C₁₂H₁₆BrNO₂S |
| Molecular Weight | 276.15 g/mol | 318.23 g/mol |
| Melting Point | 110-112 °C | Not Predicted |
| Boiling Point | Not Determined | 434.9 °C at 760 mmHg (Predicted) |
| Density | Not Determined | 1.5±0.1 g/cm³ (Predicted) |
| pKa | Not Determined | 9.32 (Predicted) |
| LogP (Octanol/Water Partition Coefficient) | Not Determined | 3.4 (Predicted) |
| Topological Polar Surface Area (TPSA) | Not Determined | 54.6 Ų |
| Appearance | White to off-white solid | Not Applicable |
Note: The predicted values for 4-bromo-N-cyclohexylbenzenesulfonamide are sourced from the PubChem database (CID 789094) and are computationally generated.
Experimental Protocols: The "How-To" for Property Determination
To empower researchers to fill the existing data gaps for this compound, this section details the standard, validated protocols for determining key physicochemical properties.
Synthesis of this compound
The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. A general and reliable method involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Workflow: Synthesis
Caption: A typical workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Addition of Amine: Cool the solution to 0 °C using an ice bath and add cyclopropylamine dropwise.
-
Base Addition: Add a tertiary amine base, such as triethylamine or pyridine, to the reaction mixture to act as a scavenger for the HCl generated.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Determination of Melting Point
The melting point is a critical indicator of purity. The experimentally determined range of 110-112 °C for this compound provides a benchmark for synthesized material.
Experimental Workflow: Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Solubility Assessment
Understanding a compound's solubility is crucial for reaction setup, purification, and formulation. A systematic approach is used to determine solubility in a range of common laboratory solvents.
Step-by-Step Protocol:
-
Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Qualitative Assessment: To a small vial containing approximately 10 mg of the compound, add the solvent dropwise with agitation. Observe if the solid dissolves. This provides a rapid qualitative assessment.
-
Quantitative Determination: For a more precise measurement, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically, typically by HPLC or UV-Vis spectroscopy against a calibration curve.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques provide detailed structural information, confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of a molecule.
-
Expected ¹H NMR Features: The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, a signal for the N-H proton, and signals for the methine and methylene protons of the cyclopropyl group. The integration of these signals would correspond to the number of protons in each environment.
-
Expected ¹³C NMR Features: The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The carbons of the cyclopropyl group would also have unique resonances.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected IR Absorption Bands: Key absorptions for this compound would include N-H stretching vibrations, aromatic C-H stretching, asymmetric and symmetric S=O stretching of the sulfonamide group, and C-N stretching. The presence and position of these bands are highly characteristic of the sulfonamide functional group.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
-
Expected Mass Spectrum: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected as the base peak. Fragmentation patterns of sulfonamides often involve the loss of SO₂.[4][5][6]
Discussion: The Synergy of Prediction and Experimentation
The lack of extensive experimental data for this compound highlights a common scenario in chemical research where a novel or less-studied compound is of interest. In such cases, computational predictions for closely related structures, like 4-bromo-N-cyclohexylbenzenesulfonamide, serve as a valuable starting point.
The predicted LogP of 3.4 for the cyclohexyl analog suggests that this compound will also be a relatively lipophilic molecule with poor water solubility but good solubility in many organic solvents. The predicted pKa of 9.32 for the cyclohexyl analog indicates that the N-H proton is weakly acidic, a characteristic feature of sulfonamides.
While these predictions offer guidance, they are not a substitute for empirical data. The experimental protocols outlined in this guide provide the roadmap for researchers to generate the necessary data to fully characterize this compound. The single piece of experimental data, the melting point of 110-112 °C, already provides a crucial anchor for confirming the identity and purity of the synthesized compound.
Conclusion
This guide provides a comprehensive framework for understanding and characterizing this compound. By combining the available experimental data with predicted properties from a close analog and detailing the necessary experimental protocols, we bridge the gap between computational chemistry and hands-on laboratory work. This integrated approach is essential for accelerating research and development in the chemical and pharmaceutical sciences.
References
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
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Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]
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Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O - Oxford Academic. [Link]
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Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
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How to determine the solubility of a substance in an organic solvent ? ResearchGate. [Link]
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Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]
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Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]
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Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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4-bromo-N-cyclohexylbenzenesulfonamide | C12H16BrNO2S | CID 789094 - PubChem. [Link]
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- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling and Disposal of 4-Bromo-N-cyclopropylbenzenesulfonamide
As a novel investigational compound, 4-bromo-N-cyclopropylbenzenesulfonamide presents a unique set of handling and disposal challenges for the diligent researcher. This guide, compiled from established safety protocols for analogous chemical structures, offers a detailed operational plan to ensure the safety of laboratory personnel and the integrity of your research.
Understanding the Compound: A Hazard Profile
This compound is a halogenated aromatic sulfonamide. While specific toxicological data for this compound is not extensively published, a thorough analysis of safety data for structurally similar compounds provides a robust framework for assessing its potential hazards. Compounds such as 4-bromo-3-methylbenzenesulfonamide and 4-bromo-N-phenylbenzenesulfonamide are known to cause skin and serious eye irritation[1][2]. Therefore, it is prudent to handle this compound with the assumption that it poses similar risks.
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation and potential damage[1][3].
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract[1].
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to long-term environmental contamination[4][5][6].
The following table summarizes the pertinent hazard information gleaned from analogous compounds:
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation[1]. | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][3]. | Ocular contact |
| Specific target organ toxicity | May cause respiratory irritation[1]. | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is essential when handling this compound. The following PPE is mandatory to minimize exposure risk[7][8].
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and dust[2].
-
Face Shield: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles to provide full facial protection[9][10].
-
-
Skin and Body Protection:
-
Gloves: Wear chemically impermeable gloves, such as nitrile or neoprene[7]. It is recommended to use two pairs of chemotherapy-grade gloves that meet the ASTM D6978 standard[7][8]. Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contamination is suspected[9].
-
Laboratory Coat/Gown: A disposable, polyethylene-coated polypropylene gown or a similar impervious material is required. Standard cloth lab coats are not sufficient as they can absorb the chemical[7]. The gown should have long sleeves with tight-fitting cuffs[8][9].
-
-
Respiratory Protection:
The logical flow for donning and doffing PPE is critical to prevent cross-contamination.
By adhering to these rigorous safety and disposal protocols, researchers can confidently work with this compound while ensuring their personal safety and minimizing environmental impact.
References
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]
-
SAFETY DATA SHEET (1-Bromo-4-nitrobenzene). Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
-
Personal Protective Equipment | US EPA. Available at: [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Available at: [Link]
-
Hazardous Waste Segregation. Available at: [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]
-
Personal protective equipment in your pharmacy. Available at: [Link]
-
PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. Available at: [Link]
-
Classification of special laboratory waste - UB. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. bucknell.edu [bucknell.edu]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. publications.ashp.org [publications.ashp.org]
- 9. pppmag.com [pppmag.com]
- 10. epa.gov [epa.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
